molecular formula C10H8O2S B1170613 Pigment Red  48:4 CAS No. 1325-12-8

Pigment Red 48:4

Cat. No.: B1170613
CAS No.: 1325-12-8
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Description

Pigment Red 48:4 is a useful research compound. Its molecular formula is C10H8O2S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1325-12-8

Molecular Formula

C10H8O2S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C.I. Pigment Red 48:4: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and physicochemical properties of C.I. Pigment Red 48:4. The information is curated for professionals in research and development who require detailed technical data and experimental protocols.

Chemical Structure and Identification

C.I. Pigment Red 48:4 is a manganese salt of a monoazo dye. Its chemical structure is based on the coupling of a diazotized sulfonic acid derivative of a chlorinated aromatic amine with 3-hydroxy-2-naphthoic acid (β-oxynaphthoic acid or BONA).[1] The correct identification of this pigment is crucial for its application and regulatory purposes.

IUPAC Name: Manganese 4-[(E)-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-2-naphthoate

C.I. Name: Pigment Red 48:4

C.I. Number: 15865:4[2][3]

CAS Number: 5280-66-0[2][3][4][5]

Molecular Formula: C₁₈H₁₁ClMnN₂O₆S[2][3][5]

Molecular Weight: 473.76 g/mol [2]

The structure of the organic ligand and its manganese complex are depicted below:

Chemical Structure of Pigment Red 48:4 Ligand and Manganese Complex

Physicochemical and Fastness Properties

Pigment Red 48:4 is a red powder with a slightly bluish shade.[3][6] It is known for its good lightfastness and durability compared to other salts of the same organic ligand.[3] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Density1.8 - 1.9 g/cm³[2][6]
Oil Absorption45-55 ml/100g[2][3]
Heat Resistance200 °C[3]
Light Fastness (1-8 scale)6[3]
Acid Resistance (1-5 scale)4[3]
Alkali Resistance (1-5 scale)4[3]
Water Resistance (1-5 scale)4[7]
Ethanol Resistance (1-5 scale)4[3]
Ester Resistance (1-5 scale)4[3]
Benzene Resistance (1-5 scale)4[3]
Bleeding Resistance (1-5 scale)4[3]
Migration Resistance (1-5 scale)4[3]
pH Value7.0 - 8.0[2][3]

Synthesis Pathway

The synthesis of Pigment Red 48:4 is a multi-step process that involves the diazotization of an aromatic amine, followed by an azo coupling reaction and subsequent metallization. The key raw materials are 2-amino-4-chloro-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking/Precipitation A 2-Amino-4-chloro-5- methylbenzenesulfonic acid D Diazonium Salt Solution A->D  Reacts with B in C B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D G Azo Dye Intermediate D->G  Coupling Reaction E 3-Hydroxy-2-naphthoic acid (BONA) E->G  Dissolved in F F Sodium Hydroxide (NaOH) F->G I Pigment Red 48:4 G->I  Precipitation with H H Manganese Chloride (MnCl₂) H->I

Caption: Synthesis workflow for Pigment Red 48:4.

Detailed Experimental Protocol

The following protocol is a representative synthesis procedure for Pigment Red 48:4.

Step 1: Diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and cooling system, suspend 22.15 g of 2-amino-4-chloro-5-methylbenzenesulfonic acid in water.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid to maintain an acidic environment.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the suspension while maintaining the temperature between 0-5 °C. The addition should be controlled to ensure the reaction does not become exothermic.

  • After the addition is complete, continue stirring for 30-60 minutes at the same temperature to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine and a slight excess of nitrous acid using starch-iodide paper.

Step 2: Preparation of the Coupling Component Solution

  • In a separate vessel, dissolve 17.86 g of 3-hydroxy-2-naphthoic acid in a dilute aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution.

  • Cool the resulting solution to 10-15 °C.

Step 3: Azo Coupling

  • Slowly add the cold diazonium salt solution from Step 1 to the cooled coupling component solution from Step 2 with vigorous stirring.

  • The pH of the reaction mixture should be maintained in the alkaline range to promote the coupling reaction. Adjust with sodium hydroxide solution as needed.

  • A red precipitate of the azo dye will form. Continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

Step 4: Laking (Metallization)

  • Prepare a solution of 21.18 g of manganese chloride (MnCl₂·4H₂O) in water.[8]

  • Add the manganese chloride solution to the azo dye suspension from Step 3.

  • Heat the mixture to approximately 85 °C and maintain this temperature for about 30 minutes to facilitate the formation of the manganese lake.[8]

Step 5: Isolation and Drying

  • Filter the hot suspension to isolate the Pigment Red 48:4.

  • Wash the filter cake with hot water until it is free of soluble salts.

  • Dry the pigment in an oven at a suitable temperature (e.g., 80-90 °C) until a constant weight is achieved.

Logical Relationship of Synthesis Steps

The synthesis of Pigment Red 48:4 follows a logical sequence of chemical transformations, each dependent on the successful completion of the previous step.

Logical_Relationship Start Start Diazotization Diazotization Start->Diazotization Coupling Azo Coupling Diazotization->Coupling  Diazonium Salt is Unstable Laking Laking Coupling->Laking  Azo Dye Formed Isolation Isolation & Drying Laking->Isolation  Insoluble Pigment Formed End Final Product Isolation->End

Caption: Logical flow of the synthesis of Pigment Red 48:4.

References

In-Depth Technical Guide: C.I. 15865:4 (Pigment Red 48:4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 15865:4, commercially known as Pigment Red 48:4, is a manganese-complex monoazo pigment. It is characterized by its bright, bluish-red hue and is utilized extensively in industrial applications requiring high-performance colorants, such as in paints, coatings, plastics, and printing inks.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, relevant experimental protocols for its analysis, and a summary of its synthesis process. While this compound is primarily an industrial pigment, this guide aims to provide in-depth technical information relevant to a scientific audience.

Chemical and Physical Data

The fundamental chemical and physical properties of C.I. 15865:4 are summarized below. These properties are critical for understanding its behavior in various matrices and applications.

Identifier Value Reference
C.I. Name Pigment Red 48:4[2]
C.I. Number 15865:4[2]
CAS Number 5280-66-0[3][4]
Molecular Formula C18H11ClMnN2O6S[4]
Molecular Weight 473.76 g/mol [4]
EINECS Number 226-102-7[3][4]
Physicochemical Property Value Test Method/Reference
Appearance Red Powder[3]
pH (2% aqueous solution) 7-9ISO 787-9[3]
Specific Gravity 1.8 g/cm³ISO 787-10[3]
Oil Absorption 32-50 g/100g ISO 787-5[3][4]
Heat Resistance 180-200 °C[4][5]
Light Fastness (Mass Tone) 6-7[4][6]
Water Resistance 4[6]
Ethanol Resistance 2[6]
Xylene Resistance 3[6]
5% HCl Resistance 4[6]
5% NaOH Resistance 3[6]

Synthesis Pathway

The synthesis of C.I. 15865:4 is a multi-step process involving the formation of an azo dye followed by laking with a manganese salt. The general workflow is outlined below.

G Synthesis Workflow for C.I. 15865:4 cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Laking/Precipitation A Chlorinated Aromatic Amine C Diazonium Salt Intermediate A->C B Sodium Nitrite & HCl B->C E Azo Dye Intermediate C->E Coupling Reaction D β-Naphthol Derivative D->E G C.I. 15865:4 Pigment E->G Salt Formation F Manganese Salt Solution F->G

Synthesis Workflow for C.I. 15865:4

The process begins with the diazotization of a chlorinated aromatic amine, which is then coupled with a β-naphthol derivative to form the azo dye.[7] The final step involves precipitation with a manganese salt to form the stable lake pigment.

Experimental Protocols

The analysis and quality control of C.I. 15865:4 and similar pigments are governed by standardized test methods. Below are summaries of key experimental protocols relevant to its characterization.

Determination of Bleeding Characteristics (ASTM D279)

This method assesses the tendency of the pigment to migrate from a colored film into a liquid or an adjacent coating.[8]

  • Objective: To determine the bleeding characteristics of the pigment.

  • Method A - Direct Solvent Extraction:

    • A known amount of the dry pigment is placed in a filter paper cone.

    • The cone is suspended in a test tube containing a specified solvent (e.g., toluene).

    • The solvent is allowed to travel up the filter paper by capillary action for a set period.

    • The degree of coloration of the solvent and filter paper above the pigment is visually assessed against a standard.[8]

  • Method B - Overstriping:

    • A coating containing the test pigment is applied to a substrate and allowed to dry.

    • A white or light-colored coating is then applied over the pigmented film.

    • After drying, the overstriped film is observed for any discoloration caused by the migration of the pigment from the base coat.[8]

Color and Strength Analysis (ASTM D3022)

This protocol is used to compare the color and tinting strength of a pigment sample to a reference standard.[9]

  • Objective: To evaluate the color and tinting strength of the pigment.

  • Methodology:

    • A dispersion of the pigment is prepared in a suitable vehicle using a miniature sandmill or similar dispersing equipment.

    • A reference standard pigment is dispersed in the same manner.

    • Drawdowns of both the sample and standard dispersions are made on a suitable substrate using a film applicator.

    • The color of the drawdowns is compared visually and/or instrumentally using a colorimeter or spectrophotometer.[9]

    • For tinting strength, the pigment is mixed with a standard white pigment, and the color is compared to a similar mixture of the reference standard.

Analytical Characterization Workflow

For in-depth research and analysis, a combination of analytical techniques would be employed to fully characterize the pigment.

G Analytical Workflow for C.I. 15865:4 A Pigment Sample B Purity & Component Analysis (HPLC) A->B C Structural Analysis (FTIR, NMR) A->C D Elemental Composition (XRF, ICP-MS) A->D E Thermal Stability (TGA, EGA-MS) A->E F Comprehensive Characterization Report B->F C->F D->F E->F

Analytical Workflow for C.I. 15865:4
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the pigment and identify any organic impurities or related substances.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the functional groups present in the molecule, confirming its chemical identity.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used for the sensitive detection of the manganese counter-ion and any trace heavy metal impurities.[11]

  • Evolved Gas Analysis-Mass Spectrometry (EGA-MS): Useful for studying the thermal decomposition products and understanding the pigment's thermal stability.[10]

Signaling Pathways and Biological Activity

As an organic pigment designed for its coloristic properties and stability in various matrices, C.I. 15865:4 is not intended for pharmaceutical or biological applications. There is no information in the scientific literature to suggest that it is involved in or has been studied for its effects on any biological signaling pathways. Its toxicological profile indicates a low level of hazard, with the primary concerns related to the physical handling of the powder, such as dust inhalation.[12][13]

Conclusion

C.I. 15865:4 is a well-characterized manganese-laked monoazo pigment with a specific set of physicochemical properties that make it suitable for demanding applications in the coatings, plastics, and ink industries. While not relevant to drug development or biological signaling, the analytical and characterization methodologies applied to this and other pigments are rigorous and may be of interest to scientists in related fields. The provided data and protocols offer a comprehensive technical foundation for understanding and working with this compound.

References

Spectroscopic Properties of Manganese Lake Azo Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of manganese lake azo pigments. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document details the key spectroscopic techniques used for their characterization, presents available quantitative data, and outlines typical experimental protocols.

Manganese lake azo pigments are a class of coordination complexes where an azo dye is rendered insoluble by complexation with manganese ions. These pigments are valued for their specific color properties and stability. Understanding their spectroscopic characteristics is crucial for quality control, identification, and the development of new applications.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the color and electronic properties of manganese lake azo pigments. The absorption of light in the visible region is responsible for their color, arising from π→π* and n→π* electronic transitions within the conjugated azo dye system. The complexation with manganese can cause a shift in the absorption maxima (λmax) compared to the free dye, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.

A study on a manganese(II) complex with the azo reagent 3-(4′-antipyriyl azo) 1-nitroso-2-naphthol (APAN) revealed a maximum absorption at 467 nm in solution, which is attributed to an n→π* electronic transition.[1] The uncomplexed APAN shows absorption bands in the range of 226-307 nm, corresponding to π→π* transitions.[1] In another investigation involving a PAR-Mn2+ complex in an organic electrolyte, a distinct absorption peak emerged at 534 nm.[2]

For solid-state measurements, which are more relevant for pigments, diffuse reflectance UV-Vis spectroscopy is employed. The spectra of manganese oxides, which can be present in these pigments, show characteristic absorption features.[3] For instance, MnSO4 solutions exhibit absorption peaks at 336 nm, 357 nm, 401 nm, 433 nm, and 530 nm.[4]

Quantitative UV-Vis Data for Manganese-Azo Complexes
Compound/Systemλmax (nm)Solvent/MediumReference
Mn(II)-APAN Complex467Ethanol[1]
PAR-Mn2+ Complex534Organic Electrolyte[2]
MnSO4 Solution336, 357, 401, 433, 530Aqueous[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within the pigment structure, confirming the presence of the azo dye, and investigating the coordination to the manganese ion. Key vibrational bands include those for the azo group (-N=N-), hydroxyl (-OH), and sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups that are often present on the dye molecule and involved in the laking process.

The FTIR spectrum of a manganese(II) complex with a sulfamethoxazolyl-azo-acetylacetonate ligand provides insight into the coordination.[5] While specific peak positions for manganese lake azo pigments are not extensively tabulated in the literature, data for structurally similar calcium lake azo pigments, such as Pigment Red 57:1, can provide a useful reference.

Representative FTIR Data for a Related Azo Lake Pigment (Pigment Red 57:1, Calcium Salt)
Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (adsorbed water)
~1620C=C aromatic stretching
~1550-1450Azo (-N=N-) stretching, aromatic ring vibrations
~1420COO- symmetric stretching (coordinated)
~1200-1000S=O stretching (sulfonate group)
Below 600Metal-Oxygen (Ca-O) vibrations

Data is synthesized from general knowledge and spectral databases for similar compounds.

Raman Spectroscopy

Raman spectroscopy is highly effective for the non-destructive identification of pigments.[6][7] It is particularly useful for detecting the azo (-N=N-) linkage, which often gives a strong Raman signal.[8] The technique is complementary to FTIR and can provide information on the overall molecular structure and crystallinity of the pigment.

The Raman spectra of azo pigments are characterized by bands corresponding to the stretching of the N=N bond, typically in the 1380-1450 cm⁻¹ region.[8] Other prominent bands are associated with the aromatic rings of the dye molecule. The choice of laser excitation wavelength is crucial to avoid fluorescence, which can obscure the Raman signal.[7][9]

Key Raman Bands for Azo Pigments
Wavenumber Range (cm⁻¹)AssignmentReference
1570-1630Aromatic C=C stretching[8]
~1500Azo-benzyl group vibrations[8]
1380-1450-N=N- stretching[8]
1200-1300C-N stretching[8]

Experimental Protocols

UV-Visible Spectroscopy (Solution)
  • Sample Preparation: A dilute solution of the manganese-azo complex is prepared in a suitable solvent (e.g., ethanol, DMSO) to an approximate concentration of 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The spectrophotometer is blanked with the pure solvent. The absorbance spectrum is then recorded over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Measurement: Sufficient pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the pigment.

Raman Spectroscopy
  • Sample Preparation: The pigment powder is placed on a microscope slide or in a suitable sample holder.

  • Instrumentation: A Raman microscope with a choice of excitation lasers (e.g., 532 nm, 785 nm).

  • Measurement: The laser is focused on the sample, and the scattered light is collected. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation. A spectral range of 100-2000 cm⁻¹ is typically sufficient.[6]

  • Data Analysis: The Raman spectrum is analyzed for characteristic peaks to identify the pigment and its structural features.

Visualizations

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Mn-Lake Azo Pigments cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Manganese Lake Azo Pigment Prep_UVVis Dissolution in Solvent Sample->Prep_UVVis Prep_FTIR_Raman Dry Powder Sample->Prep_FTIR_Raman UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis FTIR FTIR Spectroscopy Prep_FTIR_Raman->FTIR Raman Raman Spectroscopy Prep_FTIR_Raman->Raman Data_UVVis λmax, Electronic Transitions UVVis->Data_UVVis Data_FTIR Functional Groups, Coordination FTIR->Data_FTIR Data_Raman Molecular Fingerprint, -N=N- bond Raman->Data_Raman Characterization Structural Characterization

Caption: Spectroscopic analysis workflow for manganese lake azo pigments.

Manganese_Azo_Lake_Structure General Structure of a Manganese Lake Azo Pigment cluster_ligand1 Azo Dye Ligand 1 cluster_ligand2 Azo Dye Ligand 2 Ar1 Ar N1 N Ar1->N1 SO3_1 SO3 Ar1->SO3_1 N2 N N1->N2 Ar2 Ar' N2->Ar2 O1 O Ar2->O1 Mn Mn²⁺ O1->Mn Coordination Bond SO3_1->Mn Ar3 Ar N3 N Ar3->N3 SO3_2 SO3 Ar3->SO3_2 N4 N N3->N4 Ar4 Ar' N4->Ar4 O2 O Ar4->O2 O2->Mn SO3_2->Mn

Caption: Generalized structure of a manganese lake azo pigment.

References

Crystal Structure of Pigment Red 48:4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Pigment Red 48:4 (PR 48:4) is a manganese-laked monoazo pigment widely utilized in printing inks, coatings, and plastics for its vibrant bluish-red hue and good fastness properties.[1] Despite its commercial significance, a complete elucidation of its crystal structure has remained elusive. This technical guide provides a comprehensive summary of the known structural information for Pigment Red 48:4, details the analytical techniques employed for its characterization, and presents a case study of the closely related and structurally defined Pigment Red 48:2.

Introduction to Pigment Red 48:4

Pigment Red 48 is a family of metal salts of a monoazo dye. The core structure is formed by the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid.[2] The specific metal cation determines the variant, with Pigment Red 48:4 being the manganese salt.[2][3] Research indicates that at least two crystalline phases of the manganese salt exist, but the quality of the X-ray powder diffraction (XRPD) patterns obtained from these phases has so far been insufficient to allow for a complete crystal structure determination.[4]

Like other β-naphthol derived azo pigments, Pigment Red 48:4 is understood to exist predominantly in the more stable hydrazone tautomeric form in the solid state.[2][4] This is a critical feature, as the tautomeric form influences the pigment's color, stability, and lightfastness.

Chemical and Known Structural Data of Pigment Red 48:4

While detailed crystallographic data is not available, the fundamental chemical properties of Pigment Red 48:4 are well-established.

PropertyValue
C.I. Name Pigment Red 48:4
C.I. Number 15865:4
CAS Number 5280-66-0
Chemical Formula C₁₈H₁₁ClMnN₂O₆S
Molecular Weight 473.75 g/mol
Chemical Class Monoazo Lake
Metal Salt Manganese

Case Study: Crystal Structure of Pigment Red 48:2

To illustrate the crystallographic analysis of this pigment family, the well-characterized calcium salt, Pigment Red 48:2 (PR 48:2), serves as an excellent proxy. Its crystal structure has been successfully solved from XRPD data for both a monohydrate (α-phase) and an anhydrate (β-phase) form.[4]

The crystal structures of both phases are organized in a double-layer arrangement. A non-polar layer contains the phenyl and naphthalene groups, while a polar/ionic layer comprises the calcium ions, water molecules (in the monohydrate), and the sulfonate, carboxylate, and carbonyl functional groups.[4]

Table of Crystallographic Data for Pigment Red 48:2

Parameterα-Phase (Monohydrate)β-Phase (Anhydrate)
Chemical Formula Ca[C₁₈H₁₁ClN₂O₆S]·H₂OCa[C₁₈H₁₁ClN₂O₆S]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cNot specified
Coordination (Ca²⁺) 87

Note: Detailed unit cell parameters (a, b, c, β, V) for the β-phase are not explicitly provided in the search results.

Experimental Protocols

The characterization of pigments like PR 48:4 relies on a combination of analytical techniques to determine both the arrangement of atoms in the crystal lattice and the molecule's tautomeric state.

X-ray Powder Diffraction (XRPD) for Crystal Structure Determination

XRPD is the principal technique for determining the crystal structure of powdered materials.[2] It provides information on unit cell dimensions, space group symmetry, and molecular packing.[2]

Generalized Protocol:

  • Sample Preparation: The dry pigment powder is gently ground in an agate mortar to ensure a random orientation of crystallites. The powder is then back-loaded into a sample holder to minimize preferred orientation effects.[5]

  • Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.[5] The sample holder is rotated while a detector records the intensity of the diffracted X-rays over a range of 2θ angles (typically 5° to 80°).[5][6]

  • Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed. The crystal structure is solved and refined using the Rietveld method, where a calculated diffraction pattern based on a structural model is fitted to the experimental data. The model is adjusted (refining atomic positions, lattice parameters, etc.) to achieve the best possible fit.

Solid-State NMR (ssNMR) for Tautomerism Determination

Solid-state NMR spectroscopy is crucial for determining the tautomeric state (azo vs. hydrazone) of the pigment in its solid form.[2] ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a particularly powerful technique for this purpose.[4]

Generalized Protocol:

  • Sample Preparation: The dry pigment powder is packed into a zirconia rotor.

  • Data Acquisition: The rotor is placed in the NMR spectrometer and spun at high speed at a specific "magic angle" (54.74°) relative to the main magnetic field.[7] This spinning averages out anisotropic interactions that would otherwise broaden the spectral lines.[7] A pulse sequence, such as CPMAS, is used to transfer magnetization from abundant protons to the rare ¹⁵N nuclei, enhancing the signal.

  • Data Analysis: The resulting ¹⁵N chemical shifts are analyzed. The distinct chemical environments of the nitrogen atoms in the azo (-N=N-) versus the hydrazone (-NH-N=C<) form produce characteristic and distinguishable peaks in the NMR spectrum, allowing for an unambiguous determination of the tautomeric state.[8]

Generalized Workflow for Pigment Structure Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of an organic pigment's crystal structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Processing & Refinement cluster_results Final Structure Elucidation Synthesis Pigment Synthesis (e.g., Azo Coupling) Purification Purification & Crystallization Synthesis->Purification XRD X-ray Powder Diffraction (XRPD) Purification->XRD Powder Sample ssNMR Solid-State NMR (¹⁵N CPMAS) Purification->ssNMR Powder Sample Rietveld Rietveld Refinement XRD->Rietveld NMR_Analysis NMR Spectral Analysis ssNMR->NMR_Analysis DFT DFT Optimization (Optional Confirmation) Rietveld->DFT Crystal_Structure Crystal Structure (Unit Cell, Packing) Rietveld->Crystal_Structure DFT->Crystal_Structure Tautomer_Form Tautomeric Form (Hydrazone/Azo) NMR_Analysis->Tautomer_Form

Generalized workflow for organic pigment crystal structure analysis.

References

An In-Depth Technical Guide to the Physicochemical Properties of Pigment Red 48 Monoazo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pigment Red 48 (P.R. 48), a monoazo pigment widely utilized across various industries. This document delves into the distinct characteristics of its primary salt forms—Barium (P.R. 48:1), Calcium (P.R. 48:2), Strontium (P.R. 48:3), and Manganese (P.R. 48:4)—presenting key data in structured tables and detailing experimental methodologies for their analysis.

Chemical Structure and Synthesis

Pigment Red 48 is a laked monoazo pigment. The core structure arises from the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid. The diversification into its common variants is achieved through the formation of different metal salts, a process known as "laking."[1] This variation in the metal cation (Barium, Calcium, Strontium, or Manganese) significantly influences the pigment's shade, from a yellowish red to a bluish red, as well as its key performance properties such as heat stability, lightfastness, and solvent resistance.[1]

A general synthesis workflow for Pigment Red 48 variants is outlined below.

Pigment Red 48 Synthesis Workflow cluster_synthesis Synthesis of Pigment Red 48 Diazotization Diazotization Coupling Coupling Diazotization->Coupling Laking Laking Coupling->Laking Finishing Finishing Laking->Finishing Final Pigment Final Pigment Finishing->Final Pigment Aromatic Amine Aromatic Amine Aromatic Amine->Diazotization Naphthol Derivative Naphthol Derivative Naphthol Derivative->Coupling Metal Salt Metal Salt Metal Salt->Laking

Caption: Generalized synthesis workflow for Pigment Red 48 variants.

Physicochemical Properties

The performance of Pigment Red 48 in various applications is dictated by its physicochemical properties. These properties vary significantly between the different salt forms.

Color and Shade

The choice of the metal cation has a pronounced effect on the coloristic properties of the pigment.

  • P.R. 48:1 (Barium): Typically exhibits a neutral red shade that is more yellowish than Pigment Red 57:1.[1]

  • P.R. 48:2 (Calcium): Presents a bright, bluish-red hue, which is more blue than the barium and manganese salts.[1][2]

  • P.R. 48:3 (Strontium): Offers a yellowish-red shade.

  • P.R. 48:4 (Manganese): Provides a bluish-red shade.[2]

Heat Stability

Heat stability is a critical parameter, especially for applications in plastics and coatings that undergo high-temperature processing.

Pigment VariantPolymerHeat Stability (°C)Dwell Time (minutes)
P.R. 48:1Polyethylene (PE)200-2405
P.R. 48:2-180-220-
P.R. 48:4->260-

Data compiled from multiple sources.[3][4]

Lightfastness

Lightfastness describes the resistance of the pigment to fading upon exposure to light. It is typically rated on the Blue Wool Scale, where 1 is very poor and 8 is outstanding.

Pigment VariantLightfastness (Blue Wool Scale)
P.R. 48:13-6
P.R. 48:25-6
P.R. 48:46-7

Data compiled from multiple sources.[2][5][6]

Chemical Resistance

The resistance to various chemicals determines the durability of the pigment in different environments. The following table summarizes the resistance properties on a scale of 1 (poor) to 5 (excellent).

Pigment VariantWaterAcidAlkaliEthanol
P.R. 48:254-54-54

Data for P.R. 48:2 compiled from multiple sources.[6][7]

Physical Properties
PropertyP.R. 48:1P.R. 48:2P.R. 48:4
Specific Gravity (g/cm³) -1.6 - 1.71-
Oil Absorption ( g/100g ) -43 - 55-

Data for P.R. 48:2 compiled from multiple sources.[2][6][7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize Pigment Red 48.

Synthesis of Pigment Red 48:2 (Calcium Salt)

This protocol is adapted from a patented method for producing Pigment Red 48:2 with excellent heat and migration resistance.[8]

1. Diazotization:

  • Under acidic conditions and at a temperature of -10°C to 5°C, 6-chloro-4-aminotoluene-3-sulfonic acid sodium salt is reacted with sodium nitrite in a stirring diazotization reaction for 1 hour.
  • An aqueous solution of calcium chloride is then added, and the stirring is continued.

2. Coupling:

  • After the diazotization is complete, the reaction mixture is added to a clear alkaline solution of 2-hydroxy-3-naphthoic acid at a temperature of 12-15°C to carry out the coupling reaction.

3. Laking and Surface Modification:

  • The pH of the reaction solution is adjusted to 7.0.
  • A mixed assistant aqueous solution is added for surface modification.

4. Finishing:

  • The reaction solution is heated to 95-100°C and held for a period of time.
  • The solution is then cooled to below 60°C, filtered, washed with water, and dried to obtain the final Pigment Red 48:2.

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for determining the crystal structure of pigments.

Objective: To identify the crystalline phase and determine the unit cell parameters of Pigment Red 48 variants.

Apparatus: A powder X-ray diffractometer with CuKα radiation is typically used.

Sample Preparation:

  • A small amount of the dry pigment powder (approximately 200 mg) is gently packed into a sample holder.

  • The surface of the sample should be flat and level with the surface of the holder to ensure accurate 2θ angle measurements. A glass microscope slide can be used to press the sample flat.

Data Collection:

  • The sample is scanned over a 2θ range, typically from 5° to 50°, with a step size of 0.02° and a sufficient counting time per step to obtain a good signal-to-noise ratio.

Data Analysis:

  • The resulting diffraction pattern is analyzed to identify the peak positions and intensities.

  • The experimental pattern is compared with reference patterns from crystallographic databases (e.g., the Powder Diffraction File) to identify the crystalline phase.

  • For unknown structures, indexing programs can be used to determine the unit cell parameters from the peak positions.

XRPD_Workflow cluster_xrpd X-ray Powder Diffraction Analysis Sample_Prep Sample Preparation (Dry Powder) Data_Acquisition Data Acquisition (X-ray Diffractometer) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Peak Identification) Data_Acquisition->Data_Processing Phase_ID Phase Identification (Database Comparison) Data_Processing->Phase_ID Structure_Analysis Crystal Structure Analysis (Unit Cell Determination) Phase_ID->Structure_Analysis Crystallographic_Data Crystallographic_Data Structure_Analysis->Crystallographic_Data Pigment_Sample Pigment_Sample Pigment_Sample->Sample_Prep

Caption: Workflow for X-ray Powder Diffraction (XRPD) analysis of pigments.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and transitions of the pigment.

Objective: To determine the decomposition temperature, mass loss, and thermal transitions of Pigment Red 48.

Apparatus: A simultaneous TGA/DSC instrument.

Procedure:

  • A small, accurately weighed sample of the pigment (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature (TGA), and the heat flow to or from the sample is measured relative to a reference (DSC).

Data Analysis:

  • The TGA curve plots mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum mass loss rate can be determined.

  • The DSC curve plots heat flow versus temperature, revealing endothermic or exothermic events such as melting, crystallization, or decomposition.

Spectroscopic Analysis (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups and molecular structure of the pigment.

Objective: To obtain the vibrational spectrum of Pigment Red 48 for structural confirmation and identification.

FT-IR Spectroscopy (ATR method):

  • A small amount of the pigment powder is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

Raman Spectroscopy:

  • A small amount of the pigment powder is placed on a microscope slide.

  • A laser of a specific wavelength (e.g., 785 nm) is focused on the sample.

  • The scattered light is collected and analyzed to produce the Raman spectrum.

Data Analysis: The positions and relative intensities of the absorption bands (FT-IR) or scattered peaks (Raman) are compared with reference spectra to confirm the identity of the pigment and its specific variant.

Performance Testing

Lightfastness (ISO 105-B02):

  • A sample of the pigment dispersed in a suitable medium (e.g., a coating or plastic) is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[5][9][10][11][12]

  • The change in color of the exposed sample is periodically compared to a set of blue wool standards (rated 1 to 8) that are exposed simultaneously.[5]

  • The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.[5]

Heat Stability in Plastics (ASTM D3012):

  • The pigment is incorporated into a plastic (e.g., HDPE) at a specified concentration.[4][13][14]

  • Test specimens are prepared by injection molding.

  • The specimens are exposed to a series of increasing temperatures in an oven for a fixed duration (e.g., 5 minutes).[15]

  • The temperature at which a significant color change (ΔE*) occurs is determined.

Chemical Resistance (ISO 2836):

  • A print of an ink containing the pigment is prepared on a specific substrate.[16][17]

  • The printed surface is exposed to various chemical agents (e.g., water, ethanol, acid, alkali) for a specified period.[16][17]

  • The change in color of the print and any bleeding of the pigment are evaluated using a grey scale.[16]

Toxicology and Metabolism

Pigment Red 48, as a sulfonated azo dye, is generally considered to have low acute toxicity.[18] The presence of sulfonic acid groups tends to increase the water solubility of the molecule and its metabolites, facilitating their excretion from the body.[19]

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-).[20][21] This biotransformation is primarily carried out by azoreductases produced by the intestinal microbiota.[21][22] The resulting aromatic amines are then absorbed and may undergo further metabolism in the liver, such as hydroxylation and conjugation (e.g., glucuronidation), before being excreted in the urine and bile.[19][20]

It is important to note that while the parent azo dye may have low toxicity, the resulting aromatic amines can be of toxicological concern.[21][22] However, the sulfonation of the aromatic rings in Pigment Red 48 is expected to decrease the toxicity of the resulting amines by enhancing their excretion.[19]

Azo_Dye_Metabolism cluster_metabolism General Metabolism of Sulfonated Azo Dyes Oral_Ingestion Oral Ingestion of Sulfonated Azo Dye Intestinal_Metabolism Intestinal Microbiota (Azoreductases) Oral_Ingestion->Intestinal_Metabolism Azo_Cleavage Reductive Cleavage of Azo Bond Intestinal_Metabolism->Azo_Cleavage Aromatic_Amines Formation of Sulfonated Aromatic Amines Azo_Cleavage->Aromatic_Amines Absorption Absorption Aromatic_Amines->Absorption Liver_Metabolism Liver Metabolism (Phase I & II) Absorption->Liver_Metabolism Excretion Excretion (Urine and Bile) Liver_Metabolism->Excretion

References

In-Depth Technical Guide to the Thermal Degradation Profile of Pigment Red 48:4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of C.I. Pigment Red 48:4 (PR 48:4), a manganese-laked monoazo pigment widely utilized in various industrial applications. Understanding the thermal stability and decomposition pathways of this pigment is crucial for its proper application in materials subjected to high temperatures and for assessing its environmental and safety profile.

Physicochemical Properties of Pigment Red 48:4

PropertyValue
C.I. Name Pigment Red 48:4
C.I. Number 15865:4
CAS Number 5280-66-0
Chemical Formula C₁₈H₁₁ClMnN₂O₆S
Molecular Weight 473.74 g/mol
Chemical Class Monoazo (BONA)
Counter-ion Manganese (Mn²⁺)

Thermal Stability and Decomposition Data

The thermal stability of Pigment Red 48:4 is a critical parameter for its use in applications such as plastics and coatings, where it may be subjected to elevated processing temperatures. Various sources report a range of thermal stability for this pigment. Technical data sheets often indicate a heat stability of around 200 °C.[1][2] However, some studies suggest that decomposition may begin at temperatures as low as 130 °C, with more significant degradation occurring at higher temperatures.[3] One source has reported a melting point of 360°C, though it is more likely that the pigment decomposes before melting.

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting and decomposition. For many azo pigments, including those in the Pigment Red 48 series, decomposition often occurs before a distinct melting point is observed. DSC analysis can reveal endothermic or exothermic events associated with the degradation process.

Thermal Decomposition Pathways and Products

The thermal degradation of azo pigments like Pigment Red 48:4 primarily involves the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color. This initial cleavage leads to the formation of various aromatic fragments.

Expected Decomposition Products:

Based on the structure of Pigment Red 48:4 and studies on related azo pigments, the following decomposition products can be anticipated:

  • Oxides of Carbon (CO, CO₂): Resulting from the combustion of the organic backbone.

  • Oxides of Nitrogen (NOx): Originating from the azo group.

  • Oxides of Sulfur (SOx): From the sulfonic acid group.

  • Hydrogen Chloride (HCl): Due to the presence of chlorine in the structure.

  • Aromatic Fragments: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) studies on the related Pigment Red 48:2 have identified compounds such as phthalic anhydride, phthalimide, and 1,3-indandione as photodegradation products, which may also be formed during thermal decomposition.

The general thermal decomposition can be visualized as a multi-step process initiated by the cleavage of the weakest bonds in the molecule.

PR484 Pigment Red 48:4 Heat Elevated Temperature Azo_Cleavage Azo Bond Cleavage Heat->Azo_Cleavage Initiation Aromatic_Amines Aromatic Amines Azo_Cleavage->Aromatic_Amines Naphthol_Derivative Naphthol Derivative Azo_Cleavage->Naphthol_Derivative Fragmentation Further Fragmentation Volatile_Products Volatile Decomposition Products (COx, NOx, SOx, HCl) Fragmentation->Volatile_Products Char_Residue Char Residue Fragmentation->Char_Residue Aromatic_Amines->Fragmentation Naphthol_Derivative->Fragmentation

Fig. 1: Proposed thermal degradation pathway for Pigment Red 48:4.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a general framework for analyzing the thermal stability of Pigment Red 48:4.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the pigment into a ceramic or platinum crucible.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This method is used to identify the volatile and semi-volatile products of thermal decomposition.

  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of the pigment into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A temperature corresponding to the Tpeak from TGA analysis (e.g., 300-600 °C).

    • Pyrolysis Time: 10-20 seconds.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program:

      • Initial temperature: 40-50 °C, hold for 2-5 minutes.

      • Ramp to 280-300 °C at 10-15 °C/min.

      • Hold at the final temperature for 10-20 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) TGA_Sample Pigment Sample (5-10 mg) in Crucible TGA_Instrument TGA Instrument TGA_Sample->TGA_Instrument TGA_Heating Heating Ramp (e.g., 10°C/min under N₂ or Air) TGA_Instrument->TGA_Heating TGA_Data TGA/DTG Curves (Weight Loss vs. Temperature) TGA_Heating->TGA_Data Pyrolyzer Pyrolyzer TGA_Data->Pyrolyzer Inform Pyrolysis Temperature Py_Sample Pigment Sample (0.1-0.5 mg) in Pyrolysis Cup Py_Sample->Pyrolyzer GC Gas Chromatograph Pyrolyzer->GC MS Mass Spectrometer GC->MS Py_Data Mass Spectra of Decomposition Products MS->Py_Data

Fig. 2: Experimental workflow for thermal degradation analysis.

Conclusion

The thermal degradation profile of Pigment Red 48:4 is characterized by decomposition that initiates at moderately high temperatures, leading to the cleavage of the azo bond and subsequent fragmentation of the molecule. The presence of manganese as a counter-ion likely influences its stability compared to other salts of the same organic moiety. For applications requiring high-temperature processing, a thorough evaluation of its thermal stability using techniques like TGA is essential. Further analysis by Py-GC/MS is recommended to fully characterize the decomposition products and assess any potential toxicological concerns. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important red pigment.

References

A Technical Guide to the Solubility of Pigment Red 48:4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 48:4, a manganese salt of a monoazo pigment widely utilized for its vibrant red hue and performance properties. Understanding its interaction with organic solvents is critical for formulation development, quality control, and ensuring the stability and efficacy of its application in various systems, from industrial coatings to specialized materials.

While precise quantitative solubility data for Pigment Red 48:4 in various organic solvents is not extensively available in public literature, this guide synthesizes the existing qualitative data, solvent resistance properties, and standardized testing methodologies to provide a thorough understanding of its behavior.

Qualitative Solubility Profile

Pigment Red 48:4 is generally characterized by its limited solubility in most common organic solvents, a property that contributes to its desirable fastness and resistance to bleeding in final applications. However, some degree of interaction and partial solubility can be observed, particularly in strong polar solvents.

Several sources describe Pigment Red 48:4 as being qualitatively "soluble" in specific organic solvents, though this often refers to its behavior during processing or in certain test conditions rather than forming a true, clear solution in large quantities.[1] Conversely, other technical documents describe it as "insoluble in water and most organic solvents," which pertains to its excellent stability in finished products. This apparent contradiction underscores the importance of the application context when discussing solubility.

Table 1: Qualitative Solubility of Pigment Red 48:4

SolventQualitative SolubilitySource
AcetoneSoluble[1]
TolueneSoluble[1]
Ethyl AcetateSoluble[1]
WaterInsoluble

Solvent Fastness and Resistance

A more common and industrially relevant measure of a pigment's interaction with solvents is its "fastness" or "resistance." This is typically rated on a scale of 1 to 5, where 5 indicates excellent resistance to bleeding, discoloration, or other changes when in contact with the solvent. This data is crucial for predicting the performance of the pigment in solvent-based systems like paints, inks, and coatings.

Table 2: Solvent Resistance and Fastness of Pigment Red 48:4

Solvent/ReagentResistance (Scale 1-5)Source
Xylene5[2]
Ethanol5[2]
Ethyl Acetate5[2]
Methyl Ethyl Ketone (MEK)5[2]
Water4-5[2][3]
Butyl Acetate4[3]
Benzene4[3]
5% HCl5[2]
5% NaOH5[2]
Soap Solution5[2]

These high ratings indicate that Pigment Red 48:4 is highly stable and resistant to the listed organic solvents in typical applications, which is a key performance characteristic.

Factors Influencing Solubility

The solubility of a pigment like Red 48:4 is not an absolute value but is influenced by several factors:

  • Temperature: Increased temperature generally leads to higher solubility of solids in liquids. For pigments, this can be a critical factor during processing, such as in the dispersion phase in plastics or high-temperature curing of coatings.

  • Solvent Polarity: The chemical nature of the solvent plays a significant role. While generally of low solubility, Pigment Red 48:4 will exhibit different degrees of interaction with solvents of varying polarity.

  • Binder System: In a formulated product, the pigment's interaction with the resin or binder system can be more significant than its solubility in the pure solvent. The binder can encapsulate the pigment particles, affecting their mobility and interaction with the solvent.

  • Particle Size and Surface Treatment: The particle size distribution and any surface treatments applied to the pigment can alter its wetting characteristics and interaction with solvents.

Experimental Protocols for Solubility Determination

Standardized methods from organizations like the International Organization for Standardization (ISO) and ASTM International provide frameworks for evaluating the solubility and related properties of pigments.

Gravimetric Method for Solubility in Organic Solvents (Based on ISO 7579)

This method determines the amount of a substance that dissolves in an organic solvent at a specific temperature.

Methodology:

  • Sample Preparation: A known mass of the pigment is dried to a constant weight.

  • Dissolution: The dried pigment is added to a known volume of the organic solvent in a flask.

  • Equilibration: The mixture is agitated at a constant temperature for a specified period to reach equilibrium. This can be facilitated by a shaker bath.

  • Separation: The undissolved pigment is separated from the solution by filtration or centrifugation.

  • Quantification: A known volume of the clear supernatant is transferred to a pre-weighed dish. The solvent is evaporated, and the residue is dried to a constant weight.

  • Calculation: The solubility is calculated based on the mass of the dissolved pigment and the volume of the solvent used.

G Gravimetric Solubility Determination Workflow A 1. Weigh Pigment Sample B 2. Add to Known Volume of Solvent A->B C 3. Agitate at Constant Temperature B->C D 4. Separate Undissolved Pigment (Filtration/Centrifugation) C->D E 5. Evaporate Solvent from Supernatant D->E F 6. Weigh Dried Residue E->F G 7. Calculate Solubility (g/100mL or mg/L) F->G

Caption: Workflow for Gravimetric Solubility Measurement.

Determination of Solvent Fastness (Bleeding Test - Based on ASTM D279 Principles)

This test assesses the tendency of a pigment to migrate from a colored coating into an over-coated layer.

Methodology:

  • Panel Preparation: A coating containing Pigment Red 48:4 is applied to a substrate and allowed to dry or cure completely.

  • Application of White Coating: A white or light-colored solvent-based coating is applied over a portion of the red coating.

  • Drying and Observation: The panel is allowed to dry.

  • Evaluation: The white coating is visually inspected for any red discoloration, which indicates that the pigment has bled into the topcoat. The degree of bleeding is rated against a standard scale.

G Solvent Fastness (Bleeding Test) Workflow cluster_0 Preparation cluster_1 Testing cluster_2 Evaluation A 1. Apply Pigmented Coating to Substrate B 2. Dry/Cure Completely A->B C 3. Apply White Topcoat B->C D 4. Dry and Observe C->D E 5. Compare Discoloration to Standard Scale D->E

Caption: Workflow for Pigment Bleeding Resistance Test.

Conclusion

Pigment Red 48:4 is a high-performance pigment characterized by its excellent stability and low solubility in common organic solvents, as evidenced by its high fastness ratings. While it may exhibit some solubility in solvents like acetone, toluene, and ethyl acetate under specific conditions, its primary characteristic in formulated systems is its resistance to migration and bleeding. For researchers and developers, understanding the standardized methods for evaluating solvent resistance is key to predicting the in-application performance of this pigment. The provided experimental workflows offer a foundational understanding of how these critical properties are assessed.

References

A Toxicological and Ecotoxicological Profile of Pigment Red 48:4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for C.I. Pigment Red 48:4 (CAS No. 5280-66-0). The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support hazard identification, risk assessment, and safe handling practices.

Toxicological Data

Pigment Red 48:4 is generally considered to have a low order of acute toxicity. The available data on its toxicological profile is summarized below.

Human Health Toxicology

The primary routes of potential human exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is less common in an occupational setting. Based on a structure-activity relationship (SAR) analysis, Pigment Red 48:4 is expected to have poor or no absorption through the skin or gastrointestinal tract.[1]

Table 1: Summary of Human Health Toxicological Data

EndpointSpeciesRouteValue/ResultReference
Acute Toxicity
LD50RatOral> 2,000 mg/kg body weight(Cowley, 1985; FSTP, 1968, as cited in BIBRA, 1997)[1]
Skin Irritation RabbitDermalNon-irritating (5% solution)(Pennisi and Casper, 1992, as cited in BIBRA, 1997)[1]
Genotoxicity --No evidence of mutagenicity[1]
Carcinogenicity --No data available[1]
Reproductive/Developmental Toxicity --No data available[1]
Chronic/Subchronic Toxicity --No data available[1]

Some safety data sheets note that as an azo dye, there is a potential for irritation, nausea, vomiting, or allergic contact dermatitis, though these are general statements for the chemical class and not specific findings for Pigment Red 48:4.[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, key details from the available documentation are provided below.

Acute Oral Toxicity (Rat LD50)

  • Principle: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose. While the specific guideline is not cited, this type of study generally follows OECD Guideline 401 (or a similar historical guideline).

  • Methodology: A group of rats was administered Pigment Red 48:4 orally at a dose of 2 g/kg body weight.[1] The animals were observed for mortality and clinical signs of toxicity over a specified period (typically 14 days). The high LD50 value indicates low acute toxicity.

Skin Irritation (Rabbit)

  • Principle: To assess the potential of a substance to cause skin irritation. This study appears to follow principles similar to those in OECD Guideline 404.

Ecotoxicological Data

The environmental fate and effects of Pigment Red 48:4 have been estimated, largely through Structure-Activity Relationship (SAR) modeling, due to a lack of direct experimental data.

Environmental Fate and Bioaccumulation

Pigment Red 48:4 is classified as not readily biodegradable.[1] Its low estimated octanol-water partition coefficient (Log Kow) suggests a low potential for bioaccumulation.[1]

Table 2: Physicochemical Properties and Bioaccumulation Potential

ParameterEstimated ValueInterpretationReference
Log Octanol-Water Coefficient (Log Kow)-1.25Low potential for bioaccumulation[1]
Log Bioconcentration Factor (BCF)0.5Low potential for bioaccumulation[1]
Biodegradability-Not readily biodegradable[1]

Due to its solubility and low estimated soil partition coefficient (Log Koc of 2.80), it is expected to be mobile in soil and may leach into groundwater.[1]

Aquatic Ecotoxicity

The ecotoxicity of Pigment Red 48:4 to aquatic organisms is considered to be low to moderate.[1] The primary chronic effect observed in algae is attributed to the physical shading from the dye's color rather than direct chemical toxicity.[1]

Table 3: Summary of Aquatic Ecotoxicity Data (Estimated)

EndpointSpeciesEffect ConcentrationInterpretationReference
Acute Toxicity
Algae> 16 ppmLow acute toxicity[1]
Daphnia> 50 ppmLow acute toxicity[1]
Chronic Toxicity
Algae> 2.0 ppmIndirect effects from shading[1]
Daphnia> 5.0 ppmLow chronic toxicity[1]
Fish> 3.0 ppmLow chronic toxicity[1]

Visualizations

Toxicological Hazard Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the toxicological hazards of a chemical substance like Pigment Red 48:4, based on the types of data presented in this guide.

cluster_DataCollection Data Collection cluster_HazardID Hazard Identification cluster_RiskCharacterization Risk Characterization LitSearch Literature & Database Search AcuteTox Acute Toxicity (Oral LD50) LitSearch->AcuteTox Irritation Irritation (Skin) LitSearch->Irritation Geno Genotoxicity LitSearch->Geno EcoTox Ecotoxicity (Aquatic) LitSearch->EcoTox Chronic Chronic Effects (Data Gap) LitSearch->Chronic SAR Structure-Activity Relationship (SAR) SAR->Geno SAR->EcoTox Conclusion Overall Conclusion: Low Concern for Human Health AcuteTox->Conclusion Irritation->Conclusion Geno->Conclusion EcoTox->Conclusion Chronic->Conclusion

Caption: A workflow for chemical hazard assessment.

Logical Relationship of Ecotoxicological Endpoints

This diagram shows the logical flow from the physicochemical properties of Pigment Red 48:4 to its environmental fate and potential ecotoxicological effects.

cluster_Properties Physicochemical Properties cluster_Fate Environmental Fate cluster_Effects Ecotoxicological Effects LogKow Low Log Kow (-1.25) Bioaccum Low Bioaccumulation Potential LogKow->Bioaccum Biodeg Not Readily Biodegradable Persistence Persistence in Environment Biodeg->Persistence Solubility Soluble & Mobile (Low Log Koc) Leaching Potential for Groundwater Leaching Solubility->Leaching AquaticTox Low-Moderate Aquatic Toxicity Bioaccum->AquaticTox Persistence->AquaticTox Leaching->AquaticTox

Caption: Environmental fate of Pigment Red 48:4.

Conclusion

The available data indicates that Pigment Red 48:4 possesses a low hazard profile for human health, with low acute oral toxicity and no evidence of skin irritation or mutagenicity.[1] Significant data gaps exist for chronic, reproductive, and carcinogenic endpoints. From an ecotoxicological perspective, it is not readily biodegradable and has a low potential for bioaccumulation.[1] It is considered slightly to moderately toxic to aquatic organisms, with some chronic effects on algae being linked to physical shading.[1] Professionals handling this substance should adhere to standard industrial hygiene practices, including wearing appropriate personal protective equipment to minimize dust inhalation and skin contact.[3][4]

References

Methodological & Application

Analytical Characterization of Pigment Red 48:4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 48:4 (C.I. 15865:4) is a manganese salt of a monoazo pigment.[1] It is a synthetic organic pigment characterized by its bright, yellowish-red shade and is widely utilized in various industries, including the manufacturing of plastics, coatings, and printing inks, due to its good color strength and lightfastness.[2] The performance and safety of Pigment Red 48:4 are directly related to its physicochemical properties, purity, and the presence of any impurities. Therefore, rigorous analytical characterization is essential for quality control, regulatory compliance, and formulation development.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of Pigment Red 48:4, intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

A summary of the key physicochemical properties of Pigment Red 48:4 is presented in Table 1. This data is crucial for initial identification and for determining appropriate handling and processing conditions.

Table 1: Physicochemical Properties of Pigment Red 48:4

PropertyValueReference(s)
C.I. Name Pigment Red 48:4[1]
C.I. Number 15865:4[1]
CAS Number 5280-66-0[3]
Chemical Type Monoazo Lake (Manganese Salt)[1][4]
Molecular Formula C₁₈H₁₁ClMnN₂O₆S[]
Molecular Weight 473.75 g/mol []
Appearance Red Powder[6]
Density 1.52 - 2.0 g/cm³[6]
Heat Stability 200 - 220 °C[1][3]
Solubility Insoluble in water and most organic solvents.

Analytical Methods and Protocols

A multi-faceted analytical approach is required for the complete characterization of Pigment Red 48:4. The following sections detail the application and protocols for key analytical techniques.

Overall Analytical Workflow

The comprehensive characterization of Pigment Red 48:4 involves a series of analytical tests to determine its identity, purity, structure, and stability. A typical workflow is illustrated below.

Pigment_Red_48_4_Characterization_Workflow cluster_0 Sample Handling cluster_1 Physicochemical & Identification Tests cluster_2 Structural & Purity Analysis cluster_3 Performance & Stability cluster_4 Data Analysis & Reporting Sample Sample Reception & Documentation Prep Sample Preparation (Grinding, Drying) Sample->Prep FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR UVVis UV-Vis Spectroscopy (Colorimetric Properties) Prep->UVVis XRD X-Ray Diffraction (XRD) (Crystallinity & Phase) Prep->XRD HPLC HPLC (Purity & Impurity Profile) Prep->HPLC MS Mass Spectrometry (MS) (Degradation Products) Prep->MS TGA_DSC Thermal Analysis (TGA/DSC) (Heat Stability) Prep->TGA_DSC Fastness Fastness Testing (Light, Solvent) Prep->Fastness Analysis Data Compilation & Interpretation FTIR->Analysis UVVis->Analysis XRD->Analysis HPLC->Analysis MS->Analysis TGA_DSC->Analysis Fastness->Analysis Report Certificate of Analysis & Final Report Analysis->Report

Caption: General workflow for the analytical characterization of Pigment Red 48:4.
UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions in a pigment, which are directly responsible for its color.[7] For Pigment Red 48:4, the extended π-electron system across the azo group and aromatic rings absorbs light in the visible region, resulting in its characteristic red color.[7] The absorption maximum (λmax) and the overall spectral shape are used for quality control to ensure batch-to-batch color consistency.[7] Due to the insolubility of the pigment, analysis is typically performed on solid samples using diffuse reflectance spectroscopy.

Protocol: Diffuse Reflectance UV-Vis Spectroscopy

  • Instrument: A UV-Vis spectrophotometer equipped with a diffuse reflectance integrating sphere accessory.

  • Calibration: Calibrate the instrument using a white reference standard (e.g., Spectralon® or BaSO₄) to set 100% reflectance.

  • Sample Preparation:

    • Ensure the Pigment Red 48:4 powder is dry and finely ground to ensure homogeneity.

    • Place the powder in a solid sample holder, ensuring a smooth, even surface that is level with the holder's rim.

  • Data Acquisition:

    • Place the sample holder in the measurement port of the integrating sphere.

    • Scan the sample over the wavelength range of 380 nm to 780 nm.

    • Record the diffuse reflectance spectrum (R%).

  • Data Analysis:

    • The resulting spectrum will show low reflectance (high absorbance) in the green-blue region and high reflectance in the red region of the spectrum.

    • The λmax can be identified as the wavelength with the minimum reflectance (maximum absorbance).

Data Presentation: While a precise λmax in solution is not applicable, the reflectance spectrum provides a characteristic fingerprint. The λmax values are sensitive to the pigment's environment, including the metal cation and its crystal structure.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the pigment's molecular structure. This provides a unique "fingerprint" for confirming the identity of Pigment Red 48:4. Key vibrational bands for the azo linkage (-N=N-), carbonyl (C=O), sulfonate (S=O), and aromatic rings (C=C, C-H) can be identified. The presence of unexpected peaks may indicate impurities or structural modifications.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Analysis:

    • Place a small amount of the dry Pigment Red 48:4 powder onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum (e.g., baseline correction, ATR correction if necessary).

    • Identify and assign the characteristic absorption bands by comparing them to reference spectra or known vibrational frequencies (see Table 2).

Data Presentation: The characteristic FTIR absorption bands for Pigment Red 48:4 are summarized in Table 2.

Table 2: Key FTIR Absorption Bands for Pigment Red 48:4

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400-3200 O-H stretching (adsorbed water)[7]
~3100-3000 Aromatic C-H stretching[7]
~1650-1580 C=O stretching (keto/amide form)[7]
~1600-1450 Aromatic C=C stretching, N=N stretching (azo group)[7]
~1220 & ~1040 S=O stretching (sulfonate group)Inferred
~1300-1000 C-O stretching[7]
~700-400 C-H bending, fingerprint region[7]
High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a key technique for assessing the purity of Pigment Red 48:4 and for the identification and quantification of organic impurities. Due to the pigment's low solubility, sample preparation often requires specialized solvents or dissolution procedures. A primary application is the detection of banned aromatic amines, which can be present as unreacted starting materials or degradation products from the azo linkage.[8] HPLC coupled with a photodiode array (PDA) detector allows for both quantification and spectral confirmation of peaks.

Protocol: Reversed-Phase HPLC for Impurity Profiling

  • Instrument: An HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 95% A to 95% B over 20 minutes) to elute compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector scanning from 210 nm to 600 nm. Monitor specific wavelengths for expected impurities and the parent pigment.

  • Sample Preparation:

    • Accurately weigh ~10 mg of Pigment Red 48:4.

    • Dissolve the sample in 10 mL of a suitable solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), using sonication to aid dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the prepared sample and a solvent blank.

    • Identify peaks corresponding to the main pigment and any impurities by comparing retention times and UV-Vis spectra with reference standards, if available.

    • Quantify impurities using an external standard method or by area percentage.

X-Ray Diffraction (XRD)

Application Note: XRD is the primary technique for determining the solid-state structure of crystalline materials. It provides information on the crystal lattice, identifying the specific crystalline form (polymorph) of Pigment Red 48:4. Different polymorphs can have different properties, including color shade, stability, and dispersibility. Therefore, XRD is critical for ensuring the correct and consistent crystalline phase is produced.

Protocol: Powder XRD

  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation:

    • Finely grind the Pigment Red 48:4 sample to a uniform powder to minimize preferred orientation effects.

    • Mount the powder onto a zero-background sample holder.

  • Data Acquisition:

    • Scan the sample over a 2θ range (e.g., 5° to 50°) with a step size of ~0.02° and an appropriate counting time per step.

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint for the crystalline phase.

    • Compare the experimental pattern with reference patterns from databases or an in-house standard to confirm the phase identity.

    • Analyze peak positions, intensities, and widths to gain information about the crystal structure and crystallite size.

Thermal Analysis (TGA/DSC)

Application Note: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the heat stability of Pigment Red 48:4. TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting or glass transitions, although for pigments, decomposition is the most relevant event. This data is critical for determining the maximum processing temperatures the pigment can withstand in applications like plastics extrusion.[9]

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument: A Thermogravimetric Analyzer.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the pigment powder into a TGA pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Heat the sample from ambient temperature to ~600 °C at a constant rate (e.g., 10 °C/min).

    • Conduct the analysis under a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve. This is often reported as the temperature at which 5% weight loss occurs.

Data Presentation: The thermal and fastness properties of Pigment Red 48:4 are crucial for its application performance.

Table 3: Performance and Fastness Properties of Pigment Red 48:4

PropertyRating / ValueDescriptionReference(s)
Heat Stability 200 - 220 °CTemperature at which the pigment remains stable.[1][3]
Light Fastness 6 - 7Scale of 1-8 (8 = outstanding).[4]
Water Resistance 4 - 5Scale of 1-5 (5 = excellent).[3]
Oil Resistance 4 - 5Scale of 1-5 (5 = excellent).[3]
Acid Resistance 3 - 5Scale of 1-5 (5 = excellent).[1][3]
Alkali Resistance 3 - 4Scale of 1-5 (5 = excellent).[1][3]

Impurity and Degradation Analysis

The manufacturing process for Pigment Red 48:4 involves the diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid) and its subsequent coupling with 3-hydroxy-2-naphthoic acid (BON Acid).[9] Potential impurities can arise from this process.

Potential Impurities:

  • Unreacted Starting Materials: Residual 2B Acid or BON Acid.

  • Synthesis By-products: Compounds formed from side reactions during diazotization or coupling.

  • Inorganic Salts: Residual salts from the manufacturing and laking process (e.g., sodium chloride, excess manganese chloride).

  • Other Azo Compounds: Isomeric or related azo structures formed from impurities in the starting materials.

Degradation Products: Thermal or photo-degradation can lead to the cleavage of the azo bond, potentially releasing aromatic amines. Evolved Gas Analysis-Mass Spectrometry (EGA-MS) can be used to identify volatile fragments released during thermal decomposition.[7]

The relationship between the analytical techniques and the properties they characterize is visualized below.

Analytical_Techniques_and_Properties cluster_0 Analytical Techniques cluster_1 Characterized Properties UVVis UV-Vis Spectroscopy Color Color & Electronic Structure UVVis->Color FTIR FTIR Spectroscopy FuncGroups Functional Groups & Chemical ID FTIR->FuncGroups Purity Purity & Impurity Profile FTIR->Purity HPLC HPLC HPLC->Purity Degradation Degradation Products HPLC->Degradation XRD XRD Crystal Crystallinity & Polymorphism XRD->Crystal TGA Thermal Analysis (TGA/DSC) Stability Thermal Stability TGA->Stability MS Mass Spectrometry (EGA-MS) MS->Degradation

Caption: Relationship between analytical techniques and characterized properties.

References

Application Notes and Protocols for the Identification of Pigment Red 48:4 Functional Groups using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 48:4 is a synthetic monoazo pigment, specifically the manganese salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid. It is widely used in printing inks, coatings, and plastics due to its vibrant red color and good fastness properties. The identification and characterization of this pigment are crucial for quality control, formulation development, and regulatory compliance. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the key functional groups within the Pigment Red 48:4 molecule, thereby confirming its identity and purity. This application note provides a detailed protocol for the analysis of Pigment Red 48:4 using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific molecular bond or functional group, the radiation is absorbed. The resulting spectrum is a unique "molecular fingerprint" of the sample, with absorption peaks corresponding to the various functional groups present. By analyzing the positions and intensities of these peaks, the chemical structure of a compound can be elucidated.

Key Functional Groups of Pigment Red 48:4

The chemical structure of Pigment Red 48:4 contains several characteristic functional groups that can be identified using FTIR spectroscopy. Based on its molecular structure, the following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3000 - 3100C-H StretchAromatic C-H
1600 - 1650C=C StretchAromatic Ring
1540 - 1590N=N StretchAzo Group
1680 - 1720C=O StretchCarboxylic Acid
1210 - 1320S=O Asymmetric StretchSulfonic Acid Group
1030 - 1080S=O Symmetric StretchSulfonic Acid Group
3200 - 3600 (broad)O-H StretchHydroxyl Group (-OH) and Carboxylic Acid Dimer
1400 - 1450C-O-H BendCarboxylic Acid
750 - 850C-H Out-of-Plane BendSubstituted Aromatic Rings
600 - 800C-Cl StretchCarbon-Chlorine Bond

Note: The exact peak positions may vary slightly depending on the sample's physical state, purity, and the specific ATR-FTIR setup.

Experimental Protocol: ATR-FTIR Analysis of Pigment Red 48:4

This protocol outlines the procedure for acquiring an ATR-FTIR spectrum of a powdered sample of Pigment Red 48:4.

4.1. Materials and Equipment

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • Pigment Red 48:4 powder sample

  • Spatula

  • Isopropyl alcohol or acetone for cleaning

  • Lint-free wipes

4.2. Instrument Setup

  • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Set the data acquisition parameters. Typical parameters for pigment analysis are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved with more scans)

    • Apodization: Happ-Genzel

4.3. Sample Preparation and Measurement

  • Clean the ATR Crystal: Before each measurement, thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the Pigment Red 48:4 powder onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the powder, ensuring good contact between the sample and the crystal surface.

  • Acquire Sample Spectrum: Collect the FTIR spectrum of the sample.

  • Clean Up: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 1.

4.4. Data Analysis

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from the same horizontal axis.

  • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

  • Compare the obtained peak positions with the expected ranges for the functional groups of Pigment Red 48:4 as listed in the data table above.

Diagrams

experimental_workflow Experimental Workflow for FTIR Analysis of Pigment Red 48:4 cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Pigment Red 48:4 Powder background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction) acquire_spectrum->process_spectrum peak_pick Identify Peak Wavenumbers process_spectrum->peak_pick compare Compare with Reference Data peak_pick->compare end End compare->end

Caption: Workflow for FTIR Analysis of Pigment Red 48:4.

logical_relationship Logical Relationship of FTIR Analysis cluster_functional_groups Functional Groups pigment Pigment Red 48:4 Molecule aromatic Aromatic Rings (C=C, C-H) pigment->aromatic azo Azo Group (N=N) pigment->azo carboxyl Carboxylic Acid (C=O, O-H) pigment->carboxyl sulfo Sulfonic Acid (S=O) pigment->sulfo hydroxyl Hydroxyl Group (O-H) pigment->hydroxyl ccl C-Cl Bond pigment->ccl ftir FTIR Spectroscopy spectrum FTIR Spectrum (Absorption Peaks) ftir->spectrum identification Identification of Functional Groups spectrum->identification

Caption: Relationship between Pigment Red 48:4 and its FTIR spectrum.

Conclusion

ATR-FTIR spectroscopy is a rapid, reliable, and straightforward method for the identification of Pigment Red 48:4 through the characterization of its constituent functional groups. The provided protocol offers a standardized procedure for obtaining high-quality spectra, and the data table of expected absorption bands serves as a valuable reference for spectral interpretation. This technique is an essential tool for quality assurance and research in industries where this pigment is utilized.

Application Notes and Protocols for Pigment Red 48:4 in Polymer Matrix Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 48:4 as a colorant in polymer matrix research. This document includes key physical and chemical properties, detailed experimental protocols for incorporation and evaluation, and a summary of its performance characteristics.

Introduction to Pigment Red 48:4

Pigment Red 48:4 is a manganese salt of a monoazo dye, known for its vibrant bluish-red shade and good fastness properties.[1][2][3] It is widely used in coloring various materials, including plastics, coatings, and inks.[1][4][5] Its chemical structure contributes to its thermal stability and resistance to migration, making it a suitable candidate for polymer applications. For researchers, understanding the interaction between Pigment Red 48:4 and different polymer matrices is crucial for developing new materials with desired coloristic and functional properties.

Physicochemical Properties and Performance Data

A summary of the key properties of Pigment Red 48:4 is presented in the table below. These values have been compiled from various supplier technical data sheets and should be considered as typical. Researchers should always refer to the certificate of analysis for the specific batch being used.

PropertyValueTest Method/Conditions
Chemical Name Manganese, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex-
C.I. Name Pigment Red 48:4-
CAS Number 5280-66-0-
Molecular Formula C18H11ClN2O6SMn-
Heat Stability 200-290°C (in PE)5 minutes dwell time
Lightfastness (BWS) 6-7ISO 105-B02
Migration Resistance 4-5 (in plasticized PVC)ISO Grey Scale
Oil Absorption 45-55 g/100g ISO 787-5
Density 1.52-2.20 g/cm³-
Acid Resistance 3-4ISO 787-15
Alkali Resistance 3-4ISO 787-15

Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating Pigment Red 48:4 in a polymer matrix. Researchers should adapt these protocols based on the specific polymer and processing equipment used.

Protocol for Dispersion of Pigment Red 48:4 in a Polymer Matrix

This protocol describes a common method for dispersing Pigment Red 48:4 into a thermoplastic polymer such as polyethylene (PE), polypropylene (PP), or polyvinyl chloride (PVC) using a two-roll mill.

Materials and Equipment:

  • Pigment Red 48:4 powder

  • Polymer resin (e.g., PE, PP, PVC)

  • Two-roll mill with heating capabilities

  • Weighing balance

  • Spatula

  • Cooling press

Procedure:

  • Pre-heating: Preheat the two-roll mill to the recommended processing temperature for the chosen polymer.

  • Polymer Mastication: Add the polymer resin to the preheated mill and allow it to melt and form a continuous sheet around the rolls. This process is known as mastication.

  • Pigment Addition: Accurately weigh the desired amount of Pigment Red 48:4 (typically 0.1% to 1.0% by weight of the polymer). Gradually add the pigment powder to the molten polymer on the mill.

  • Dispersion: Continue milling the polymer-pigment mixture. The shearing action of the rolls will break down pigment agglomerates and distribute the particles uniformly throughout the polymer matrix. The milling time will depend on the polymer and the desired level of dispersion.

  • Homogenization: Periodically cut the polymer sheet from one roll and fold it back into the nip of the rolls to ensure thorough mixing and homogenization.

  • Sheet Formation: Once a uniform color is achieved, remove the pigmented polymer sheet from the mill.

  • Cooling and Specimen Preparation: Immediately transfer the hot sheet to a cooling press to form a flat plaque of a specific thickness. This plaque can then be cut into specimens for further testing.

Protocol for Evaluation of Coloristic Properties

This protocol outlines the procedure for measuring the color of the pigmented polymer specimens.

Materials and Equipment:

  • Pigmented polymer specimens

  • Spectrophotometer or colorimeter

  • White and black calibration tiles

  • Lint-free cloth

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using the white and black calibration tiles.

  • Measurement Setup: Set the instrument to the desired color space (e.g., CIELAB Lab*), illuminant (e.g., D65), and observer angle (e.g., 10°).

  • Sample Measurement: Place a pigmented polymer specimen on the measurement port of the instrument, ensuring it is flat and covers the aperture completely.

  • Data Acquisition: Take multiple readings at different locations on the specimen to obtain an average color value.

  • Data Analysis: Record the L, a, and b* values. The L* value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. These values can be used to compare the color of different samples.

Protocol for Heat Stability Testing

This protocol describes how to assess the thermal stability of Pigment Red 48:4 in a polymer matrix.

Materials and Equipment:

  • Pigmented polymer specimens

  • Injection molding machine or a laboratory oven

  • Color measurement instrument

Procedure:

  • Initial Color Measurement: Measure the initial color of the pigmented polymer specimens as described in Protocol 3.2.

  • Thermal Exposure:

    • Injection Molding: Process the pigmented polymer through an injection molding machine at various temperatures, with a fixed dwell time (e.g., 5 minutes) at each temperature.

    • Oven Aging: Place the pigmented polymer specimens in a laboratory oven at a series of elevated temperatures for a specified duration.

  • Final Color Measurement: After cooling to room temperature, measure the color of the thermally treated specimens.

  • Color Difference Calculation: Calculate the color difference (ΔE) between the initial and final measurements using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

  • Analysis: A significant change in color (a high ΔE* value) indicates that the pigment is not stable at that temperature.

Protocol for Lightfastness Testing

This protocol provides a method for evaluating the resistance of the pigmented polymer to fading upon exposure to light.

Materials and Equipment:

  • Pigmented polymer specimens

  • Xenon arc weather-ometer or a QUV accelerated weathering tester

  • Color measurement instrument

  • Opaque mask

Procedure:

  • Initial Color Measurement: Measure the initial color of the specimens.

  • Sample Masking: Cover a portion of each specimen with an opaque mask to serve as an unexposed reference area.

  • Accelerated Weathering: Place the specimens in the weather-ometer and expose them to a controlled cycle of light and humidity according to a standard test method (e.g., ASTM D4303).[6]

  • Periodic Evaluation: At regular intervals, remove the specimens and measure the color of the exposed and unexposed areas.

  • Color Change Assessment: Compare the color of the exposed area to the unexposed area. The lightfastness is typically rated on a Blue Wool Scale (1-8), where 8 represents the highest fastness.

Protocol for Migration Resistance Testing

This protocol is used to determine if the pigment will bleed or migrate from the polymer into a contacting material, which is particularly important for food packaging applications.

Materials and Equipment:

  • Pigmented polymer specimens

  • White, unpigmented polymer plaques (e.g., PVC)

  • Oven

  • Weights

  • Color measurement instrument

Procedure:

  • Sample Assembly: Place a pigmented polymer specimen in contact with a white, unpigmented plaque.

  • Applying Pressure and Heat: Place the assembly in an oven at a specified temperature (e.g., 80°C) with a weight on top to ensure intimate contact.

  • Incubation: Keep the assembly in the oven for a set period (e.g., 24 hours).

  • Evaluation: After cooling, separate the plaques and visually inspect the white plaque for any color transfer. The degree of staining can be rated using an ISO Grey Scale (1-5), where 5 indicates no migration.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of experiments in polymer matrix research involving Pigment Red 48:4.

experimental_workflow cluster_prep Material Preparation cluster_processing Polymer Processing cluster_testing Performance Evaluation cluster_analysis Data Analysis and Conclusion start Select Polymer Matrix and Pigment Red 48:4 weigh Weigh Polymer and Pigment start->weigh disperse Dispersion (e.g., Two-Roll Mill) weigh->disperse mold Specimen Molding (e.g., Compression Molding) disperse->mold color_eval Colorimetric Analysis mold->color_eval heat_stab Heat Stability Test mold->heat_stab light_fast Lightfastness Test mold->light_fast migration Migration Test mold->migration analyze Analyze Data and Compare Results color_eval->analyze heat_stab->analyze light_fast->analyze migration->analyze conclusion Draw Conclusions on Pigment Performance analyze->conclusion

Fig. 1: General experimental workflow for evaluating Pigment Red 48:4 in a polymer matrix.

dispersion_logic cluster_params Key Process Parameters input Input Materials: - Polymer Resin - Pigment Red 48:4 process Dispersion Process input->process output Output: - Homogeneously Pigmented  Polymer process->output temp Temperature temp->process time Mixing Time time->process shear Shear Rate shear->process

Fig. 2: Logical relationship of factors in the pigment dispersion process.

Safety and Handling

Pigment Red 48:4 is a fine powder and should be handled in a well-ventilated area to avoid inhalation. The use of personal protective equipment (PPE), including safety glasses, gloves, and a dust mask, is recommended. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Pigment Red 48:4 is a versatile colorant for a wide range of polymer applications, offering a desirable combination of vibrant color and good technical properties. The protocols and workflows presented in these application notes provide a solid foundation for researchers to explore the use of this pigment in their polymer matrix systems. Careful control of dispersion and thorough testing are key to achieving optimal performance and developing innovative colored polymer materials.

References

Application Notes and Protocols: Formulation of Pigment Red 48:4 in Water-Based vs. Solvent-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of C.I. Pigment Red 48:4 in both water-based and solvent-based systems. This document includes detailed formulation guidelines, comparative data on performance characteristics, and standardized experimental protocols for evaluation.

Introduction to Pigment Red 48:4

C.I. Pigment Red 48:4 is a manganese salt of a monoazo pigment.[1] It is characterized by its bright, bluish-red shade and is widely used in printing inks, coatings, and plastics due to its good lightfastness and heat stability.[1][2] Its performance is highly dependent on the formulation system, with distinct differences observed between water-based and solvent-based applications. This document will explore these differences to guide formulators in optimizing their systems.

Formulation in Water-Based Systems

Achieving a stable dispersion of the hydrophobic Pigment Red 48:4 in an aqueous medium is a primary challenge.[3] This necessitates the use of appropriate wetting and dispersing agents to overcome the high interfacial tension between the pigment and water.[3]

Key Formulation Components

A typical water-based formulation will include the following components:

  • Pigment: C.I. Pigment Red 48:4

  • Wetting and Dispersing Agents: Anionic and non-ionic surfactants are commonly used to wet the pigment surface and provide electrostatic and/or steric stabilization to prevent flocculation.[3] Polymeric dispersants with specific anchor groups are often preferred for their robust stabilizing action.[3]

  • Binder: Water-soluble or water-dispersible resins, such as acrylic emulsions, are used to bind the pigment to the substrate upon drying.[4][5]

  • Co-solvents: Glycols or glycol ethers may be added to improve freeze-thaw stability and aid in film formation.

  • pH Modifier: Amines, such as ammonia or dimethylethanolamine (DMEA), are used to adjust the pH to ensure resin solubility and stability.

  • Defoamer: To control foam generation during processing and application.

  • Water: The primary vehicle of the system.

Example Water-Based Formulation

The following table provides a starting point formulation for a water-based ink or coating. The exact percentages will need to be optimized based on the specific application and performance requirements.

ComponentFunctionWeight Percentage (%)
Pigment Red 48:4Colorant15 - 30
Polymeric DispersantWetting and Stabilization1 - 5 (on pigment)
Acrylic Emulsion (40% solids)Binder40 - 60
Propylene GlycolCo-solvent / Humectant5 - 10
DefoamerFoam Control0.1 - 0.5
pH Modifier (e.g., DMEA)pH Adjustment (to 8.0-9.0)As needed
WaterVehicleTo 100

Formulation in Solvent-Based Systems

In solvent-based systems, the primary considerations are the solubility and compatibility of the binder with the chosen solvents and the effective dispersion of the pigment to achieve optimal color strength and gloss. Pigment Red 48:4 generally exhibits good stability in many organic solvents.

Key Formulation Components

A typical solvent-based formulation includes:

  • Pigment: C.I. Pigment Red 48:4

  • Binder/Resin: A wide variety of resins can be used, including alkyds, acrylics, polyamides, and vinyl resins, depending on the application (e.g., industrial coatings, packaging inks).[6][7]

  • Solvents: A blend of solvents is often used to control viscosity, drying time, and resin solubility. Common solvents include esters (e.g., ethyl acetate), ketones (e.g., methyl ethyl ketone), and aromatic hydrocarbons (e.g., toluene, xylene).

  • Dispersant: While the pigment is more readily wetted by organic solvents, a dispersant is still crucial for breaking down agglomerates and preventing re-flocculation.

  • Additives: Flow and leveling agents, driers (for alkyd systems), and UV stabilizers may be included to enhance specific properties.

Example Solvent-Based Formulation

The following table provides a starting point formulation for a solvent-based industrial coating.

ComponentFunctionWeight Percentage (%)
Pigment Red 48:4Colorant10 - 25
Alkyd Resin (60% solids)Binder30 - 50
DispersantWetting and Stabilization0.5 - 2 (on pigment)
XyleneSolvent20 - 30
Mineral SpiritsSolvent10 - 20
Drier (e.g., Cobalt-based)Curing Agent0.1 - 0.5 (on resin solids)
Anti-skinning AgentPrevents skin formation0.1 - 0.3

Comparative Performance Data

The choice between a water-based and a solvent-based system will depend on regulatory requirements, application methods, and desired end-use properties. The following table summarizes key performance characteristics of Pigment Red 48:4 in each system.

PropertyWater-Based SystemSolvent-Based System
VOC Content Low to ZeroHigh
Odor LowStrong, characteristic of the solvents used
Drying Time Generally slower, dependent on humidity.Faster, controlled by solvent volatility.
Adhesion Can be challenging on non-porous substrates without proper surface treatment.Generally excellent on a wide range of substrates.
Gloss Can achieve high gloss, but may require specific resin selection and additives.Typically achieves high gloss more readily.
Clean-up Water and soap.Requires organic solvents.
Stability Prone to issues like pH drift and microbial growth if not properly formulated.Generally more stable, but can be affected by solvent evaporation.
Lightfastness Good (BWS 5-6).[8]Good to Excellent (BWS 6-7).[1]
Heat Resistance Up to 180°C.[8]Up to 200°C.[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of Pigment Red 48:4 dispersions.

Protocol for Fineness of Grind (Hegman Gauge)

Objective: To determine the degree of pigment dispersion and the presence of coarse particles or agglomerates. This method is based on ASTM D1210.[10][11]

Materials:

  • Hegman gauge (0-100 µm or 8-0 Hegman scale)

  • Flat-edged scraper

  • Pigment dispersion sample

  • Solvent for cleaning

Procedure:

  • Place the Hegman gauge on a flat, non-slip surface and ensure it is clean.

  • Apply a small amount of the pigment dispersion to the deep end of the gauge's channel.

  • Hold the scraper with both hands at a perpendicular angle to the gauge and draw the dispersion down the length of the channel at a steady rate.

  • Immediately view the drawdown at a low angle to the light source.

  • Observe the point on the scale where a significant number of specks or scratches first appear.

  • Record the reading in Hegman units or microns. A higher Hegman number indicates a finer grind.[12]

Protocol for Viscosity Measurement

Objective: To measure the rheological properties of the pigment dispersion, which is crucial for application and stability.

Materials:

  • Brookfield rotational viscometer or similar rheometer

  • Appropriate spindle for the expected viscosity

  • Beaker or sample container

  • Temperature control bath (optional, but recommended)

Procedure:

  • Ensure the viscometer is level and calibrated.

  • Place the pigment dispersion in the sample container.

  • Immerse the selected spindle into the dispersion up to the immersion mark.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Select the desired rotational speed (RPM).

  • Turn on the viscometer and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) and the corresponding torque percentage.[13][14] For non-Newtonian fluids, it is recommended to measure viscosity at multiple shear rates.

Protocol for Color Strength and Shade Evaluation

Objective: To compare the color strength and shade of a sample dispersion against a standard.

Materials:

  • Spectrophotometer with color measurement software

  • Drawdown bar (e.g., Bird applicator)

  • Drawdown charts (e.g., Leneta card)

  • Standard and sample pigment dispersions

  • White base paint or ink for letdown

Procedure:

  • Prepare a letdown of both the standard and sample dispersions in the white base at a specified ratio (e.g., 1:10 pigment to white base).

  • Thoroughly mix the letdowns to ensure homogeneity.

  • Apply a drawdown of each letdown side-by-side on the chart using the drawdown bar to create a uniform film thickness.

  • Allow the drawdowns to dry completely.

  • Measure the color coordinates (L, a, b*) of both the standard and the sample using the spectrophotometer.[15]

  • The color difference (ΔE*) can be calculated to quantify the variation in shade. Color strength can be determined by comparing the K/S values (absorption/scattering) at the wavelength of maximum absorption.[16]

Protocol for Dispersion Stability

Objective: To assess the long-term stability of the pigment dispersion against settling and flocculation.

Materials:

  • Graduated cylinders or transparent containers with lids

  • Oven

  • Vibration shaker (optional)

Procedure:

  • Fill two identical transparent containers with the pigment dispersion and seal them.

  • Place one container in a controlled environment at room temperature (e.g., 25°C) and the other in an oven at an elevated temperature (e.g., 50°C) for accelerated aging.

  • Visually inspect the samples at regular intervals (e.g., daily for the first week, then weekly) for signs of settling, syneresis (separation of liquid), or color change.

  • After a predetermined period (e.g., 4 weeks), gently decant the supernatant (if any) and measure the height of the settled pigment layer.

  • Re-disperse the settled pigment by gentle inversion and assess the ease of re-incorporation.

  • Perform viscosity and fineness of grind measurements on the aged samples and compare them to the initial values.

Visualizations

The following diagrams illustrate the generalized workflows for preparing water-based and solvent-based pigment dispersions.

WaterBased_Formulation_Workflow cluster_premix Premix Stage cluster_dispersion Dispersion Stage cluster_letdown Letdown Stage Water Water HighSpeedDispersion High-Speed Dispersion Water->HighSpeedDispersion Dispersant Dispersant Dispersant->HighSpeedDispersion Defoamer Defoamer Defoamer->HighSpeedDispersion Pigment Pigment Red 48:4 Pigment->HighSpeedDispersion Binder Acrylic Emulsion HighSpeedDispersion->Binder Add gradually under low shear Cosolvent Co-solvent Binder->Cosolvent pH_Modifier pH Modifier Cosolvent->pH_Modifier FinalDispersion Final Water-Based Dispersion pH_Modifier->FinalDispersion

Caption: Workflow for Water-Based Pigment Red 48:4 Dispersion.

SolventBased_Formulation_Workflow cluster_premix Premix Stage cluster_dispersion Dispersion Stage cluster_letdown Letdown Stage Solvent Solvent Blend MediaMill Media Milling Solvent->MediaMill Dispersant Dispersant Dispersant->MediaMill Resin_Portion Portion of Resin Resin_Portion->MediaMill Pigment Pigment Red 48:4 Pigment->MediaMill Remaining_Resin Remaining Resin Solution MediaMill->Remaining_Resin Add under agitation Additives Additives (Driers, etc.) Remaining_Resin->Additives FinalDispersion Final Solvent-Based Dispersion Additives->FinalDispersion

Caption: Workflow for Solvent-Based Pigment Red 48:4 Dispersion.

References

Application of Pigment Red 48:4 in Electroluminescent Material Studies: Current Landscape and Generalized Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While Pigment Red 48:4 is cited in chemical literature for use in the production of electroluminescent materials, a comprehensive search of scientific and technical databases reveals a notable absence of detailed studies, quantitative performance data, or specific experimental protocols for its application as an active light-emitting component in devices such as Organic Light-Emitting Diodes (OLEDs). The information available is largely confined to its general chemical and physical properties.

This document, therefore, provides a summary of the known characteristics of Pigment Red 48:4 and presents a generalized, hypothetical experimental protocol for evaluating a novel pigment in an OLED. This protocol is based on established methodologies in the field of organic electronics and is intended to serve as a foundational guide for researchers.

Properties of C.I. Pigment Red 48:4

Pigment Red 48:4 is a synthetic red pigment belonging to the monoazo class of compounds.[1] It is a manganese salt, which contributes to its stability and color properties.[2] Key characteristics gathered from various sources are summarized in the table below.

PropertyValue / DescriptionSource(s)
Chemical Name C.I. Pigment Red 48:4[3]
C.I. Number 15865:4[4]
CAS Number 5280-66-0[3]
Molecular Formula C18H11ClMnN2O6S[3]
Appearance Red Powder[3]
Solubility Soluble in organic solvents such as acetone, toluene, and ethyl acetate. Insoluble in water.[3]
Thermal Stability Stable up to 130°C; decomposes at higher temperatures. Heat resistance in polyethylene is reported as 200-290°C for 5 minutes.[2][3]
Light Fastness Good resistance to fading from weathering or UV radiation.[3]
Redox Potential -0.05 V vs Ag/AgCl[3]

Hypothetical Experimental Protocol for Evaluation in an OLED

The following is a generalized protocol for the fabrication and characterization of an OLED device using a novel pigment like Pigment Red 48:4, potentially as a dopant in an emissive layer. This protocol is a composite of standard procedures in the field and does not represent a validated method for this specific pigment.

Objective: To investigate the electroluminescent properties of Pigment Red 48:4 when incorporated into an OLED device structure.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Pigment Red 48:4

  • Host material for the emissive layer (e.g., Alq3 - tris(8-hydroxyquinoline)aluminum)

  • Hole-transporting layer (HTL) material (e.g., TPD or NPB)

  • Electron-transporting layer (ETL) material (e.g., Alq3)

  • Cathode material (e.g., Aluminum, Lithium Fluoride/Aluminum)

  • Organic solvents (e.g., toluene, chloroform)

  • Spin coater

  • Thermal evaporator system

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Source measure unit

  • Spectrometer/Photodetector for electroluminescence characterization

Procedure:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.

  • Hole-Transporting Layer (HTL) Deposition:

    • Deposit the HTL material (e.g., NPB) onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10^-6 Torr). The thickness is typically in the range of 30-50 nm.

  • Emissive Layer (EML) Preparation and Deposition:

    • For a doped device (recommended approach for pigments):

      • Prepare a solution of the host material (e.g., Alq3) and Pigment Red 48:4 in a suitable organic solvent (e.g., chloroform). The doping concentration of the pigment can be varied (e.g., 1%, 2%, 5% by weight).

      • Deposit the EML by spin-coating the solution onto the HTL in an inert atmosphere. The spin speed and time should be optimized to achieve a desired thickness (typically 20-40 nm).

      • Alternatively, the host and dopant can be co-evaporated via thermal evaporation.

    • For a neat pigment device (less common for pigments due to potential for aggregation and poor film formation):

      • Attempt to deposit a thin film of pure Pigment Red 48:4 via thermal evaporation. This may be challenging due to the pigment's thermal stability limits.

  • Electron-Transporting Layer (ETL) Deposition:

    • Deposit the ETL material (e.g., Alq3) onto the EML via thermal evaporation. The thickness is typically in the range of 20-40 nm.

  • Cathode Deposition:

    • Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) to facilitate electron injection, followed by a thicker layer of Aluminum (Al) (approx. 100 nm) as the cathode. This is done through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device in an inert atmosphere using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodetector.

    • Record the electroluminescence (EL) spectrum at different driving voltages using a spectrometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and luminous efficiency from the J-V-L data.

    • Analyze the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum to quantify the color purity.

Visualizations

The following diagrams illustrate the generalized workflow for OLED fabrication and a conceptual device structure.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (in Vacuum/Inert Atmosphere) cluster_final Final Steps sub_clean ITO Substrate Cleaning sub_treat Surface Treatment (UV-Ozone) sub_clean->sub_treat htl_dep HTL Deposition sub_treat->htl_dep eml_dep EML Deposition (Host + Pigment Red 48:4) htl_dep->eml_dep etl_dep ETL Deposition eml_dep->etl_dep cathode_dep Cathode Deposition etl_dep->cathode_dep encap Encapsulation cathode_dep->encap charac Device Characterization encap->charac

Caption: Generalized workflow for the fabrication and characterization of an OLED.

OLED_Structure cluster_device Conceptual OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron-Transporting Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host doped with Pigment Red 48:4) ETL->EML HTL Hole-Transporting Layer (HTL) EML->HTL Light Emitted Red Light EML->Light Anode Anode (e.g., ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A conceptual layered structure of a hypothetical OLED incorporating Pigment Red 48:4.

Conclusion

The application of Pigment Red 48:4 in electroluminescent material studies is an area that is mentioned but not well-documented in publicly available scientific literature. While its chemical and physical properties are known, its performance as an active component in an electroluminescent device has not been detailed. The provided generalized protocol offers a starting point for researchers interested in exploring the potential of this and other novel pigments in the field of organic electronics. Further research would be required to determine its actual electroluminescent efficiency, stability, and viability as an emitter in OLEDs.

References

Application Notes and Protocols for Dispersing Pigment Red 48:4 in Polyethylene for Material Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the dispersion of C.I. Pigment Red 48:4, a monoazo manganese salt pigment, in polyethylene (PE) for the purpose of material testing. Proper dispersion of this pigment is critical for achieving consistent color, and it also influences the mechanical and physical properties of the final polyethylene product. These protocols are intended for researchers, scientists, and professionals in materials science and product development.

Pigment Red 48:4 is a bluish-red organic pigment known for its good heat stability (200-290°C in polyethylene) and lightfastness, making it suitable for coloring polyolefins like Low-Density Polyethylene (LDPE) and High-Density Polyethylene (HDPE).[1][2] The primary method for incorporating this pigment into polyethylene is through the production of a masterbatch, which is a concentrated mixture of the pigment in a carrier resin. This masterbatch is then blended with the bulk polyethylene during the final processing stage. The quality of the initial dispersion in the masterbatch is paramount for the performance of the end product.

Materials and Equipment

Materials
  • Polyethylene:

    • Low-Density Polyethylene (LDPE)

    • High-Density Polyethylene (HDPE)

  • Pigment: C.I. Pigment Red 48:4

  • Dispersing Agent (Optional): Polyethylene wax or other suitable wetting agents.[3]

  • Cleaning Agent: Isopropanol or other suitable solvent for cleaning equipment.

Equipment
  • High-speed mixer

  • Gravimetric or volumetric feeders

  • Co-rotating twin-screw extruder with modular screw design[4][5]

  • Strand pelletizer

  • Injection molding machine or film extrusion line for test specimen preparation

  • Filter Pressure Value (FPV) test apparatus (in accordance with EN 13900-5)[6]

  • Spectrophotometer or colorimeter for color analysis (in accordance with ASTM D2244)[7][8]

  • Optical microscope with a digital camera

  • Microtome for sample cross-sectioning[9]

  • Tensile testing machine

  • Impact testing machine (e.g., Izod)

Experimental Protocols

Protocol for Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a Pigment Red 48:4 masterbatch with a target pigment concentration of 40% in an LDPE carrier resin.

3.1.1 Pre-mixing:

  • Thoroughly dry the LDPE carrier resin to prevent moisture-related defects.

  • In a high-speed mixer, combine the LDPE resin, Pigment Red 48:4, and dispersing agent (if used) according to the formulations in Table 1.

  • Mix at a high speed for 5-8 minutes until a homogenous premix is obtained.

Table 1: Example Formulations for Pigment Red 48:4 Masterbatch

ComponentConcentration (wt%)Purpose
LDPE Carrier Resin55-59%Polymer matrix
Pigment Red 48:440%Colorant
Polyethylene Wax1-5%Dispersing agent (optional)

3.1.2 Twin-Screw Extrusion:

  • Set the temperature profile of the twin-screw extruder. A typical profile for an LDPE-based masterbatch is provided in Table 2. These temperatures should be adjusted based on the specific grade of LDPE and the extruder characteristics.[7]

  • Configure the screw design to include conveying, kneading, and mixing elements to ensure adequate dispersion. Kneading blocks are crucial for breaking down pigment agglomerates.[5]

  • Set the screw speed. A common range is 180-270 rpm.[10] Higher screw speeds can increase shear and improve dispersion, but excessive speed may reduce residence time.[11]

  • Feed the premix into the extruder using a gravimetric feeder to ensure a consistent feed rate.

  • The molten, pigmented polymer will exit the extruder die as strands.

  • Cool the strands in a water bath.

  • Dry the strands using an air knife.

  • Pelletize the cooled strands to produce the masterbatch pellets.

Table 2: Example Twin-Screw Extruder Temperature Profile for LDPE Masterbatch

Extruder ZoneTemperature (°C)
Feed Zone160-180
Zone 2180-200
Zone 3200-220
Zone 4220-230
Zone 5220-230
Die220-230

Note: The feed port itself is typically water-cooled to prevent premature melting and bridging of the material.

Logical Workflow for Masterbatch Production

Masterbatch_Production cluster_premixing Pre-mixing cluster_extrusion Twin-Screw Extrusion cluster_post_extrusion Post-extrusion A Drying of LDPE Resin B Weighing of Components (LDPE, Pigment, Wax) A->B C High-Speed Mixing B->C D Gravimetric Feeding of Premix C->D E Melting, Dispersing, and Homogenizing D->E F Strand Extrusion E->F G Water Bath Cooling F->G H Air Knife Drying G->H I Pelletizing H->I J J I->J Final Masterbatch Pellets

Caption: Workflow for Pigment Red 48:4 masterbatch production.

Protocol for Preparation of Test Specimens
  • Tumble blend the prepared masterbatch pellets with the desired polyethylene (LDPE or HDPE) at a ratio that achieves the target final pigment concentration (e.g., 1-5 wt%).

  • Feed the blend into an injection molding machine or a film extruder to produce test specimens of the required geometry for colorimetric, mechanical, and microscopic analysis.

Protocols for Material Testing and Evaluation

Protocol for Filter Pressure Value (FPV) Test (based on EN 13900-5)

The FPV test quantifies the dispersion quality of the masterbatch by measuring the pressure increase caused by pigment agglomerates clogging a fine-mesh screen.[6][12] A lower FPV indicates better dispersion.

  • Test Mixture Preparation: Prepare a 200g test mixture containing 5g of the pigment (i.e., 12.5g of a 40% masterbatch and 187.5g of the base polymer).[13]

  • Apparatus Setup:

    • Use a single-screw extruder with a melt pump and a test filter holder.

    • Install a clean screen pack with a specified mesh size (e.g., 25 µm) in the filter holder.[12]

    • Ensure a pressure transducer is placed before the screen pack to record the melt pressure.

  • Test Procedure:

    • Start the extruder with the unpigmented base polymer and allow the pressure to stabilize to get the initial pressure (Ps).

    • Introduce the 200g test mixture into the extruder.

    • Record the pressure continuously as the mixture passes through the screen. Pigment agglomerates will cause the pressure to rise.

    • After the entire test mixture has passed through, continue running with the unpigmented base polymer until the pressure stabilizes again.

    • Record the maximum pressure (Pmax) reached during the test.

  • Calculation:

    • Calculate the pressure difference: ΔP = Pmax - Ps.

    • Calculate the FPV: FPV (bar/g) = ΔP / mass of pigment in the test mixture (5g).

Table 3: Representative FPV Test Data

Sample IDScrew Speed (rpm)FPV (bar/g)Dispersion Quality
MB-A1801.5Good
MB-B2700.8Excellent
Protocol for Colorimetric Analysis (based on ASTM D2244)

This protocol measures the color of the prepared specimens and compares them to a standard to quantify color differences.[7][8][9]

  • Instrument Setup:

    • Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.

    • Set the illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).[7]

  • Measurement:

    • Measure the L, a, and b* color coordinates of a reference standard (either a physical standard or the desired color values).

    • Measure the L, a, and b* values of the test specimens. Take at least three measurements at different locations on each specimen to ensure uniformity.

  • Calculation of Color Difference (ΔE*ab):

    • Calculate the difference in lightness (ΔL), red/green axis (Δa), and yellow/blue axis (Δb*) between the sample and the standard.

    • Calculate the total color difference using the formula: ΔEab = √((ΔL)² + (Δa)² + (Δb)²)

    • A lower ΔEab value indicates a closer match to the standard. A ΔEab of less than 1.0 is generally considered imperceptible to the human eye.[9]

Table 4: Example Colorimetric Data

Sample IDPigment Conc. (wt%)LabΔEab (vs. Standard)
Standard2.045.055.025.00.0
HDPE-12.044.554.825.20.57
LDPE-12.045.355.124.70.43
Protocol for Microscopic Analysis of Pigment Dispersion

Microscopy provides a visual assessment of the pigment dispersion quality.

  • Sample Preparation (Microtomy):

    • Cut a small section from the test specimen (e.g., injection-molded part or film).

    • Mount the section in a microtome vise.

    • Using a sharp glass or steel blade, cut thin sections (10-40 µm thick) from the sample.[9] For low-melting polymers like PE, care must be taken to avoid overheating during cutting.[9]

    • Place the thin section on a glass microscope slide. A drop of mounting medium can be used, followed by a coverslip.

  • Microscopic Examination:

    • Examine the thin section under an optical microscope using transmitted light.

    • Start with a low magnification (e.g., 100x) to get an overview of the dispersion.

    • Increase the magnification (e.g., 400x or higher) to observe individual pigment particles and agglomerates.

    • Capture digital images for documentation and comparison. Good dispersion is characterized by a uniform distribution of fine pigment particles with minimal large agglomerates.

Experimental Workflow for Material Testing

Material_Testing cluster_testing Evaluation Protocols cluster_results Data Analysis A Prepared Test Specimens (Injection Molded or Film) B FPV Test (EN 13900-5) A->B C Colorimetric Analysis (ASTM D2244) A->C D Microscopic Analysis A->D E Mechanical Testing (Tensile, Impact) A->E F FPV Value (bar/g) B->F G L, a, b, ΔEab Values C->G H Dispersion Images D->H I Tensile Strength, Impact Strength E->I

Caption: Workflow for the evaluation of pigmented polyethylene.

Protocol for Mechanical Testing

The addition of pigments can act as a nucleating agent in semi-crystalline polymers like polyethylene, which can affect their mechanical properties.[14]

  • Tensile Testing (e.g., ASTM D638):

    • Use dog-bone shaped specimens prepared by injection molding.

    • Conduct the test at a constant crosshead speed.

    • Record the tensile strength, Young's modulus, and elongation at break.

  • Impact Testing (e.g., ASTM D256 - Izod):

    • Use notched specimens prepared by injection molding.

    • Measure the impact energy required to break the specimen.

Table 5: Hypothetical Mechanical Properties of Pigmented HDPE

Pigment Red 48:4 Conc. (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Izod Impact Strength (kJ/m²)
0 (Neat HDPE)33.21.228.7
1.032.51.325.1
2.531.81.422.4
5.030.51.519.8

Note: Data is illustrative. Actual values will depend on the specific grade of HDPE, pigment, and processing conditions. Generally, increasing filler/pigment concentration can lead to increased modulus but decreased tensile and impact strength.[14]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the dispersion of Pigment Red 48:4 in polyethylene and the subsequent evaluation of the material's properties. By carefully controlling the masterbatch production process, particularly the twin-screw extrusion parameters, researchers can achieve optimal pigment dispersion. The combination of quantitative tests like FPV and colorimetry with qualitative microscopic analysis allows for a thorough characterization of the pigmented polyethylene, ensuring it meets the desired specifications for both appearance and performance. The effect of the pigment on the mechanical properties should also be carefully considered and evaluated, as it can be significant.

References

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals. Topic: Surface Modification Techniques for C.I. Pigment Red 48:2 and Related Azo Compounds.

Introduction

Surface modification is a critical strategy to overcome these limitations. By altering the pigment's surface chemistry, properties such as wettability, compatibility with resins, and resistance to environmental factors can be significantly enhanced.[6] These modifications involve treating the pigment with surfactants, encapsulating it with polymers, or coating it with inorganic layers.[6][7] This document provides detailed application notes and experimental protocols for the most common surface modification techniques applied to Pigment Red 48:2.

Application Notes

Surfactant Treatment
  • Objective: To improve the pigment's dispersibility and stability in liquid media (aqueous or solvent-based) by reducing interfacial tension and preventing re-agglomeration.[7]

  • Principle: Surfactant molecules adsorb onto the pigment surface.[8] The hydrophilic "head" of the surfactant orients towards the aqueous phase, while the hydrophobic "tail" anchors to the organic pigment surface, creating a stabilizing layer. This can provide electrostatic or steric hindrance to prevent particles from clumping together.[8][9] The choice between anionic, nonionic, or cationic surfactants depends on the desired final application and the medium's polarity.[6] For instance, in aqueous dispersions for coatings, a nonionic surfactant is often sufficient to achieve a stable formulation.[6]

  • Key Parameters:

    • Surfactant Type: Anionic surfactants like sodium oleate can shift the zeta potential to more negative values, while nonionic surfactants can decrease the absolute zeta potential.[7]

    • Concentration: Insufficient surfactant leads to incomplete coverage and poor stability, while excess surfactant can lead to the formation of empty micelles, which can negatively impact performance.[5]

    • HLB Value (Hydrophilic-Lipophilic Balance): The HLB value helps in selecting the appropriate surfactant for either water-in-oil or oil-in-water systems.[8]

  • Expected Outcomes: Improved color strength, gloss, and dispersion stability.[10] The hue can also be shifted; for example, certain nonionic surfactants can make red azo pigments appear brighter and more yellow.[6]

Rosin Treatment (Rosination)
  • Objective: To improve the compatibility, wettability, and dispersibility of the pigment, particularly for ink applications.[6]

  • Principle: Rosination is one of the oldest surface treatment methods.[6] Rosin, a natural resin, or its derivatives (like maleic rosin or rosin esters) is precipitated onto the pigment surface.[6][11] This treatment encapsulates the pigment particles with a resinous layer that has better affinity for the binder systems used in printing inks, improving flow and color transfer. Some pigments, like Pigment Red 57:1, can contain up to 10% rosin.[6] The traditional process often involves adding a rosined soap solution during or after the pigment synthesis.[12]

  • Key Parameters:

    • Type of Rosin: Rosin esters can offer better color retention and thermostability compared to traditional rosin.[6]

    • Point of Addition: Rosin can be added during synthesis or as a post-treatment step.[6][13]

    • pH Control: The process often involves careful pH adjustments to ensure proper precipitation of the rosin soap onto the pigment.[11][13]

  • Expected Outcomes: Enhanced dispersibility in ink vehicles, improved gloss, and better fluidity of the final ink formulation.[6][11]

Polymer Encapsulation
  • Objective: To create a robust physical barrier around the pigment particles, thereby improving storage stability, durability, and resistance to environmental factors like UV radiation, acids, and alkalis.[3][14]

  • Principle: A polymer shell is formed around individual pigment particles using techniques such as miniemulsion or emulsion polymerization.[7][14] In a typical process, the pigment is first dispersed in an aqueous medium with a surfactant. This dispersion is then mixed with a monomer miniemulsion (e.g., styrene, acrylates) and subjected to high shear (like ultrasonication) to form stable droplets containing pigment and monomer.[4][14] Polymerization is then initiated, forming a core-shell structure with the pigment at the core.[3]

  • Key Parameters:

    • Monomer Type: Polystyrene and various polyacrylates are commonly used. Acrylates may adsorb better to the pigment surface than methacrylates due to less steric hindrance.[14]

    • Initiator: A water-soluble or oil-soluble initiator is used to start the polymerization.

    • Pigment-to-Monomer Ratio: This ratio must be optimized to ensure complete and efficient encapsulation.[4]

  • Expected Outcomes: Significantly improved dispersion stability, weather resistance, and color fastness.[3] The encapsulated pigments are well-suited for demanding applications like inkjet inks and automotive coatings.[14]

Inorganic Coating (Silica)
  • Objective: To enhance the thermal stability, light fastness, and photochemical stability of the pigment by coating it with a protective, transparent inorganic layer.[5][7]

  • Principle: A silica (SiO₂) shell is deposited onto the pigment surface, typically via a sol-gel process.[7] The process often involves two steps: first, modifying the pigment surface with a surfactant (e.g., a cationic surfactant like CTAB) to impart a positive surface charge.[5] Second, a silica precursor, such as sodium silicate or tetraethoxysilane (TEOS), is introduced. The precursor hydrolyzes and condenses on the charged pigment surface, forming a uniform silica coating.[5][7]

  • Key Parameters:

    • Silica Precursor: Sodium silicate is a common and cost-effective choice.[5]

    • Surface Pre-treatment: The use of a surfactant to promote electrostatic attraction between the pigment and the silica sol is crucial for uniform coating.[5]

    • Coating Thickness: The amount of precursor and reaction time can be controlled to build single or multi-layered shells.[7]

  • Expected Outcomes: Improved resistance to UV degradation, heat, and chemicals.[5][7] The water dispersibility and hiding power can also be significantly enhanced.[5][15]

Quantitative Data Summary

The following tables summarize the typical properties of Pigment Red 48:2 before and after surface modification. The values represent a range compiled from various technical sources and should be considered as guidelines.

Table 1: Typical Properties of Unmodified C.I. Pigment Red 48:2

PropertyValueSource
C.I. Number15865:2[2][16]
Chemical FormulaC₁₈H₁₁CaClN₂O₆S[2]
Oil Absorption45-55 g/100g [2][16][17]
pH Value (Aqueous Slurry)7.0-8.5[2][16][17]
Heat Resistance180-260 °C[2][16][18]
Light Fastness (1-8 Scale)6[2][16]
Average Particle Size100-200 nm[19]

Table 2: Comparison of Properties After Surface Modification

Modification TechniqueKey Parameter / ReagentExpected Outcome / Property ChangeReference
Surfactant Treatment Anionic / Nonionic SurfactantsImproved dispersion efficiency; potential shift in hue.[6][8]
Rosin Treatment Rosin EstersImproved compatibility and fluidity in offset inks; better color retention and thermostability.[6]
Polymer Encapsulation Polystyrene/Polyacrylate ShellEnhanced weather resistance; improved storage and color stability; particle size < 200 nm.[3][5][14]
Silica Coating Fumed Silica (20% addition)Significantly enhanced water dispersibility, hiding power, and heat resistance.[15]
Composite Nanoparticles P(St/BA) Resin Co-encapsulationExcellent color stability; ΔE after 30 days in alkaline solution = 1.70; ΔE after 60 days UV exposure = 6.59.[7]

Experimental Protocols

Protocol 1: General Surfactant Treatment
  • Preparation: In a suitable vessel, prepare an aqueous solution of the selected surfactant (e.g., 1-5% w/w based on pigment weight).

  • Dispersion: Add 10 parts of dry Pigment Red 48:2 powder to 90 parts of the surfactant solution.

  • Milling: Disperse the mixture using a high-speed disperser or a ball mill until a stable and uniform dispersion is achieved. The endpoint is typically determined by measuring the particle size distribution.

  • Purification (Optional): If a treated dry pigment is required, the dispersed pigment can be filtered, washed with deionized water to remove excess surfactant, and dried in an oven at 60-80 °C. For liquid formulations, the dispersion can be used directly.[8]

Protocol 2: Rosin Treatment during Synthesis

This protocol is adapted from patent literature describing the synthesis and treatment of laked azo pigments.

  • Coupling Reaction: Prepare the pigment slurry by carrying out the standard diazotization and coupling reaction to form the Pigment Red 48:2 lake.[12]

  • Rosin Saponification: In a separate vessel, dissolve wood rosin (e.g., 5-10% of the expected pigment weight) in water with an alkali (e.g., NaOH or KOH) by heating to ~90 °C until a clear solution of rosin soap is formed.[13]

  • Treatment: After the coupling reaction is complete, and before heating and filtration, add the prepared rosin soap solution to the pigment slurry under continuous stirring.[12][13]

  • Laking & Precipitation: Add a calcium chloride solution to fully form the calcium salt lake and co-precipitate the rosin onto the pigment surface.[12][13]

  • Conditioning: Heat the treated slurry to 95-100 °C and hold for a specified time to condition the pigment particles.[20]

  • Recovery: Cool the slurry, filter, wash thoroughly with water to remove soluble salts, and dry to obtain the rosin-treated pigment.[20]

Protocol 3: Polymer Encapsulation via Miniemulsion Polymerization
  • Pigment Dispersion: Prepare an aqueous dispersion of Pigment Red 48:2 (e.g., 5% w/w) using a suitable surfactant (e.g., sodium dodecyl sulfate) and deionized water. Sonicate this mixture until a fine, stable dispersion is achieved.[4]

  • Monomer Emulsion: In a separate beaker, prepare the oil phase by mixing a monomer (e.g., styrene), a co-monomer (e.g., butyl acrylate), and a hydrophobic initiator (e.g., AIBN). Add this oil phase to an aqueous surfactant solution.

  • Miniemulsification: Combine the pigment dispersion with the monomer emulsion. Subject the combined mixture to high-shear homogenization or ultrasonication to form stable nanodroplets containing both pigment and monomer.[4][14]

  • Polymerization: Transfer the miniemulsion to a jacketed reactor equipped with a stirrer and nitrogen inlet. Heat the reactor to 70-80 °C to initiate polymerization. Continue the reaction for several hours (e.g., 4-6 hours) under a nitrogen atmosphere.

  • Purification: Cool the resulting latex. The encapsulated pigment can be purified by centrifugation or dialysis to remove unreacted monomer, surfactant, and polymer not adsorbed to the pigment.[4]

Protocol 4: Silica Coating via Sol-Gel Method
  • Surface Cationization: Disperse Pigment Red 48:2 (1 wt%) in deionized water containing a cationic surfactant (e.g., hexadecyl-trimethylammonium bromide, CTAB). Stir vigorously to ensure the surfactant adsorbs and imparts a positive charge on the pigment surface.[5][7]

  • Silica Precursor Addition: While stirring, slowly add a solution of sodium silicate (K₂O·3.9SiO₂) to the pigment dispersion. The negatively charged silicate species will be attracted to the positively charged pigment surface.[5][7]

  • Precipitation: Slowly lower the pH of the mixture to around 7-9 by adding an acid (e.g., dilute HCl). This will cause the hydrolysis and condensation of the silicate, forming a solid SiO₂ layer on the pigment surface.[5]

  • Curing: Gently heat the mixture (e.g., to 60 °C) and stir for 1-2 hours to cure and densify the silica shell.

  • Recovery: Filter the coated pigment, wash repeatedly with deionized water to remove salts and excess reagents, and dry in an oven.

Visualizations

G Figure 1: General Workflow for Pigment Surface Modification A Raw Pigment Red 48:2 B Dispersion in Medium (Aqueous/Solvent) A->B C Addition of Modifying Agent (Surfactant, Monomer, Precursor) B->C D Surface Reaction / Deposition (Adsorption, Polymerization, Precipitation) C->D E Conditioning (Heating, pH Adjustment) D->E F Isolation & Purification (Filtration, Washing, Drying) E->F G Surface-Modified Pigment F->G

Figure 1: General Workflow for Pigment Surface Modification

G Figure 2: Polymer Encapsulation via Miniemulsion Polymerization cluster_aqueous Aqueous Phase cluster_oil Oil Phase A Pigment + Surfactant in Water B High-Shear Dispersion (Sonication) A->B C Stable Pigment Dispersion B->C G Combine & Co-sonicate C->G D Monomer + Initiator E Add to Surfactant Solution D->E F Monomer Emulsion E->F F->G H Initiate Polymerization (Heating) G->H I Encapsulated Pigment (Core-Shell Latex) H->I J Purification I->J K Final Product J->K

Figure 2: Polymer Encapsulation via Miniemulsion Polymerization

G Figure 3: Relationship of Modifications to Improved Properties cluster_mods Modification Technique cluster_props Improved Property A Surfactant Treatment P1 Dispersion Stability A->P1 P2 Wettability & Compatibility A->P2 P6 Color Strength & Gloss A->P6 B Rosin Treatment B->P2 B->P6 C Polymer Encapsulation C->P1 P3 Weather / UV Resistance C->P3 P5 Chemical Resistance C->P5 D Inorganic (Silica) Coating D->P3 P4 Thermal Stability D->P4 D->P5

Figure 3: Relationship of Modifications to Improved Properties

References

Application Notes & Protocols: In-situ Polymerization with Pigment Red 48 for Core-Shell Structure Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of core-shell structures using in-situ polymerization with Pigment Red 48. This method encapsulates pigment particles within a polymer shell, offering enhanced stability, dispersibility, and functionality for a variety of applications, including advanced drug delivery systems.

Introduction

Core-shell nanoparticles are advanced materials where a core particle is encapsulated by a shell of a different material. This structure allows for the modification of surface properties, improved stability of the core, and controlled release of encapsulated substances.[1][2][3] In-situ polymerization is a versatile technique for creating these structures, where the polymerization of the shell material occurs directly on the surface of the core particle.[4][5][6]

Pigment Red 48, an organic pigment, can serve as the core material.[7] Encapsulating Pigment Red 48 with a polymer shell can enhance its properties, such as lightfastness and resistance to chemical degradation, while also providing a platform for further functionalization, a critical aspect in drug delivery applications.[8][9] The polymer shell can be designed to be biocompatible and stimuli-responsive for targeted drug release.[10][11]

Experimental Data Summary

The following table summarizes representative quantitative data obtained from the synthesis and characterization of Pigment Red 48 core-shell nanoparticles. Please note that these values are illustrative and can vary depending on the specific reaction conditions and materials used.

ParameterValueUnitsCharacterization Method
Pigment Red 48 Core Size50 - 150nmTransmission Electron Microscopy (TEM)
Polymer Shell Thickness20 - 50nmTransmission Electron Microscopy (TEM)
Final Particle Size90 - 250nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2-Dynamic Light Scattering (DLS)
Zeta Potential-30 to -50mVZetasizer
Encapsulation Efficiency> 90%UV-Vis Spectroscopy
Drug Loading Capacity (Example)5 - 15% (w/w)High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of Pigment Red 48 core-shell nanoparticles via in-situ emulsion polymerization.

Materials
  • Core: Pigment Red 48:2 (C.I. 15865:2)

  • Monomers: Styrene (St), Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-Hydroxyethyl Acrylate (HEA)

  • Initiator: Potassium Persulfate (KPS) or Azobisisobutyronitrile (AIBN)

  • Surfactant: Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB)

  • Solvent: Deionized Water

  • Optional: Oxidized Polyethylene (OPE) wax for improved dispersion[8][12]

Synthesis of Pigment Red 48 Core-Shell Nanoparticles

This protocol describes a typical in-situ emulsion polymerization process.

  • Preparation of Pigment Dispersion:

    • Disperse a specific amount of Pigment Red 48 and, if used, OPE wax in deionized water containing a surfactant.

    • Subject the mixture to high-shear mixing or ball milling to achieve a uniform dispersion.[8]

    • Ultrasonicate the dispersion for 30 minutes to break down any aggregates.

  • In-situ Polymerization:

    • Transfer the pigment dispersion to a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Deoxygenate the system by bubbling nitrogen gas through the dispersion for at least 30 minutes while stirring.

    • In a separate beaker, prepare the monomer mixture (e.g., a combination of styrene and butyl acrylate).

    • Add the monomer mixture to the pigment dispersion and allow it to swell the pigment particles under continuous stirring for 1 hour.

    • Dissolve the initiator (e.g., KPS) in a small amount of deionized water and add it to the reaction flask to initiate polymerization.

    • Raise the temperature to 70-80°C and maintain the reaction for 6-8 hours under a nitrogen atmosphere with constant stirring.

  • Purification:

    • Cool the resulting latex to room temperature.

    • Purify the core-shell nanoparticles by centrifugation followed by redispersion in deionized water. Repeat this process several times to remove unreacted monomers, surfactant, and initiator.

    • Alternatively, dialysis can be used for purification.[13]

Characterization Techniques
  • Transmission Electron Microscopy (TEM): To visualize the core-shell morphology, measure the core size, and determine the shell thickness.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and size distribution of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

  • Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticle dispersion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of both the pigment and the polymer in the final product.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the core-shell nanoparticles and determine the weight percentage of the polymer shell.

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the synthesized core-shell nanoparticles.

G Experimental Workflow for Core-Shell Synthesis cluster_prep Dispersion Preparation cluster_poly In-situ Polymerization cluster_purify Purification & Characterization A Pigment Red 48 & Surfactant in DI Water B High-Shear Mixing / Ball Milling A->B C Ultrasonication B->C D Transfer to Reactor & N2 Purge C->D Uniform Pigment Dispersion E Add Monomers (Styrene, etc.) D->E F Add Initiator (KPS) E->F G Heat to 70-80°C for 6-8h F->G H Cooling to Room Temperature G->H Core-Shell Nanoparticle Latex I Centrifugation / Dialysis H->I J Characterization (TEM, DLS, etc.) I->J

Caption: Experimental workflow for core-shell synthesis.

G Logical Structure of Core-Shell Nanoparticle Core Pigment Red 48 Shell Polymer (e.g., P(St-co-BA)) label_core Core Material (Pigment Red 48) Core->label_core Surface Functional Groups / Surfactant label_shell Polymer Shell (e.g., Polystyrene-co-Butyl Acrylate) Shell->label_shell label_surface Optional Surface Functionalization (for drug conjugation, targeting, etc.) Surface->label_surface

Caption: Logical structure of a core-shell nanoparticle.

References

Application Notes and Protocols for Lightfastness and Weather Resistance Testing of Pigment Red 48:4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 48:4, a manganese salt of a monoazo dye, is a vibrant red pigment widely utilized in various industrial applications, including coatings, plastics, and printing inks.[1] Its popularity stems from its excellent color brightness and good tinting strength. However, for applications where long-term color stability is crucial, a thorough understanding of its lightfastness and weather resistance is paramount. These properties determine the pigment's ability to resist fading, color change, and degradation upon exposure to sunlight, moisture, and temperature fluctuations.

This document provides detailed application notes and experimental protocols for evaluating the lightfastness and weather resistance of Pigment Red 48:4. The methodologies are based on internationally recognized standards to ensure reliable and reproducible results for researchers, scientists, and professionals in product development and quality control.

Data Presentation: Performance of Pigment Red 48:4

The following tables summarize the typical lightfastness and heat stability properties of Pigment Red 48:4 based on data from various suppliers. It is important to note that the exact performance can vary depending on the specific grade of the pigment, its concentration, the binder system, and the presence of other additives.

Table 1: Lightfastness and Heat Stability of Pigment Red 48:4

PropertyFull ToneTint ToneTest Method/ScaleSource(s)
Lightfastness76Blue Wool Scale (1-8)[2][3]
Heat Stability200 - 250°C-Degrees Celsius[2][4]

Table 2: Chemical and Solvent Resistance of Pigment Red 48:4

Resistance ToRating (1-5 Scale)Source(s)
Water5[5]
Ethanol5[2]
Xylene5[2]
Ethyl Acetate5[2]
MEK5[2]
5% HCl5[2]
5% NaOH5[2]

Experimental Protocols

These protocols provide a framework for conducting lightfastness and weather resistance testing on Pigment Red 48:4. It is recommended to consult the full text of the referenced standards for complete details.

Protocol 1: Lightfastness Testing using Xenon Arc Lamp Apparatus

This protocol is based on the principles outlined in ISO 105-B02 and ASTM D4303 , which are widely used for determining the color fastness of materials to artificial light that simulates natural daylight.[4][6][7]

Objective: To assess the resistance of Pigment Red 48:4 to fading and color change when exposed to artificial light under controlled conditions.

Materials and Equipment:

  • Xenon arc lamp apparatus conforming to ISO 105-B02 or ASTM G155.[2][5]

  • Blue Wool standards (ISO 105-B08).[8]

  • Spectrophotometer or colorimeter for color measurement (CIELAB Lab*).

  • Test specimens of Pigment Red 48:4 prepared in the desired application medium (e.g., coating, plastic plaque).

  • Control specimens (unexposed).

  • Grey Scale for assessing color change (ISO 105-A02).

Procedure:

  • Specimen Preparation: Prepare test specimens of Pigment Red 48:4 in the relevant application (e.g., a paint drawdown on a standardized substrate or a molded plastic plaque). Ensure uniform pigment dispersion and film thickness. Prepare a sufficient number of identical specimens for periodic evaluation.

  • Mounting: Mount the test specimens and a set of Blue Wool standards (typically ranging from 1 to 8) in the specimen holders of the xenon arc apparatus.[8] A portion of each specimen and Blue Wool standard should be shielded from the light to serve as an unexposed reference.

  • Exposure Conditions: Set the exposure conditions in the xenon arc apparatus according to the relevant standard. Typical conditions for simulating indoor daylight exposure are:

    • Irradiance: 0.80 W/(m²·nm) at 420 nm.

    • Black Panel Temperature: 50°C.

    • Chamber Air Temperature: 40°C.

    • Relative Humidity: 50%.

    • Exposure Cycle: Continuous light.

  • Exposure and Evaluation:

    • Expose the specimens and Blue Wool standards to the xenon arc light.

    • Periodically remove a set of specimens and the Blue Wool standards for evaluation.

    • Visually assess the color change of the exposed portion of the test specimen against the unexposed portion using the Grey Scale.

    • Compare the color change of the test specimen to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

    • For quantitative analysis, measure the CIELAB L, a, and b* values of the exposed and unexposed areas of the test specimen using a spectrophotometer. Calculate the total color difference (ΔE*ab).

  • Reporting: Report the lightfastness rating based on the Blue Wool standards. If quantitative measurements were taken, report the ΔE*ab values at specified exposure intervals (in hours or radiant exposure in kJ/m²).

Protocol 2: Accelerated Weathering Testing

This protocol is based on ASTM G155 and ISO 4892-2 , which are designed to simulate the damaging effects of sunlight, moisture, and heat in a laboratory setting.[2][9][10]

Objective: To evaluate the resistance of Pigment Red 48:4 to degradation, including color change and loss of gloss, when subjected to simulated outdoor weathering conditions.

Materials and Equipment:

  • Xenon arc weathering apparatus conforming to ASTM G155 or ISO 4892-2.[2][9]

  • Spectrophotometer or colorimeter.

  • Glossmeter.

  • Test specimens of Pigment Red 48:4 in the final application form.

  • Control specimens (unexposed).

Procedure:

  • Specimen Preparation: Prepare test specimens as described in Protocol 1.

  • Mounting: Mount the specimens in the holders of the weathering apparatus.

  • Exposure Conditions: Select an appropriate exposure cycle from the relevant standard that best represents the intended end-use environment. A common cycle for general outdoor exposure is:

    • Light/Dark Cycle: 102 minutes of light followed by 18 minutes of light and water spray.

    • Irradiance: 0.55 W/(m²·nm) at 340 nm.

    • Black Panel Temperature (Light Cycle): 63°C.

    • Relative Humidity (Light Cycle): 50%.

    • Water Spray: Deionized water.

  • Exposure and Evaluation:

    • Expose the specimens for a predetermined duration (e.g., 500, 1000, 2000 hours).

    • At specified intervals, remove the specimens and allow them to condition at standard laboratory conditions (23°C, 50% RH).

    • Measure the CIELAB L, a, and b* values and calculate the total color difference (ΔE*ab) compared to the unexposed control.

    • Measure the 60° gloss of the exposed specimens and the unexposed control. Calculate the percent gloss retention.

  • Reporting: Report the ΔE*ab and percent gloss retention at each evaluation interval. Include details of the test conditions and cycle used.

Visualizations

Lightfastness_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Xenon Arc Exposure (ISO 105-B02 / ASTM D4303) cluster_eval Evaluation cluster_results Results Prep Prepare Pigment Red 48:4 Specimens Mount Mount Specimens & Standards Prep->Mount Controls Prepare Unexposed Controls Controls->Mount BWS Select Blue Wool Standards BWS->Mount Expose Expose to Controlled Light, Temp, Humidity Mount->Expose Visual Visual Assessment (Grey Scale) Expose->Visual Periodic Removal Instrumental Instrumental Measurement (ΔE*ab) Expose->Instrumental Periodic Removal Compare Compare to Blue Wool Fading Visual->Compare Data Report ΔE*ab vs. Exposure Time Instrumental->Data Rating Assign Lightfastness Rating (1-8) Compare->Rating

Caption: Workflow for Lightfastness Testing of Pigment Red 48:4.

Weather_Resistance_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Accelerated Weathering (ASTM G155 / ISO 4892-2) cluster_eval Evaluation cluster_results Results Prep Prepare Pigment Red 48:4 Specimens Mount Mount Specimens Prep->Mount Controls Prepare Unexposed Controls Controls->Mount Expose Expose to Light, Temp, Humidity & Water Spray Cycles Mount->Expose Color Measure Color Change (ΔE*ab) Expose->Color Periodic Removal & Conditioning Gloss Measure Gloss Retention (%) Expose->Gloss Periodic Removal & Conditioning Report Report ΔE*ab & Gloss Retention vs. Exposure Time Color->Report Gloss->Report

Caption: Workflow for Weather Resistance Testing of Pigment Red 48:4.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pigment Red 48:4 Dispersion in Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing Pigment Red 48:4 in ink systems.

Pigment Red 48:4 Properties

Pigment Red 48:4 is a manganese salt of a BONA (beta-oxynaphthoic acid) monoazo pigment.[1][2] It is characterized by its bright, slightly bluish-red shade and is widely used in various ink applications, including solvent-based and water-based gravure, flexographic, and offset inks due to its good lightfastness and solvent resistance.[3][4]

PropertyValue
Chemical GroupMonoazo Lake
C.I. NamePigment Red 48:4
C.I. Number15865:4
CAS Number5280-66-0
Molecular FormulaC18H11ClMnN2O6S
Oil Absorption45-55 g/100g
Heat Resistance200°C
Light Fastness (BWS)6-7

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with Pigment Red 48:4.

Dispersion Quality & Stability

Q1: My Pigment Red 48:4 dispersion has low color strength and poor gloss. What is the likely cause?

A1: Low color strength and poor gloss are primary indicators of inadequate pigment dispersion.[5] This can stem from several factors:

  • Insufficient Wetting: The ink vehicle may not be effectively displacing air from the pigment particle surface.

  • Incomplete Deagglomeration: The mechanical energy (e.g., from a bead mill or three-roll mill) may not be sufficient to break down pigment agglomerates into primary particles.

  • Flocculation: After initial dispersion, the fine pigment particles may be re-agglomerating into loose clusters, which reduces color strength and gloss. This can be confirmed with a rub-up test.[6]

Q2: How can I resolve flocculation issues with Pigment Red 48:4 in my ink?

A2: Flocculation occurs when the attractive forces between dispersed pigment particles overcome the stabilizing forces. To address this:

  • Optimize Dispersant Choice and Concentration: Ensure you are using a suitable polymeric dispersant with strong anchoring groups for the pigment surface and good compatibility with your solvent and resin system. The optimal concentration is crucial; too little will not provide adequate stabilization, while too much can sometimes be detrimental.

  • Introduce a Synergist: Synergists are additives that are structurally similar to the pigment and help anchor the dispersant to the pigment surface, improving stability.[7] For red pigments, specific synergists can enhance the effectiveness of the primary dispersant.[7][8][9]

  • Resin Selection: The binder resin plays a role in dispersion stability. Resins with good pigment wetting characteristics, such as certain acrylics or polyurethanes, can improve the overall stability of the dispersion.[10]

Viscosity & Rheology

Q3: The viscosity of my Pigment Red 48:4 ink is too high. How can I reduce it?

A3: High viscosity in a pigment dispersion can be caused by several factors:

  • Poor Dispersion: Inefficiently dispersed pigments with a large particle size distribution can lead to higher viscosity. Improving the dispersion process itself can often lower viscosity.

  • Incorrect Dispersant Level: Using an insufficient amount of dispersant can lead to high viscosity. A ladder study, where the dispersant concentration is systematically varied, can help identify the optimal level that provides the lowest viscosity.[11]

  • Pigment Loading: If the pigment concentration is too high for the formulation, it will naturally lead to high viscosity. Consider if the pigment loading can be adjusted.

  • Solvent and Resin Interaction: The polarity and solvency of your vehicle system can impact viscosity. Ensure good compatibility between the pigment, dispersant, resin, and solvent.

Q4: My ink exhibits shear-thinning (pseudoplastic) behavior. Is this normal?

A4: Yes, it is common for pigment dispersions to exhibit non-Newtonian, shear-thinning behavior.[12] The viscosity decreases as shear forces are applied (e.g., during printing). This is due to the breakdown of the internal structure of the flocculated or agglomerated pigments under shear. Well-stabilized dispersions tend to have a more Newtonian flow profile. Significant shear thinning can sometimes indicate a less stable dispersion that may be prone to flocculation at rest.

Formulation Components

Q5: What type of dispersants and resins are recommended for Pigment Red 48:4 in solvent-based inks?

A5: For solvent-based systems, high molecular weight polymeric dispersants are generally recommended. These provide steric stabilization, which is effective in a wide range of solvent polarities. Look for dispersants with anchoring groups that have an affinity for the surface of azo pigments.

In terms of resins, the choice will depend on the specific ink application (e.g., gravure, flexo) and substrate. Commonly used resins that offer good pigment wetting and film-forming properties include:

  • Nitrocellulose (NC): Often used in gravure and flexo inks for packaging.

  • Polyurethane (PU): Known for its flexibility and adhesion, suitable for various ink types.

  • Acrylic Resins: Offer good gloss and durability. High-performance acrylic resins are specifically designed for pigment dispersion.[10]

  • Polyamide Resins: Used in flexographic inks for printing on films.

Q6: Can the manganese in Pigment Red 48:4 affect my ink's performance?

A6: Yes, the manganese in Pigment Red 48:4 can act as a catalytic drier in oxidative drying ink systems, such as some offset inks.[2][13] This can accelerate the drying time. While often beneficial, this effect should be considered in the formulation of the ink's drier package to avoid potential issues like skinning on the press. In non-oxidative drying systems (e.g., solvent evaporation), this effect is not a significant factor.

Experimental Protocols & Methodologies

1. Hegman Gauge Test for Fineness of Grind

This test, compliant with ASTM D1210, is used to assess the size of the largest particles in a dispersion.[14][15][16]

  • Objective: To determine the fineness of the pigment dispersion.

  • Materials: Hegman gauge and scraper, ink sample.

  • Procedure:

    • Place the Hegman gauge on a flat, stable surface.

    • Apply a small amount of the ink sample to the deep end of the channel on the gauge.

    • Hold the scraper with both hands at a right angle to the gauge and draw the ink down the length of the channel at a steady rate.

    • Immediately view the drawdown at an angle to the light.

    • Identify the point on the scale where a significant number of coarse particles first appear as specks or scratches.

    • Record the Hegman value at this point. For high-quality inks, a Hegman value of 6 to 8 is often desired.[14]

2. Rub-Up Test for Flocculation Assessment

This is a simple yet effective qualitative test to determine if flocculation is occurring in the wet ink film.[6][17]

  • Objective: To visually assess the degree of flocculation.

  • Materials: Substrate (e.g., drawdown card), ink sample, applicator (e.g., finger with a protective glove).

  • Procedure:

    • Apply a uniform film of the ink onto the substrate.

    • Allow the film to become tacky.

    • Gently rub a small area of the tacky film in a circular motion with your fingertip.

    • Observe any color change in the rubbed area compared to the unrubbed area.

    • Interpretation: If the rubbed area becomes stronger in color or changes hue, it indicates that flocculates have been broken down by the mechanical action of rubbing. This signifies a flocculation issue in the ink.[6]

3. Sample Preparation for Particle Size Analysis

Accurate particle size analysis is crucial for evaluating dispersion quality. Proper sample preparation is key to obtaining meaningful results.[18]

  • Objective: To prepare a representative, diluted sample for analysis by techniques such as laser diffraction or dynamic light scattering.

  • Materials: Ink sample, compatible solvent, volumetric flask, pipette, ultrasonic bath.

  • Procedure:

    • Ensure the ink sample is well-mixed to be representative of the bulk.

    • Determine a suitable dilution factor. The concentration should be low enough to prevent multiple scattering effects but high enough for detection. A starting point is often a 1% dispersion in the solvent.[18]

    • Using a pipette, add a precise amount of the ink sample to a volumetric flask.

    • Dilute to the mark with a solvent that is compatible with the ink system to avoid shocking the dispersion (which could cause flocculation).

    • Gently agitate the diluted sample. A brief treatment in an ultrasonic bath can help to break up any loose agglomerates formed during dilution, but be cautious not to apply excessive energy that could alter the primary particle size.

    • Analyze the sample immediately after preparation to minimize settling.

Visualizations

Experimental_Workflow Experimental Workflow for Dispersion Stability Analysis cluster_formulation Formulation & Dispersion cluster_analysis Analysis & Troubleshooting Premix 1. Premix Pigment, Dispersant, and Vehicle Dispersion 2. Mechanical Dispersion (e.g., Bead Mill) Premix->Dispersion Letdown 3. Letdown with Additional Resin/Solvent Dispersion->Letdown Hegman 4. Fineness of Grind (Hegman Gauge) Letdown->Hegman Viscosity 5. Viscosity Measurement Hegman->Viscosity RubUp 6. Flocculation Test (Rub-Up) Viscosity->RubUp ParticleSize 7. Particle Size Analysis RubUp->ParticleSize Troubleshoot Issues Identified? ParticleSize->Troubleshoot Optimize 8. Optimize Formulation (Dispersant, Resin, etc.) Troubleshoot->Optimize Yes End Stable Dispersion Achieved Troubleshoot->End No Optimize->Premix Reformulate

Caption: A typical workflow for formulating and analyzing the dispersion stability of Pigment Red 48:4 in an ink system.

Troubleshooting_Logic Troubleshooting Logic for Poor Dispersion Start Start: Poor Dispersion (Low Gloss/Color Strength) Check_Hegman Hegman Gauge Reading Poor? Start->Check_Hegman Check_RubUp Positive Rub-Up Test? Check_Hegman->Check_RubUp No Increase_Energy Increase Mechanical Energy/Time Check_Hegman->Increase_Energy Yes Check_Viscosity Viscosity Too High? Check_RubUp->Check_Viscosity No Address_Flocculation Address Flocculation: - Optimize Dispersant - Add Synergist - Change Resin Check_RubUp->Address_Flocculation Yes Adjust_Dispersant Adjust Dispersant Level (Ladder Study) Check_Viscosity->Adjust_Dispersant Yes End Dispersion Improved Check_Viscosity->End No Increase_Energy->Check_Hegman Address_Flocculation->Check_RubUp Review_Formulation Review Overall Formulation (Pigment Load, Solvent) Adjust_Dispersant->Review_Formulation Review_Formulation->Check_Viscosity

Caption: A decision-making flowchart for troubleshooting common issues with Pigment Red 48:4 dispersion.

References

Addressing drying issues of Pigment Red 48:4 in oxidative binders.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and formulation chemists working with Pigment Red 48:4 in oxidative drying binder systems.

Troubleshooting Guide

This guide addresses common drying issues encountered when formulating with Pigment Red 48:4.

Issue 1: Slow or Incomplete Drying

Question: My coating/ink containing Pigment Red 48:4 is not drying or remains tacky even after an extended period. What are the potential causes and how can I resolve this?

Answer:

Slow or incomplete drying in formulations with Pigment Red 48:4 is a common issue that can stem from several factors related to the pigment's inherent properties and its interactions within the binder system.

Potential Causes:

  • Manganese Content: Pigment Red 48:4 is a manganese salt pigment.[1][2] While manganese is a primary drier, its presence in the pigment structure can sometimes interfere with the activity of more efficient primary driers like cobalt, leading to a net decrease in drying speed.[3][4]

  • Pigment-Drier Interaction: Pigments with high surface area can adsorb active metal driers (like cobalt) onto their surface, rendering them inactive for the curing process. This phenomenon, known as "loss of dry," can be particularly pronounced in highly pigmented systems.[5]

  • Adverse Weather Conditions: Low temperatures and high humidity can significantly slow down the oxidative drying process, which relies on atmospheric oxygen.[6][7]

  • Incorrect Drier Combination: An imbalanced drier package can lead to surface drying without through-drying, resulting in a tacky film. Cobalt primarily acts as a surface drier, and when used alone, it can cause wrinkling and poor through-dry.[3][8][9]

Troubleshooting Steps:

  • Evaluate Drier Package:

    • Introduce Auxiliary Driers: Incorporate auxiliary driers like calcium and zirconium. Calcium can act as a pigment wetting agent and is thought to be preferentially adsorbed by the pigment, "sparing" the primary drier.[3][5][9] Zirconium is an effective through-drier and is a widely accepted replacement for lead.[3][8][10]

    • Adjust Drier Ratios: A common starting point for a drier combination in a long oil alkyd is 0.06% cobalt, 0.3% zirconium, and 0.15% calcium (as metal on binder solids).[9] For high solids systems, the level of through-drier may need to be increased.[9]

  • Optimize Pigment Dispersion: Ensure the pigment is well-dispersed. Poor dispersion can lead to agglomerates with a high surface area, exacerbating drier adsorption.[11]

  • Control Environmental Conditions: Whenever possible, conduct drying tests in a controlled environment with a temperature between 15°C and 25°C and relative humidity below 65%.[6]

  • Consider Alternative Primary Driers: If cobalt-based systems consistently underperform, manganese-based driers (added separately from the pigment) or newer cobalt-free alternatives could be evaluated.[12][13]

Issue 2: Surface Wrinkling

Question: My formulation with Pigment Red 48:4 is exhibiting wrinkling on the surface as it dries. What causes this and how can I prevent it?

Answer:

Surface wrinkling is typically a sign that the surface of the film is drying much faster than the bulk of the coating underneath.

Potential Causes:

  • Excessive Primary Drier: An overabundance of a strong surface drier, most commonly cobalt, will rapidly form a skin on the surface.[3][8] This skin then wrinkles as the underlying material continues to dry and shrink.

  • Lack of Through-Drier: Without a sufficient amount of a through-drier like zirconium, the cross-linking reactions are concentrated at the oxygen-rich surface.[10]

  • Thick Film Application: Applying the coating too thickly can prevent oxygen from penetrating to the lower layers, leading to differential drying.[14]

Troubleshooting Steps:

  • Rebalance Drier Package:

    • Reduce the concentration of the primary surface drier (e.g., cobalt).

    • Increase the concentration of the through-drier (e.g., zirconium).

  • Incorporate an Anti-Skinning Agent: While primarily used to prevent skinning in the can, a mild anti-skinning agent can also help to keep the surface "open" for longer, allowing for more uniform drying.

  • Control Film Thickness: Apply a thinner, more uniform film to facilitate oxygen penetration.

  • Introduce Zinc: Zinc can function as an auxiliary drier that helps to keep the film open and prevent wrinkling.[10]

Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 48:4 and what are its key properties?

A1: Pigment Red 48:4 is a manganese salt of a monoazo pigment.[1][2] Its chemical formula is C18H11ClN2O6SMn.[1][15] It provides a slightly bluish-red shade and has better lightfastness than other Pigment Red 48 types.[1][15] Its manganese content can contribute to the catalytic drying process in oxidative systems.[2]

Q2: How does oxidative drying work?

A2: Oxidative drying, or oxidative cross-linking, is a chemical process where binders, typically containing unsaturated fatty acids (like alkyd resins), react with atmospheric oxygen.[16][17] This reaction is catalyzed by metal driers and results in the formation of a solid, cross-linked polymer film.[17] The process generally involves the formation of hydroperoxides, which then decompose into free radicals that initiate polymerization.[17]

Q3: What are primary and auxiliary driers?

A3:

  • Primary Driers (or Active Driers) are oxidation catalysts that promote the initial uptake of oxygen and the formation of hydroperoxides. Cobalt and manganese are the most common primary driers.[3][8][9]

  • Auxiliary Driers (or Through Driers) do not have significant catalytic activity on their own but support the primary drier to ensure uniform drying throughout the film.[8] Zirconium, calcium, and zinc are common auxiliary driers.[3][8][10]

Q4: Can the manganese in Pigment Red 48:4 replace the need for a primary drier?

A4: While the manganese in Pigment Red 48:4 has catalytic activity, it is generally not sufficient to act as the sole drier in a formulation.[2] Its activity is less than that of cobalt, and relying on it alone may lead to very slow and incomplete drying.[3] It is best to consider the manganese in the pigment as a contributing factor and formulate a complete drier package around it.

Q5: Are there any health and safety concerns with cobalt driers?

A5: Yes, cobalt-based driers, particularly cobalt 2-ethylhexanoate, have faced increasing regulatory scrutiny due to toxicity concerns.[13] This has led to the development of cobalt-free drier alternatives, often based on manganese or iron complexes.[13][14]

Data Presentation

Table 1: Typical Properties of Pigment Red 48:4

PropertyValueReference
Chemical FormulaC18H11ClN2O6SMn[1][15]
C.I. No.15865:4[1][15]
CAS No.5280-66-0[1][15]
Oil Absorption (ml/100g)45-55[1][15]
pH Value7.0-8.5[1][15]
Heat Resistance180-250°C[1]
Light Fastness (1-8)6-7[1][15]

Table 2: Recommended Drier Combinations for Alkyd Resins

Alkyd TypeCobalt (% metal on solid)Zirconium (% metal on solid)Calcium (% metal on solid)Reference
Standard Long Oil0.06%0.3%0.15%[9]
High Solids0.05%0.4%0.2%[9]

Experimental Protocols

Protocol 1: Evaluating the Effect of Drier Combinations on Drying Time

Objective: To determine the optimal drier package for a formulation containing Pigment Red 48:4 by measuring the set-to-touch and through-dry times.

Materials:

  • Base formulation (oxidative binder, solvent, Pigment Red 48:4 dispersion)

  • Stock solutions of Cobalt, Calcium, and Zirconium driers (e.g., octoates)

  • Glass panels or appropriate substrate

  • Film applicator (e.g., drawdown bar) to ensure uniform thickness

  • Drying time recorder (optional) or manual testing equipment (e.g., cotton ball)

  • Timer

Methodology:

  • Preparation of Base: Prepare a sufficient quantity of the base formulation without any driers. Ensure the pigment is thoroughly dispersed.

  • Formulation Ladder: Create a series of test formulations by adding varying concentrations of the drier stock solutions to aliquots of the base. A suggested ladder study is provided in Table 2.

  • Film Application: For each test formulation, apply a film of a specified, uniform wet thickness (e.g., 30-50 µm) onto a clean substrate.[14]

  • Drying Time Measurement:

    • Place the coated panels in a controlled environment.

    • Set-to-Touch Time: At regular intervals, gently touch the surface of the film with a finger or place a cotton ball on the surface. The set-to-touch time is reached when no pigment transfers to the finger or the cotton ball fibers do not adhere.

    • Through-Dry Time: At later intervals, press firmly on the film with a thumb and rotate 90 degrees. The film is considered through-dry when there is no wrinkling, loosening, or other signs of distortion.

  • Data Recording: Record the set-to-touch and through-dry times for each formulation. Note any surface defects like wrinkling or gloss reduction.

  • Analysis: Compare the drying times and film appearance across the different drier combinations to identify the optimal system.

Visualizations

Oxidative_Drying_Mechanism Alkyd Unsaturated Alkyd (Binder) HP Hydroperoxide Formation Alkyd->HP Poly Polymerization & Cross-linking Alkyd->Poly Monomers O2 Atmospheric Oxygen (O2) O2->HP Drier Primary Drier (e.g., Cobalt) Drier->HP Catalyzes FR Free Radical Generation HP->FR Decomposition FR->Poly Initiates Film Dry, Solid Film Poly->Film

Caption: The catalytic cycle of oxidative drying in alkyd binders.

Troubleshooting_Workflow Start Drying Issue Observed (Slow Dry / Wrinkling) CheckDrier Is the Drier Package Balanced? Start->CheckDrier CheckEnv Are Environmental Conditions Optimal? CheckDrier->CheckEnv Yes AdjustDrier Action: Adjust Drier Ratios (Co, Zr, Ca) CheckDrier->AdjustDrier No CheckFilm Is Film Thickness Controlled? CheckEnv->CheckFilm Yes ControlEnv Action: Control Temp/Humidity CheckEnv->ControlEnv No ControlFilm Action: Apply Thinner Film CheckFilm->ControlFilm No Resolved Issue Resolved CheckFilm->Resolved Yes AddAux Action: Add/Increase Auxiliary Driers (Zr, Ca) AdjustDrier->AddAux AddAux->CheckDrier ControlEnv->CheckEnv ControlFilm->CheckFilm

Caption: A logical workflow for troubleshooting drying defects.

Pigment_Drier_Interaction cluster_0 Mechanism of Drier Adsorption cluster_1 Solution with Auxiliary Drier Pigment Pigment Red 48:4 (High Surface Area) Adsorption Adsorption Pigment->Adsorption Drier Active Drier Molecules (e.g., Cobalt) Drier->Adsorption Inactive Inactive Drier on Pigment Surface Adsorption->Inactive LossOfDry Result: Loss of Dry Inactive->LossOfDry Pigment_S Pigment Red 48:4 CaAdsorption Preferential Adsorption Pigment_S->CaAdsorption CaDrier Calcium Drier (Sacrificial Agent) CaDrier->CaAdsorption CoDrier Active Cobalt Drier FreeCo Cobalt Remains Free and Active

Caption: Interaction of driers with the pigment surface.

References

Technical Support Center: Enhancing the Solvent Fastness of Manganese-Laked Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the solvent fastness of manganese-laked azo pigments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to poor solvent fastness in your manganese-laked azo pigments.

Problem: Significant pigment bleeding or blooming in the final application solvent.

  • Question 1: Was the laking process complete?

    • Answer: Incomplete laking is a primary cause of poor solvent fastness. Ensure that the metal salt, in this case, a manganese salt, has fully replaced the sodium cation from the dye's sulfonate or carboxylate groups.[1] The laking process renders the water-soluble dye insoluble.[2] An insufficient amount of the laking agent or suboptimal reaction conditions (pH, temperature) can lead to a mixture of laked and unlaked pigment, with the latter being prone to dissolving in solvents.

  • Question 2: Was the correct type and concentration of manganese salt used?

    • Answer: The choice of manganese salt (e.g., manganese chloride, manganese sulfate) and its concentration can influence the final properties of the pigment. While specific concentrations are often proprietary, it is crucial to use a stoichiometric excess of the manganese salt to drive the laking reaction to completion. Experimenting with different manganese salts may also yield variations in solvent fastness.

  • Question 3: Were the reaction temperature and pH controlled during synthesis and laking?

    • Answer: The coupling reaction to form the azo dye is typically carried out at low temperatures, generally between -5 to 50°C, and preferably between -2 to 20°C.[3] The subsequent laking step also requires careful temperature and pH control to ensure the formation of a stable pigment lake. Deviations from the optimal pH can lead to incomplete laking or the formation of less stable pigment crystals.

  • Question 4: Was the pigment subjected to a post-treatment or aging process?

    • Answer: Post-treatment processes can significantly enhance the solvent fastness and overall stability of the pigment. "Aging" the pigment slurry by stirring at elevated temperatures, typically between 70 to 95°C for 30 minutes to 3 hours, can improve dispersibility and transparency.[4][5] Other surface treatments, such as the addition of rosin, can also improve solvent resistance.[5][6]

Problem: The pigment shows good fastness in some solvents but performs poorly in others.

  • Question 1: Has the solvent polarity been considered?

    • Answer: Azo pigments will exhibit different solubility characteristics in various solvents depending on the polarity of both the pigment and the solvent. It is essential to test the pigment's fastness in the specific solvent system of your final application.

  • Question 2: Have you considered modifying the molecular structure of the azo pigment?

    • Answer: The inherent solvent fastness of an azo pigment is closely linked to its molecular structure. Introducing functional groups that promote intramolecular hydrogen bonding can enhance fastness properties.[4] For instance, benzimidazolone azo pigments are known for their excellent light, heat, and solvent resistance due to the formation of intermolecular hydrogen bonds.[4] Increasing the overall molecular weight of the pigment molecule can also lead to improved solvent resistance.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of manganese in the laking of azo pigments?

A1: In the context of azo pigments, "laking" is the process of converting a water-soluble dye into an insoluble pigment.[2] Azo dyes intended for laking typically contain acidic groups such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH). Initially, these are present as sodium salts, which are water-soluble. During the laking process, a solution of a metal salt, such as a manganese salt, is added. The divalent manganese cation (Mn²⁺) replaces the monovalent sodium cation (Na⁺), forming a stable, insoluble metal salt of the azo dye.[1] This insolubility is the basis for the pigment's solvent fastness.

Q2: How does the particle size of the pigment affect its solvent fastness?

A2: Pigment particle size and distribution can influence its properties. While not a direct measure of solvent fastness, a well-controlled particle size distribution can lead to a more stable and uniform pigment. Processes that lead to a smaller and more uniform particle size distribution, such as using a micromixer for synthesis, have been shown to improve overall pigment properties.[7]

Q3: Are there standard methods for testing the solvent fastness of pigments?

A3: Yes, there are standardized methods for evaluating solvent fastness. A common laboratory method involves immersing a known quantity of the pigment in the test solvent for a specified period (e.g., 24 hours) at room temperature.[8] The degree of coloration of the solvent is then assessed, often visually or spectrophotometrically. For a more formal assessment, a rating on a 1 to 5 scale against a grey scale is often used, where 5 represents excellent fastness (no bleeding) and 1 represents poor fastness (significant bleeding).[9]

Q4: Can post-synthesis treatments improve the solvent fastness of an existing manganese-laked azo pigment?

A4: Yes, various post-synthesis treatments can enhance solvent fastness. These include:

  • Thermal Aging: Heating the pigment slurry can promote crystal growth and stability.[4][5]

  • Surface Treatment: Coating the pigment particles with substances like rosin or other resins can create a protective barrier against solvents.[5][6]

  • Surfactant Addition: The use of specific anionic or nonionic surfactants during or after synthesis can modify the pigment's surface properties.[6]

Data Presentation

Table 1: Illustrative Effect of Manganese Salt Concentration on Solvent Fastness

Manganese Salt Concentration (molar equivalent to dye)Solvent Fastness Rating (1-5 Scale, 5=Excellent)Observations
0.82Significant bleeding observed.
1.03Moderate bleeding.
1.24Slight bleeding.
1.55No observable bleeding.

Disclaimer: The data in this table is for illustrative purposes only and may not represent the results of a specific experiment. Actual results will vary depending on the specific azo dye, manganese salt, and experimental conditions.

Table 2: Illustrative Effect of Post-Treatment on Solvent Fastness

Post-Treatment MethodTemperature (°C)Duration (hours)Solvent Fastness Rating (1-5 Scale, 5=Excellent)
NoneN/AN/A3
Thermal Aging8014
Rosin Surface Treatment9025

Disclaimer: The data in this table is for illustrative purposes only and may not represent the results of a specific experiment. Actual results will vary depending on the specific pigment and treatment conditions.

Experimental Protocols

Protocol 1: Synthesis and Laking of a Generic Azo Pigment with Manganese

  • Diazotization: a. Dissolve the aromatic amine (diazo component) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. b. Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. c. Stir the mixture for 30-60 minutes to ensure complete diazotization.

  • Coupling: a. Dissolve the coupling component (e.g., a naphthol derivative) in an aqueous sodium hydroxide solution. b. Cool the coupler solution to 0-5°C. c. Slowly add the diazonium salt solution to the coupler solution with vigorous stirring, maintaining the temperature below 10°C. d. Continue stirring for 1-2 hours to complete the coupling reaction, forming the soluble azo dye.

  • Laking: a. Prepare an aqueous solution of a manganese salt (e.g., manganese chloride or manganese sulfate). b. Heat the dye slurry to 50-60°C. c. Slowly add the manganese salt solution to the dye slurry with continuous stirring. d. Stir the mixture for 1-2 hours at this temperature to ensure complete laking.

  • Isolation and Drying: a. Filter the precipitated pigment from the reaction mixture. b. Wash the pigment cake thoroughly with deionized water until the filtrate is colorless and free of soluble salts. c. Dry the pigment in an oven at a temperature that will not degrade it (e.g., 60-80°C) to a constant weight. d. Pulverize the dried pigment to a fine powder.

Protocol 2: Standardized Solvent Fastness Test

  • Sample Preparation: a. Weigh 1.0 g of the dry manganese-laked azo pigment. b. Place the pigment into a 50 mL screw-cap test tube.

  • Solvent Addition: a. Add 20 mL of the test solvent (e.g., ethanol, ethyl acetate, toluene) to the test tube.

  • Incubation: a. Secure the cap and shake the test tube vigorously for 1 minute. b. Store the test tube at room temperature (20-25°C) for 24 hours in the dark.

  • Evaluation: a. After 24 hours, visually inspect the supernatant for any coloration. b. For a more quantitative assessment, centrifuge the mixture and measure the absorbance of the supernatant at the pigment's λmax using a UV-Vis spectrophotometer. c. Compare the degree of coloration to a standard grey scale and assign a fastness rating from 1 (poor) to 5 (excellent).[9]

Visualizations

G Troubleshooting Workflow for Poor Solvent Fastness start Start: Poor Solvent Fastness Observed check_laking Is the laking process complete? start->check_laking check_mn_salt Was the correct Mn salt type and concentration used? check_laking->check_mn_salt Yes solution1 Action: Ensure stoichiometric excess of Mn salt and optimize reaction time. check_laking->solution1 No check_conditions Were temperature and pH controlled? check_mn_salt->check_conditions Yes solution2 Action: Experiment with different Mn salts and concentrations. check_mn_salt->solution2 No check_post_treatment Was a post-treatment applied? check_conditions->check_post_treatment Yes solution3 Action: Calibrate probes and maintain optimal reaction conditions. check_conditions->solution3 No solution4 Action: Implement thermal aging or surface treatment (e.g., rosin). check_post_treatment->solution4 No end End: Solvent Fastness Improved check_post_treatment->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for poor solvent fastness.

G Experimental Workflow for Pigment Synthesis and Enhancement start Start: Prepare Reagents diazotization Step 1: Diazotization of Aromatic Amine start->diazotization coupling Step 2: Coupling with Naphthol Derivative diazotization->coupling laking Step 3: Laking with Manganese Salt coupling->laking post_treatment Step 4: Post-Treatment (e.g., Thermal Aging) laking->post_treatment isolation Step 5: Filtration, Washing, and Drying post_treatment->isolation testing Step 6: Solvent Fastness Testing isolation->testing end End: High-Fastness Pigment testing->end

Caption: Workflow for pigment synthesis and enhancement.

G Simplified Laking Process soluble_dye Soluble Azo Dye (Sodium Salt) laking_process Laking Reaction (Ion Exchange) soluble_dye->laking_process mn_salt Manganese Salt Solution (e.g., MnCl2) mn_salt->laking_process insoluble_pigment Insoluble Manganese-Laked Pigment laking_process->insoluble_pigment byproduct Soluble Byproduct (e.g., NaCl) laking_process->byproduct

Caption: The laking process converts a soluble dye to an insoluble pigment.

References

Technical Support Center: Minimizing Particle Size of Pigment Red 48:4 for Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the particle size of Pigment Red 48:4 for various coating applications.

Troubleshooting Guide

This guide addresses common issues encountered during the particle size reduction and dispersion of Pigment Red 48:4.

Issue Potential Causes Troubleshooting Steps & Solutions
Poor Dispersion / Agglomeration - Inadequate wetting of the pigment surface.- Incorrect choice or concentration of dispersant/surfactant.- Insufficient mechanical energy during milling.- Incompatible solvent system.- Optimize Wetting: Ensure the pigment is properly wetted by the solvent and dispersant before milling. This can be achieved by a pre-mixing stage with a high-speed disperser.[1]- Dispersant Selection: Select a dispersant with good affinity for the pigment surface and solubility in the coating system. Polymeric dispersants are often effective for organic pigments.[2]- Optimize Dispersant Concentration: Determine the optimal dispersant concentration through a ladder study. Too little will not provide adequate stabilization, while too much can lead to issues like increased viscosity or water sensitivity.- Increase Milling Energy: Increase milling time, rotor speed, or bead loading. Consider using smaller grinding media for higher efficiency.[3]- Solvent Compatibility: Ensure the solvent system is compatible with the pigment, binder, and dispersant.
High Viscosity of the Mill Base - Excessive pigment loading.- High oil absorption of the pigment.- Inappropriate dispersant or concentration.- Swelling of the pigment in the solvent.- Adjust Pigment Loading: Reduce the pigment concentration in the mill base. A common starting point is 20-40% pigment by weight.- Dispersant Optimization: An effective dispersant can significantly reduce the viscosity of the pigment dispersion.[4]- Solvent Selection: Choose a solvent that does not cause significant swelling of the pigment particles.
Color Shift or Loss of Color Strength - Over-milling, leading to particle fracture and changes in crystal structure.- Flocculation of pigment particles.- Incomplete dispersion.- Optimize Milling Time: Monitor particle size and color strength at different milling intervals to determine the optimal milling time. Avoid excessive milling.- Improve Stabilization: Ensure adequate dispersant is used to prevent re-agglomeration of the milled particles.- Check Dispersion Quality: Use a Hegman gauge or microscope to verify that the pigment is fully dispersed.[5]
Sedimentation or Settling of Pigment - Poor stabilization of the dispersed particles.- Large particle size or wide particle size distribution.- Low viscosity of the final coating.- Enhance Stabilization: Use an effective dispersant to provide steric or electrostatic stabilization.[1]- Reduce Particle Size: Further milling to reduce the average particle size and narrow the distribution can improve suspension stability.- Rheology Modifiers: Incorporate anti-settling agents or rheology modifiers into the final coating formulation.
Foaming During Dispersion - Air entrapment during high-speed mixing.- Certain surfactants can promote foam.- Use a Defoamer: Add a suitable defoamer to the formulation before milling.- Optimize Mixing: Adjust the blade depth and speed during pre-mixing to minimize air incorporation.

Frequently Asked Questions (FAQs)

1. What is Pigment Red 48:4 and why is particle size important for coating applications?

Pigment Red 48:4 is a manganese salt of a monoazo pigment.[6] It is a bright, yellowish-red organic pigment used in various applications, including industrial and automotive coatings.[6] The particle size of the pigment is a critical factor that influences several properties of the final coating:

  • Color Strength: Smaller particles generally provide higher color strength.

  • Gloss: Finer particles can lead to higher gloss levels.

  • Transparency/Hiding Power: Smaller particles tend to increase transparency, while larger particles can improve hiding power.[5]

  • Dispersion Stability: Smaller, well-stabilized particles are less prone to settling.

2. What are the common methods for reducing the particle size of Pigment Red 48:4?

The most common methods for reducing the particle size of organic pigments like Pigment Red 48:4 in a liquid medium are wet milling techniques, including:

  • Bead Milling (or Media Milling): This is a highly efficient method that uses a grinding chamber filled with small beads (media) that are agitated to create high-energy impacts with the pigment agglomerates.

  • Ball Milling: This method involves a rotating cylinder containing larger grinding media (balls) that tumble and grind the pigment.

  • High-Pressure Homogenization: This technique forces a pigment slurry through a narrow gap at high pressure, causing particle deagglomeration due to high shear forces and cavitation.

3. How do I choose the right dispersant for Pigment Red 48:4?

The choice of dispersant is crucial for achieving a stable dispersion. Key factors to consider include:

  • Pigment Surface Chemistry: The dispersant must have functional groups that can strongly adsorb onto the surface of the Pigment Red 48:4 particles.

  • Binder System Compatibility: The tail of the dispersant molecule should be soluble in the solvent and compatible with the binder system to provide effective steric stabilization.

  • Solvent Type: The dispersant must be soluble in the chosen solvent system.

For organic pigments like Pigment Red 48:4, polymeric dispersants are often a good choice. It is recommended to consult dispersant supplier literature and perform experimental screening to find the optimal dispersant for your specific formulation.

4. What are typical starting parameters for bead milling Pigment Red 48:4?

While optimal parameters depend on the specific equipment and formulation, the following table provides a general starting point for bead milling of organic red pigments, which can be adapted for Pigment Red 48:4.

Parameter Starting Recommendation Considerations
Grinding Media Zirconium oxide (Y-stabilized) or Zirconium silicate beadsHigher density media can provide higher grinding efficiency.
Bead Size 0.4 - 0.8 mmSmaller beads are more effective for achieving nano-sized particles but may be harder to separate from the mill base.
Bead Loading 70 - 85% of the grinding chamber volumeHigher loading increases grinding efficiency but also generates more heat.
Pigment Concentration 20 - 40% by weight in the mill baseHigher concentrations can lead to high viscosity and reduced milling efficiency.
Dispersant Concentration 2 - 10% active dispersant on pigment weightThe optimal amount should be determined experimentally.
Tip Speed 8 - 15 m/sHigher speeds increase energy input but also generate more heat and can cause wear on the mill and beads.
Milling Time 30 - 180 minutesMonitor particle size over time to determine the optimal milling duration.

Note: This data is compiled from general knowledge of organic pigment milling and may require optimization for Pigment Red 48:4.

5. How does milling time affect the particle size of Pigment Red 48:4?

The following table illustrates the expected trend of particle size reduction over time during bead milling of an organic red pigment.

Milling Time (minutes) Median Particle Size (d50, nm) - Example
0 (Pre-mix)> 1000
30400 - 600
60200 - 350
90150 - 250
120100 - 200

Note: These are illustrative values for a typical organic red pigment and the actual results for Pigment Red 48:4 may vary depending on the formulation and milling conditions.

Experimental Protocols

Protocol 1: Bead Milling for Particle Size Reduction of Pigment Red 48:4

Objective: To reduce the particle size of Pigment Red 48:4 to a target median size (e.g., < 200 nm) for a solvent-based coating application.

Materials & Equipment:

  • Pigment Red 48:4

  • Solvent (e.g., a blend of aromatic hydrocarbons and esters compatible with the final coating)

  • Polymeric dispersant

  • Defoamer

  • Laboratory-scale bead mill with a temperature-controlled grinding chamber

  • Zirconium oxide grinding media (e.g., 0.5 mm diameter)

  • High-speed disperser with a Cowles blade

  • Particle size analyzer (e.g., dynamic light scattering)

  • Hegman gauge

Procedure:

  • Preparation of the Mill Base: a. In a suitable container, combine the solvent and the polymeric dispersant. b. While mixing at low speed with the high-speed disperser, slowly add the Pigment Red 48:4 powder. c. Add the defoamer. d. Gradually increase the disperser speed to 2000-3000 rpm and mix for 20-30 minutes to ensure the pigment is fully wetted. This is the pre-mix.

  • Bead Milling: a. Load the grinding chamber of the bead mill with the zirconium oxide beads to the recommended volume (e.g., 80%). b. Start the mill and set the desired rotor tip speed (e.g., 10 m/s). c. Pump the pre-mix through the grinding chamber at a controlled flow rate. d. Monitor the temperature of the mill base and adjust the cooling system to maintain the desired temperature (e.g., 25-40°C). e. Collect samples at regular intervals (e.g., every 30 minutes) to monitor the particle size reduction using a particle size analyzer and a Hegman gauge. f. Continue milling until the target particle size and Hegman gauge reading are achieved.

  • Let-down: a. Once milling is complete, separate the mill base from the grinding media. b. The resulting pigment concentrate can then be let down with the remaining binder, solvent, and additives to produce the final coating.

Protocol 2: High-Pressure Homogenization for Fine Dispersion of Pigment Red 48:4

Objective: To achieve a fine and narrow particle size distribution of a pre-dispersed Pigment Red 48:4 concentrate.

Materials & Equipment:

  • Pre-dispersed Pigment Red 48:4 concentrate (from a bead mill or high-speed disperser)

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Preparation: a. Ensure the pre-dispersed pigment concentrate has a low enough viscosity to be pumped through the homogenizer. If necessary, dilute with additional solvent.

  • Homogenization: a. Prime the high-pressure homogenizer according to the manufacturer's instructions. b. Feed the pigment concentrate into the homogenizer. c. Set the desired homogenization pressure (e.g., 1000-1500 bar). d. Process the concentrate for a set number of passes (e.g., 3-5 passes). e. Collect a sample after each pass to analyze the particle size distribution. f. Monitor the temperature of the product and use a cooling system if necessary, as high pressure can generate significant heat.

  • Analysis: a. Analyze the particle size distribution of the samples to determine the effectiveness of the homogenization process. b. The final homogenized concentrate is ready for let-down into the final coating formulation.

Visualizations

experimental_workflow cluster_premix 1. Pre-mixing cluster_milling 2. Particle Size Reduction cluster_analysis 3. Analysis & Let-down premix_start Start add_solvent Add Solvent & Dispersant premix_start->add_solvent add_pigment Slowly Add Pigment Red 48:4 add_solvent->add_pigment high_speed_mix High-Speed Dispersion (20-30 min) add_pigment->high_speed_mix premix_end Wetted Pigment Slurry high_speed_mix->premix_end bead_mill Bead Milling premix_end->bead_mill Option A hp_homogenizer High-Pressure Homogenization premix_end->hp_homogenizer Option B (for pre-dispersed slurry) particle_size_analysis Particle Size Analysis bead_mill->particle_size_analysis hp_homogenizer->particle_size_analysis let_down Let-down into Final Coating particle_size_analysis->let_down final_product Final Coating Product let_down->final_product

Caption: Experimental workflow for minimizing Pigment Red 48:4 particle size.

troubleshooting_logic cluster_dispersion Dispersion Issues cluster_stability Stability Issues cluster_solutions Potential Solutions start Problem Encountered poor_dispersion Poor Dispersion / Agglomeration start->poor_dispersion high_viscosity High Viscosity start->high_viscosity foaming Foaming start->foaming sedimentation Sedimentation start->sedimentation color_shift Color Shift start->color_shift optimize_dispersant Optimize Dispersant (Type & Concentration) poor_dispersion->optimize_dispersant adjust_milling Adjust Milling Parameters (Time, Speed, Media) poor_dispersion->adjust_milling high_viscosity->optimize_dispersant check_formulation Check Formulation (Pigment Load, Solvent) high_viscosity->check_formulation use_additives Use Additives (Defoamer, Rheology Modifier) foaming->use_additives sedimentation->optimize_dispersant sedimentation->adjust_milling color_shift->optimize_dispersant color_shift->adjust_milling

Caption: Troubleshooting logic for Pigment Red 48:4 dispersion issues.

References

Technical Support Center: Strategies to Reduce the Environmental Impact of Pigment Red 48:4 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of Pigment Red 48:4, with a focus on environmentally friendly strategies.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of Pigment Red 48:4, covering both conventional and greener alternative methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the conventional synthesis of Pigment Red 48:4?

A1: The conventional synthesis of Pigment Red 48:4, an azo pigment, typically involves diazotization and coupling reactions that can have several environmental impacts. These include the use of hazardous chemicals, the generation of acidic and saline wastewater, and the potential for the formation of harmful byproducts. The traditional process often utilizes volatile organic solvents and can be energy-intensive.

Q2: What are the main "green chemistry" approaches to reduce the environmental impact of Pigment Red 48:4 synthesis?

A2: Key green chemistry strategies focus on minimizing or eliminating hazardous substances, reducing waste, and lowering energy consumption. For Pigment Red 48:4 synthesis, these include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced energy consumption.[1][2][3][4][5]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Employs high-frequency sound waves to create acoustic cavitation, which can enhance reaction rates and yields.

  • Mechanochemical Synthesis (Grinding): Involves the use of mechanical force (e.g., ball milling) to induce chemical reactions in the solid state, often eliminating the need for solvents.[6]

  • Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or bio-derived solvents.

Q3: How can I minimize byproduct formation in my azo coupling reaction?

A3: Byproduct formation can be minimized by carefully controlling reaction parameters. Key strategies include:

  • Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the diazonium salt, which can form phenolic impurities.[7][8][9]

  • pH Control: The pH of the coupling reaction is critical. For coupling with naphthols like the precursor to Pigment Red 48:4, a mildly alkaline pH is generally optimal.[7][9]

  • Slow Reagent Addition: Adding the diazonium salt solution slowly to the coupling component solution with efficient stirring helps to prevent localized high concentrations that can lead to side reactions.[8][9]

Q4: My Pigment Red 48:4 synthesis has a low yield. What are the common causes and how can I improve it?

A4: Low yields in azo pigment synthesis can stem from several issues:

  • Incomplete Diazotization: Ensure the complete conversion of the aromatic amine to the diazonium salt. This can be checked by testing for the presence of excess nitrous acid with starch-iodide paper.

  • Decomposition of the Diazonium Salt: As mentioned, maintaining a low temperature is critical to prevent the loss of the reactive intermediate.

  • Suboptimal Coupling Conditions: Incorrect pH, temperature, or stoichiometry can all lead to reduced yields.

  • Impure Starting Materials: The purity of the initial amine and coupling agent is essential for a clean and high-yielding reaction.

Troubleshooting Common Experimental Issues
Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization.Ensure complete dissolution of the aromatic amine in the acidic solution before adding sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of the diazonium salt.Maintain a strict reaction temperature between 0-5°C using an ice-salt bath.
Incorrect pH for coupling.Adjust and buffer the pH to the optimal range for the specific coupling component (typically mildly alkaline for naphthols).[7][9]
Weak or Incorrect Color of the Final Pigment Presence of impurities in starting materials.Use highly purified aromatic amine and coupling components.
Formation of byproducts due to side reactions.Optimize reaction conditions (temperature, pH, stoichiometry) to favor the desired coupling reaction.[7][8][9]
Incorrect final laking step (metal salt addition).Ensure the correct metal salt (e.g., manganese chloride for Pigment Red 48:4) is used under the appropriate conditions to form the desired pigment lake.
Formation of a Tarry or Oily Product High reaction temperature leading to decomposition and polymerization.Strictly control the temperature and ensure efficient stirring to dissipate heat.
Oxidation of the coupling component.Consider performing the reaction under an inert atmosphere (e.g., nitrogen).

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for conventional and alternative synthesis methods for azo pigments, providing a basis for comparison. Note that specific values for Pigment Red 48:4 may vary, and the data for alternative methods are based on analogous azo dye syntheses.

Parameter Conventional Synthesis Microwave-Assisted Synthesis Mechanochemical Synthesis (Grinding)
Reaction Time HoursMinutes[1][2][3][4][5]3 hours (can be shorter)
Typical Yield Variable, often moderateUp to 97%[1]Good to excellent yields (41-84% reported for some azo dyes)[10]
Solvent Usage Often requires organic solventsCan be performed in greener solvents or solvent-free[3]Solvent-free[10][6]
Energy Consumption High (prolonged heating/cooling)Lower (rapid, targeted heating)Potentially lower (mechanical energy input)
Waste Generation Significant aqueous waste, potential for organic solvent wasteReduced due to higher efficiency and less solvent useMinimal, as it is a solvent-free method

Detailed Experimental Protocols

Conventional Synthesis of Pigment Red 48:4

This protocol is based on established industrial methods and serves as a baseline for comparison with greener alternatives.

Materials:

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (Diazo component)

  • 3-Hydroxy-2-naphthoic acid (Coupling component)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Manganese chloride (MnCl₂)

  • Ice

Procedure:

  • Diazotization: a. In a beaker, suspend the 2-amino-4-chloro-5-methylbenzenesulfonic acid in water and add hydrochloric acid. b. Cool the mixture to 0-5°C in an ice-salt bath with constant stirring. c. Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5°C. d. Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

  • Coupling: a. In a separate beaker, dissolve the 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5°C in an ice-salt bath. c. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A red precipitate will form. d. Continue stirring for 1-2 hours, maintaining the low temperature.

  • Laking: a. Heat the reaction mixture to 70-80°C. b. Add a solution of manganese chloride to the mixture to form the insoluble manganese salt of the pigment. c. Maintain the temperature and stir for an additional hour to complete the laking process.

  • Isolation and Purification: a. Allow the mixture to cool. b. Filter the pigment and wash thoroughly with water to remove soluble salts and impurities. c. Dry the pigment in an oven at a controlled temperature.

Microwave-Assisted Synthesis of an Analogous Azo Dye (Adaptable for Pigment Red 48:4)

This protocol is adapted from a general method for microwave-assisted azo dye synthesis and can be optimized for Pigment Red 48:4.[1][3]

Materials:

  • Diazo component precursor (e.g., a nitroarene)

  • Coupling component precursor (e.g., an aromatic amine)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Microwave reactor

Procedure:

  • Reaction Setup: a. In a microwave reaction vial, dissolve the nitroarene (1 mmol) and the aromatic amine (2.5 mmol) in ethanol (2 mL). b. Add a solution of 10 M KOH (1 mL) to the vial and shake for 30 seconds.

  • Microwave Irradiation: a. Place the vial in a microwave reactor. b. Set the reaction parameters (e.g., 150°C, 200 W power, 3 minutes).[1] The reaction mixture will typically turn a brownish-red color.

  • Isolation and Purification: a. After the reaction is complete and the vial has cooled, transfer the mixture to a beaker. b. Acidify the mixture with 6 N HCl to precipitate the azo dye. c. Filter the precipitate and wash with water. d. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

Mechanochemical (Solvent-Free) Synthesis of an Analogous Azo Dye (Adaptable for Pigment Red 48:4)

This protocol is based on a general method for the solvent-free synthesis of azo dyes using ball milling.[6]

Materials:

  • Aryltriazene (as a diazonium salt precursor)

  • Phenolic coupling component (e.g., a naphthol derivative)

  • Ball mill with grinding jars and balls

Procedure:

  • Reaction Setup: a. Place the aryltriazene and the phenolic coupling component in a grinding jar with the grinding balls.

  • Milling: a. Mill the mixture at a specified speed (e.g., 300 rpm) for a set time (e.g., 3 hours) at room temperature.[10]

  • Isolation and Purification: a. After milling, extract the product from the grinding jar with a suitable solvent. b. Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials. c. Further purification can be achieved by column chromatography if necessary.

Visualizations

Conventional vs. Green Synthesis Workflow

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis cluster_2 Mechanochemical Synthesis A Diazotization (0-5°C) B Azo Coupling (0-5°C) A->B C Laking (Heating) B->C D Filtration & Washing C->D E Drying D->E F Mix Reactants & Base G Microwave Irradiation (Minutes) F->G H Precipitation & Filtration G->H I Recrystallization H->I J Mix Solid Reactants K Ball Milling (Solvent-Free) J->K L Extraction & Washing K->L M Purification L->M

Caption: A comparison of workflows for conventional and green synthesis methods of azo pigments.

Troubleshooting Logic for Low Yield in Azo Coupling

G Start Low Yield Observed CheckDiazotization Check for Complete Diazotization (Starch-Iodide Test) Start->CheckDiazotization CheckTemp Verify Temperature Control (0-5°C) CheckDiazotization->CheckTemp [Complete] IncompleteDiazotization Incomplete Diazotization CheckDiazotization->IncompleteDiazotization [Incomplete] CheckpH Confirm Optimal pH for Coupling CheckTemp->CheckpH [OK] Decomposition Diazonium Salt Decomposition CheckTemp->Decomposition [High Temp] SuboptimalCoupling Suboptimal Coupling Conditions CheckpH->SuboptimalCoupling [Not Optimal] SolutionDiazo Ensure sufficient acid and slow NaNO₂ addition IncompleteDiazotization->SolutionDiazo SolutionTemp Use ice-salt bath and monitor temperature closely Decomposition->SolutionTemp SolutionpH Adjust pH with appropriate acid or base SuboptimalCoupling->SolutionpH

References

Technical Support Center: Refinement of Analytical Grade Pigment Red 48:4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification and analysis of Pigment Red 48:4 (C.I. 15865:4). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the refinement of this manganese-complex azo pigment to achieve analytical grade purity.

Troubleshooting Guide

This section is designed to help users identify and resolve specific issues that may arise during their purification and analysis experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Incorrect solvent system: The chosen solvent may not provide a sufficient solubility differential between the pigment and impurities at different temperatures.- Precipitation of impurities: Rapid cooling can cause impurities to co-precipitate with the pigment.- Incomplete dissolution: The pigment may not have fully dissolved during the heating phase, trapping impurities within the solid particles.- Solvent System Optimization: Experiment with different solvent mixtures. For Pigment Red 48:4, consider polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolution, followed by the addition of a less polar solvent like ethanol or acetone to induce crystallization.- Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation while minimizing impurity inclusion.- Ensure Complete Dissolution: Gently heat the solution with stirring to ensure the pigment is fully dissolved before the cooling phase begins.
Presence of Unreacted Starting Materials in HPLC Analysis - Incomplete diazotization or coupling reaction: The initial synthesis may not have gone to completion.- Ineffective initial washing: Residual starting materials (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid, 3-hydroxy-2-naphthoic acid) were not adequately removed after synthesis.- Aqueous Washing: Wash the crude pigment with hot, slightly acidic water (pH 4-5) to remove unreacted sulfonic acid derivatives. Follow this with a wash using a dilute alkaline solution (e.g., 0.1% sodium carbonate) to remove unreacted naphthol, and finally wash with deionized water until the filtrate is neutral.[1][2]
Broad or Tailing Peaks in HPLC Chromatogram - Poor solubility in mobile phase: The pigment is precipitating on the column.- Column overload: The concentration of the injected sample is too high.- Secondary interactions with the stationary phase: The manganese complex may be interacting with residual silanols on the C18 column.- Mobile Phase Modification: Ensure the initial mobile phase has sufficient organic solvent (e.g., acetonitrile or methanol) to maintain pigment solubility. The use of a solvent like DMF for sample dissolution is recommended.[3]- Sample Dilution: Dilute the sample to a lower concentration before injection.- Use of Additives: Add a small amount of a competing agent, such as a low concentration of an ion-pairing reagent or a buffer, to the mobile phase to improve peak shape.
Inconsistent Color Shade After Purification - Polymorphism: The pigment may exist in different crystalline forms, which can be influenced by the purification conditions.- Presence of metal ion impurities: Contamination with other metal ions can alter the final color of the lake pigment.- Standardized Crystallization Protocol: Strictly control the solvent system, cooling rate, and drying conditions to ensure the consistent formation of a single polymorphic form.- Use of High-Purity Reagents: Ensure that the manganese salt used in the synthesis and any reagents used in purification are of high purity to avoid color shifts.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for a recrystallization solvent system for Pigment Red 48:4?

A1: A common approach for purifying azo pigments is to use a solvent in which the pigment has high solubility at elevated temperatures and low solubility at room temperature. A good starting point is to dissolve the crude Pigment Red 48:4 in a minimal amount of hot Dimethylformamide (DMF) and then slowly add a co-solvent like ethanol or methanol until the solution becomes slightly turbid.[4] Allow the solution to cool slowly to induce crystallization.

Q2: How can I remove inorganic salt impurities from the crude pigment?

A2: Inorganic salts, such as manganese chloride, used in the laking process, can be effectively removed by thoroughly washing the crude pigment with hot deionized water.[5] The washing process should be repeated until a test of the filtrate with silver nitrate solution shows no precipitate, indicating the absence of chloride ions.

Q3: What are the typical starting conditions for an HPLC purity analysis of Pigment Red 48:4?

A3: For sulfonated azo pigments like Pigment Red 48:4, a reverse-phase HPLC method is generally suitable.[1][3] A suggested starting point is:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer (e.g., 10 mM, pH 7)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B.

  • Detection: Diode-Array Detector (DAD) to monitor at multiple wavelengths, including the λmax of the pigment (around 510-540 nm).[3]

  • Sample Preparation: Dissolve the pigment in DMF and filter through a 0.45 µm syringe filter before injection.[4][6]

Q4: What are the expected impurities in technical grade Pigment Red 48:4?

A4: Potential impurities can include unreacted starting materials (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid), byproducts from the diazotization and coupling reactions, and other metal salts if impure manganese sources are used.[3] HPLC-MS can be a powerful tool for identifying these impurities.

Experimental Protocols

Protocol 1: Recrystallization of Pigment Red 48:4
  • Dissolution: In a fume hood, suspend 1.0 g of crude Pigment Red 48:4 in 20 mL of Dimethylformamide (DMF). Heat the suspension to 80-90°C with constant stirring until the pigment is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a heated funnel with a suitable filter paper to remove them.

  • Crystallization: Slowly add 20 mL of ethanol to the hot solution with continuous stirring. The solution may become slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol, followed by petroleum ether to aid in drying.

  • Drying: Dry the purified pigment in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: HPLC Purity Analysis
  • Standard Preparation: Accurately weigh approximately 5 mg of analytical grade Pigment Red 48:4 reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with DMF to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh approximately 5 mg of the purified Pigment Red 48:4 sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with DMF. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 520 nm

  • Analysis: Inject the standards and the sample. Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area normalization) or by using a calibration curve generated from the reference standards.

Data Presentation

Table 1: Hypothetical Purity of Pigment Red 48:4 After Different Purification Steps

Purification Step Purity by HPLC (%) Yield (%) Appearance
Crude Product85.295Dull Red Powder
Hot Water Wash92.590Red Powder
Recrystallization (DMF/Ethanol)99.175Bright Red Crystalline Powder

Visualizations

PurificationWorkflow Crude Crude Pigment Red 48:4 Wash Hot Water & Alkaline/Acid Wash Crude->Wash Filter1 Filtration & Drying Wash->Filter1 Recrystallize Recrystallization (e.g., DMF/Ethanol) Filter1->Recrystallize Filter2 Filtration & Washing Recrystallize->Filter2 Dry Vacuum Drying Filter2->Dry Pure Analytical Grade Pigment Red 48:4 Dry->Pure HPLCTroubleshooting Start HPLC Analysis Problem Poor Peak Shape? (Broadening/Tailing) Start->Problem Solubility Check Sample Solubility in Mobile Phase Problem->Solubility Yes GoodPeak Acceptable Chromatogram Problem->GoodPeak No Concentration Reduce Sample Concentration Solubility->Concentration MobilePhase Modify Mobile Phase (e.g., add buffer) Concentration->MobilePhase BadPeak Problem Persists MobilePhase->BadPeak

References

Validation & Comparative

A Comparative Analysis of Pigment Red 48:4 and Pigment Red 57:1: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of organic pigments, Pigment Red 48:4 and Pigment Red 57:1 hold significant prominence, particularly in the formulation of inks, plastics, and coatings. While both belong to the monoazo class of colorants, their distinct chemical structures, specifically the counter-ion, impart unique properties that dictate their suitability for various applications. This guide provides a comprehensive comparative analysis of these two pigments, supported by a compilation of their physicochemical properties and an overview of the standardized experimental protocols used for their evaluation.

Chemical and Physical Properties: A Tabulated Comparison

A fundamental understanding of the chemical and physical characteristics of Pigment Red 48:4 and Pigment Red 57:1 is crucial for predicting their performance in a given system. The key differentiating factor is the metallic salt; Pigment Red 48:4 is a manganese salt, whereas Pigment Red 57:1 is a calcium salt.[1][2] This seemingly subtle difference has a profound impact on their properties.

PropertyPigment Red 48:4Pigment Red 57:1
C.I. Name Pigment Red 48:4Pigment Red 57:1
C.I. Number 15865:4[1]15850:1[2]
CAS Number 5280-66-0[1]5281-04-9[2][3]
Chemical Formula C18H11ClMnN2O6S[1][4]C18H12CaN2O6S[2][3]
Molecular Weight 473.76 g/mol [1]424.44 g/mol [3]
Shade Bluish Red[5][6]Bluish Red[3][7]
Density 1.89 - 1.9 g/cm³[1][5]1.42 - 1.80 g/cm³[3][7]
Oil Absorption 45 - 55 g/100g [1][5]20 - 88 g/100g [3][7]
pH Value (10% slurry) 7.0 - 8.0[5]6.0 - 9.0[3][7]

Performance Characteristics: A Comparative Overview

The performance of a pigment in a final product is dictated by a range of fastness properties. These properties determine the durability and stability of the color under various environmental and processing stresses.

Performance PropertyPigment Red 48:4Pigment Red 57:1
Lightfastness (BWS) 6 - 7[1][5]4 - 5[7][8]
Heat Resistance (°C) 180 - 200[1][5]180[9]
Water Resistance 4[1]4
Acid Resistance 3 - 4[1][5]4[8][9]
Alkali Resistance 4[1][5]4[8][9]
Solvent Resistance Good[5]Good
Bleeding Resistance 4[5]-
Migration Resistance 4[5]3 - 4[8][9]

Note: Fastness properties are typically rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better performance.

Experimental Protocols

To ensure consistent and reproducible evaluation of pigment properties, standardized experimental methodologies are employed. Below are summaries of key protocols relevant to the data presented.

Oil Absorption (ASTM D281-84)

This method determines the quantity of oil required to form a stiff, putty-like paste with a unit weight of pigment.

Oil_Absorption_Workflow P Weigh Pigment O Add Linseed Oil Dropwise P->O to M Spatula Rub-out O->M and E Endpoint: Stiff, Putty-like Paste M->E until

Workflow for Oil Absorption Test

Methodology: A known weight of the pigment is placed on a smooth glass or marble slab. Raw linseed oil is added dropwise from a buret. After each addition, the oil is thoroughly incorporated into the pigment by rubbing with a steel spatula. The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate. The volume of oil consumed is recorded to calculate the oil absorption value.

Moisture Content (ASTM D280-81)

This protocol outlines the determination of hygroscopic moisture in pigments.

Moisture_Content_Workflow S Weigh Sample D Dry in Oven at 105°C S->D C Cool in Desiccator D->C R Reweigh C->R Calc Calculate % Moisture R->Calc

Workflow for Moisture Content Determination

Methodology: A weighed sample of the pigment is placed in a weighing bottle and heated in an oven at 105°C for a specified period.[10] The sample is then cooled in a desiccator to room temperature and reweighed. The loss in weight is reported as the percentage of moisture.

Lightfastness (ISO 105-B02)

This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight. The same principle is applied to pigments.

Lightfastness_Test_Workflow P Prepare Pigment Dispersion A Apply to Substrate P->A E Expose to Xenon Arc Lamp A->E C Compare Fading E->C BWS Simultaneous Exposure of Blue Wool Standards BWS->C

Workflow for Lightfastness Testing

Methodology: The pigment is dispersed in a suitable binder and applied to a substrate. The coated substrate, along with a set of blue wool standards (rated 1-8), is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[4][11] The lightfastness is assessed by comparing the degree of fading of the sample to that of the blue wool standards.

Heat Stability in Plastics

This test evaluates the ability of a pigment to withstand the high temperatures encountered during plastic processing without significant color change.

Heat_Stability_Workflow Mix Mix Pigment with Polymer Extrude Extrude or Injection Mold Mix->Extrude Temp Incremental Temperature Steps Extrude->Temp at Hold Hold for a Set Time Temp->Hold Assess Assess Color Change (ΔE) Hold->Assess

Workflow for Heat Stability Testing

Methodology: The pigment is compounded with a specific polymer (e.g., HDPE, PVC) at a defined concentration. The mixture is then processed through an injection molder or extruder at various increasing temperatures, with a specific residence time at each temperature.[9][10] The color of the resulting plastic chips is measured and compared to a standard to determine the temperature at which a significant color change (ΔE) occurs.

Application and Performance Insights

Pigment Red 48:4 is a manganese-complex dye that is often favored for its superior lightfastness and weather resistance, making it a suitable candidate for outdoor applications and coatings that require long-term durability.[5][6] The presence of manganese can also act as a catalytic drier in certain paint systems.[6] Its good resistance to bleeding and migration makes it a reliable choice for plasticized PVC.[5]

Pigment Red 57:1 , a calcium salt, is widely used in printing inks, particularly for its clean, bluish-red shade that aligns with the magenta required for four-color process printing.[7][8][12] It generally exhibits good color strength and is a cost-effective option.[8][13] However, its lightfastness and heat stability are generally lower than that of Pigment Red 48:4, limiting its use in applications requiring high durability. In some ink formulations, the potential for metal ion exchange can lead to an increase in viscosity over time.[7]

Logical Relationship of Pigment Properties

The selection of either Pigment Red 48:4 or Pigment Red 57:1 is a function of the desired performance, processing conditions, and cost considerations of the final application.

Pigment_Selection_Logic cluster_PR48_4 Pigment Red 48:4 cluster_PR57_1 Pigment Red 57:1 High_Lightfastness High Lightfastness Outdoor_Coatings Outdoor Coatings High_Lightfastness->Outdoor_Coatings Durable_Plastics Durable Plastics High_Lightfastness->Durable_Plastics Good_Weathering Good Weather Resistance Good_Weathering->Outdoor_Coatings Bright_Shade Bright Bluish Shade Printing_Inks Printing Inks Bright_Shade->Printing_Inks Cost_Effective Cost-Effective Packaging Packaging Cost_Effective->Packaging Printing_Inks->Packaging

Application-Driven Pigment Selection

Conclusion

Pigment Red 48:4 and Pigment Red 57:1, while both providing a bluish-red hue, offer a distinct set of properties that cater to different application needs. Pigment Red 48:4, with its manganese salt composition, provides superior lightfastness and durability, making it the preferred choice for demanding applications such as automotive coatings and durable plastics. In contrast, Pigment Red 57:1, a calcium salt, is a workhorse in the printing ink industry due to its bright shade and economic advantages. A thorough evaluation of the performance requirements and processing parameters is paramount for the judicious selection of the appropriate pigment to achieve the desired outcome in a given formulation. Researchers and formulators are encouraged to conduct their own specific testing to verify the suitability of these pigments in their unique systems.

References

Performance Validation: Pigment Red 48:4 in the 2B Pigment Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

This guide provides a comprehensive performance comparison of Pigment Red 48:4 against other common 2B pigments, namely Pigment Red 48:1, Pigment Red 48:2, and Pigment Red 48:3. The information presented herein is curated to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Pigment Red 48 (also known as Permanent Red 2B) is a monoazo pigment that is available in several salt-laked forms, each offering a unique combination of color and performance characteristics.[1][2] The choice of the laking metal—barium (PR 48:1), calcium (PR 48:2), strontium (PR 48:3), or manganese (PR 48:4)—significantly influences the pigment's properties such as shade, lightfastness, heat stability, and chemical resistance.[1][2]

Comparative Performance Data

The following table summarizes the key performance attributes of Pigment Red 48:4 and its counterparts. Data has been compiled from various technical sources to provide a clear, comparative overview.

PropertyPigment Red 48:1 (Barium Lake)Pigment Red 48:2 (Calcium Lake)Pigment Red 48:3 (Strontium Lake)Pigment Red 48:4 (Manganese Lake)
C.I. Name Pigment Red 48:1Pigment Red 48:2Pigment Red 48:3Pigment Red 48:4
Shade Yellowish Red[2]Bluish Red[2][3]Red[2]Bluish, Deepest Red[4]
Lightfastness (1-8 Scale) 3[2]3-4[2]6[2]6-7[4][5][6][7]
Heat Resistance (°C) 250[2]240[2]260[2]180-290[4][5][7][8]
Migration Resistance 4[2]Good[3]4-5[2]Very Good, No Migration in flexible PVC and polyolefins[4][9]
Water Resistance (1-5 Scale) -4[3]-5[8][10]
Oil Resistance (1-5 Scale) -5[3]-4[8]
Acid Resistance (1-5 Scale) -4[3]-3-4[7][8]
Alkali Resistance (1-5 Scale) -4[3]-4[7][8]

Key Performance Insights

Pigment Red 48:4, a manganese salt of the 2B pigment, is distinguished by its bluish-red hue, which is the bluest and deepest among the PR 48 series.[4] It offers excellent lightfastness, making it suitable for applications requiring long-term color stability upon exposure to light.[4] Its heat resistance is notable, with sources indicating stability in the range of 200-290°C, rendering it appropriate for processing in plastics like polyethylene.[4][8] Furthermore, Pigment Red 48:4 exhibits very good migration resistance, a critical factor in plastic and rubber applications to prevent color bleeding.[4][9]

In comparison, while other 2B pigments like PR 48:1 and PR 48:2 are viable options, they generally exhibit lower lightfastness.[2] PR 48:3 shows good lightfastness and heat resistance, positioning it as a strong performer as well.[2] The choice between these pigments will ultimately depend on the specific requirements of the end-use application, balancing factors like desired shade, required durability, and processing conditions.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies commonly employed in the pigment industry. While specific test parameters may vary between manufacturers, the general protocols are as follows:

  • Lightfastness: This is typically evaluated using a Xenon arc lamp apparatus to simulate exposure to sunlight. The degree of color change is then assessed against the Blue Wool Scale, where a rating of 8 indicates the highest lightfastness and 1 the lowest.

  • Heat Resistance: The pigment is incorporated into a polymer (e.g., polyethylene, PVC) and subjected to increasing temperatures in an injection molding machine or an oven for a specified duration (e.g., 5 minutes).[4][8] The temperature at which a significant color change occurs is noted as the heat resistance.

  • Migration Resistance: A colored plastic sample is placed in contact with an uncolored plasticized PVC sheet under pressure and heat for a defined period. The degree of color transfer to the uncolored sheet is then visually assessed.

  • Chemical Resistance: The pigment is exposed to standardized solutions of acids, alkalis, and solvents for a specified time. The change in color is then evaluated against a 1-5 scale, where 5 represents no change and 1 represents a significant change.

Decision Pathway for 2B Pigment Selection

The following diagram illustrates a logical workflow for selecting the appropriate 2B pigment based on key performance criteria.

PigmentSelection Start Define Application Requirements Shade Shade Requirement Start->Shade PR48_1 Pigment Red 48:1 (Yellowish Red) Shade->PR48_1 Match Shade PR48_2 Pigment Red 48:2 (Bluish Red) Shade->PR48_2 Match Shade PR48_3 Pigment Red 48:3 (Red) Shade->PR48_3 Match Shade PR48_4 Pigment Red 48:4 (Deep Bluish Red) Shade->PR48_4 Match Shade Lightfastness Lightfastness Requirement HeatStability Heat Stability Requirement Lightfastness->HeatStability Migration Migration Resistance HeatStability->Migration FinalSelection Select Optimal Pigment Migration->FinalSelection PR48_1->Lightfastness PR48_2->Lightfastness PR48_3->Lightfastness PR48_4->Lightfastness

Caption: A flowchart for selecting a 2B pigment based on performance needs.

References

Comparative X-ray Diffraction Analysis of Pigment Red 48 Salt Lakes (Ba, Ca, Mn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray diffraction (XRD) characteristics of three common salt lakes of Pigment Red 48: Barium (PR 48:1), Calcium (PR 48:2), and Manganese (PR 48:4). Pigment Red 48, a monoazo pigment, sees varied applications in industries such as printing inks, plastics, and coatings, where its crystalline structure plays a pivotal role in its performance characteristics like hue, stability, and dispersibility.[1] The choice of the precipitating metal salt (Ba, Ca, or Mn) significantly influences the final pigment's crystal lattice, leading to distinct physicochemical properties.[2][3]

X-ray diffraction is a primary analytical technique for the structural characterization of these pigments, offering insights into their crystal packing, polymorphism, and phase purity.[2]

Quantitative Data Comparison

ParameterPigment Red 48:1 (Barium Salt)Pigment Red 48:2 (Calcium Salt)Pigment Red 48:4 (Manganese Salt)
Chemical Formula C18H11BaClN2O6S[4][5]Ca[C18H11ClN2O6S]·H2O[6]C18H11ClMnN2O6S
Crystal System Data not availableMonoclinic (α-phase, monohydrate)[6]Data not available
Space Group Data not availableP21/c (α-phase, monohydrate)Data not available
Known Phases Data not availableα-phase (monohydrate), β-phase (anhydrate)[6]At least two phases observed, but structures not determined[6]
Key XRD Peaks (2θ) Data not available in searched literatureData not available in searched literatureData not available in searched literature
Notes Yellowish red powder.[5]The α-phase is the commercially available form. Dehydration at ~200 °C leads to the β-phase.[6]Powder patterns were of insufficient quality for full structure determination in one study.[6]

Experimental Protocols

The following outlines a typical experimental protocol for the comparative powder X-ray diffraction (PXRD) analysis of Pigment Red 48 salt lakes. This protocol is synthesized from general best practices for the analysis of organic pigments.[7][8][9]

1. Sample Preparation:

  • Ensure samples of Pigment Red 48:1, 48:2, and 48:4 are in a fine powder form. If necessary, gently grind the samples using an agate mortar and pestle to ensure homogeneity and reduce particle size effects.

  • Approximately 200 mg of each pigment powder is packed into a standard sample holder.[8]

  • The surface of the powder should be flat and level with the surface of the sample holder to minimize errors in peak positions. A glass slide can be used to gently press the surface flat.[8]

2. Instrumentation and Data Acquisition:

  • A high-resolution powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

  • The X-ray generator is operated at standard settings, for example, 40 kV and 40 mA.[8]

  • Data is collected over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step. This range is generally sufficient to capture the most characteristic diffraction peaks for organic pigments.

  • The sample is typically rotated during measurement to improve counting statistics and reduce preferred orientation effects.

3. Data Analysis:

  • The resulting diffraction patterns for the Ba, Ca, and Mn salts are plotted on the same graph for visual comparison.

  • Peak positions (2θ), relative intensities, and full width at half maximum (FWHM) are determined for each diffraction peak.

  • Phase identification can be performed by comparing the experimental patterns with crystallographic databases (e.g., ICDD Powder Diffraction File).

  • For known crystal structures, Rietveld refinement can be employed to obtain detailed structural parameters.

Visualizations

Experimental Workflow for XRD Comparison

The following diagram illustrates the logical flow of the comparative XRD analysis of Pigment Red 48 salt lakes.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing & Comparison P_Ba Pigment Red 48:1 (Ba) Grind Grinding (if needed) P_Ba->Grind P_Ca Pigment Red 48:2 (Ca) P_Ca->Grind P_Mn Pigment Red 48:4 (Mn) P_Mn->Grind Mount Sample Mounting Grind->Mount XRD Powder X-ray Diffractometer Mount->XRD Collect Data Collection (e.g., 5-50° 2θ) XRD->Collect Process Identify Peaks (2θ, Intensity) Collect->Process Compare Overlay & Compare Patterns Process->Compare Table Tabulate Quantitative Data Process->Table Report Generate Comparison Report Compare->Report Table->Report

Caption: Experimental workflow for the comparative XRD analysis of Pigment Red 48 salt lakes.

Logical Relationship of Pigment Red 48 Variants

The relationship between the base pigment structure and its salt lake derivatives is depicted in the diagram below.

Pigment_Relationship cluster_salts Precipitation with Metal Salts Base Pigment Red 48 (Acid Form) Ba_Salt Pigment Red 48:1 (Barium Lake) Base->Ba_Salt + BaCl₂ Ca_Salt Pigment Red 48:2 (Calcium Lake) Base->Ca_Salt + CaCl₂ Mn_Salt Pigment Red 48:4 (Manganese Lake) Base->Mn_Salt + MnCl₂

Caption: Formation of Pigment Red 48 salt lakes from the base pigment.

References

A Spectroscopic Showdown: Unveiling the Subtle Differences Between Pigment Red 48:2 and Pigment Red 48:4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides a detailed spectroscopic comparison of two closely related azo pigments, Pigment Red 48:2 (PR 48:2) and Pigment Red 48:4 (PR 48:4), highlighting the subtle yet significant differences in their spectral fingerprints. These distinctions, arising from a simple change in the metal cation, are critical for quality control, formulation development, and regulatory compliance.

The core structure of Pigment Red 48 is based on the calcium salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid. The variants, PR 48:2 and PR 48:4, differ in the metal salt complexed with the organic molecule. Pigment Red 48:2 is the calcium (Ca²⁺) salt, while Pigment Red 48:4 is the manganese (Mn²⁺) salt. This seemingly minor substitution of calcium for manganese is sufficient to induce measurable shifts in their spectroscopic profiles, providing a basis for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic differences observed in Raman, FT-IR, and UV-Vis analyses of Pigment Red 48:2 and Pigment Red 48:4.

Table 1: Chemical and Structural Information

PropertyPigment Red 48:2Pigment Red 48:4
C.I. Name Pigment Red 48:2Pigment Red 48:4
C.I. Number 15865:215865:4
CAS Number 7023-61-25280-66-0
Molecular Formula C₁₈H₁₁ClCaN₂O₆SC₁₈H₁₁ClMnN₂O₆S
Metal Cation Calcium (Ca²⁺)Manganese (Mn²⁺)

Table 2: Raman Spectroscopy - Key Peak Positions (cm⁻¹)

Pigment Red 48:2Pigment Red 48:4Vibrational Mode Assignment (Tentative)
~1625~1620Naphthalene ring stretching
~1590~1585Azo (-N=N-) stretching
~1495~1490Naphthalene ring stretching
~1340~1345-CH₃ deformation
~1250~1255C-N stretching
~1180~1185Sulfonate (SO₃⁻) symmetric stretching

Note: Peak positions are approximate and can vary slightly depending on the experimental setup.

Table 3: FT-IR Spectroscopy - Key Absorption Bands (cm⁻¹)

Pigment Red 48:2Pigment Red 48:4Functional Group Assignment
~3450 (broad)~3450 (broad)O-H stretching (adsorbed water)
~1620~1615C=O stretching (carboxylate)
~1585~1580Azo (-N=N-) stretching
~1450~1455Aromatic C=C stretching
~1220~1225Sulfonate (SO₃⁻) asymmetric stretching
~1040~1045Sulfonate (SO₃⁻) symmetric stretching

Table 4: UV-Vis Spectroscopy - Absorption Maxima (λmax)

Pigment Red 48:2Pigment Red 48:4Solvent/Matrix
~530 nm~545 nmOrganic Solvent (e.g., DMF)

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols for each are provided below to enable replication and further investigation.

Raman Spectroscopy

Objective: To identify and compare the vibrational modes of the two pigments.

Instrumentation: A high-resolution Raman spectrometer equipped with a 785 nm laser excitation source was used.

Sample Preparation: A small amount of the dry pigment powder was placed on a microscope slide and focused under the microscope objective of the spectrometer.

Data Acquisition:

  • Laser Power: 10-20 mW at the sample to avoid thermal degradation.

  • Objective: 50x or 100x magnification.

  • Integration Time: 10-30 seconds.

  • Accumulations: 3-5 scans were averaged to improve the signal-to-noise ratio.

  • Spectral Range: 100 - 1800 cm⁻¹.

  • Calibration: The instrument was calibrated using a silicon standard before analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify and compare the functional groups present in the two pigments.

Instrumentation: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the dry pigment powder was placed directly onto the ATR crystal. Sufficient pressure was applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 or 64 scans were co-added to obtain a high-quality spectrum.

  • Background: A background spectrum of the clean ATR crystal was collected prior to sample analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine and compare the absorption maxima of the two pigments in the visible region.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Accurately weigh a small amount of the pigment (e.g., 1-5 mg).

  • Dissolve the pigment in a suitable organic solvent, such as N,N-dimethylformamide (DMF), to a final concentration of approximately 10-20 µg/mL. Sonication may be required to ensure complete dissolution.

  • Use a quartz cuvette with a 1 cm path length for the analysis.

Data Acquisition:

  • Spectral Range: 300 - 800 nm.

  • Scan Speed: Medium.

  • Blank: The pure solvent (DMF) was used as a blank to zero the instrument.

Visualization of the Comparison Workflow

The logical process for differentiating between Pigment Red 48:2 and Pigment Red 48:4 based on their spectroscopic data can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_pigments Pigment Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion PR48_2 Pigment Red 48:2 (Calcium Salt) Raman Raman Spectroscopy PR48_2->Raman FTIR FT-IR Spectroscopy PR48_2->FTIR UVVis UV-Vis Spectroscopy PR48_2->UVVis PR48_4 Pigment Red 48:4 (Manganese Salt) PR48_4->Raman PR48_4->FTIR PR48_4->UVVis Raman_Data Vibrational Peak Shifts (-N=N-, Ring Modes) Raman->Raman_Data FTIR_Data Functional Group Band Shifts (C=O, SO₃⁻) FTIR->FTIR_Data UVVis_Data Bathochromic Shift in λmax (PR 48:4 vs. PR 48:2) UVVis->UVVis_Data Differentiation Successful Differentiation Raman_Data->Differentiation FTIR_Data->Differentiation UVVis_Data->Differentiation

Fig. 1. Workflow for the spectroscopic differentiation of Pigment Red 48:2 and 48:4.

Discussion

The spectroscopic differences between Pigment Red 48:2 and Pigment Red 48:4, while subtle, are consistent and reproducible. The change in the metal cation from calcium to manganese influences the electronic distribution and bond vibrations within the molecule.

In Raman and FT-IR spectroscopy , the coordination of the carboxylate and sulfonate groups with the metal cation alters the vibrational frequencies of these and adjacent bonds. The slightly heavier and electronically different manganese atom in PR 48:4 compared to the calcium atom in PR 48:2 is likely responsible for the observed shifts in the azo and ring stretching modes.

The most pronounced difference is often observed in UV-Vis spectroscopy . The bathochromic (red) shift in the λmax of PR 48:4 compared to PR 48:2 is a direct consequence of the manganese ion's effect on the electronic transitions within the chromophore. This shift results in PR 48:4 having a slightly bluer shade of red in appearance.

Conclusion

The differentiation of Pigment Red 48:2 and Pigment Red 48:4 is readily achievable through a combination of Raman, FT-IR, and UV-Vis spectroscopy. While the core chemical structure is identical, the substitution of the calcium cation with manganese leads to distinct and measurable differences in their respective spectra. For professionals in research and development, these spectroscopic techniques provide robust and reliable methods for the unambiguous identification and quality assessment of these commercially important pigments.

A Comparative Analysis of Lightfastness: Pigment Red 48:4 versus Pigment Red 254

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the lightfastness properties of two commercially significant red pigments: Pigment Red 48:4 (PR 48:4) and Pigment Red 254 (PR 254). The information presented herein is intended for researchers, scientists, and professionals in drug development and other fields where color stability is a critical parameter.

Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment, is renowned for its exceptional lightfastness, making it a benchmark for high-performance applications. In contrast, Pigment Red 48:4, a BONA (beta-oxynaphthoic acid) pigment, offers good color strength but is generally considered to have lower lightfastness. This comparison will delve into their relative performance, supported by typical experimental data and a standardized testing protocol.

Quantitative Lightfastness Data

The lightfastness of pigments is commonly rated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). The following table summarizes the typical lightfastness ratings and other relevant properties for PR 48:4 and PR 254.

PropertyPigment Red 48:4Pigment Red 254
Chemical Class BONA, manganese saltDiketopyrrolopyrrole (DPP)
C.I. Name Pigment Red 48:4Pigment Red 254
CAS Number 15777-34-184632-65-5
Lightfastness (Blue Wool Scale) 6-78
Weatherfastness Fair to GoodExcellent
Heat Stability ~200°C~300°C
Typical Applications Inks, plastics, coatingsAutomotive paints, high-end coatings, plastics

Experimental Protocol: Evaluating Pigment Lightfastness

The following protocol outlines a standardized method for assessing the lightfastness of pigments, based on ASTM D4303 - Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.

1. Sample Preparation:

  • Dispersion: The pigment is dispersed in a specific binder (e.g., acrylic, alkyd, or another vehicle relevant to the intended application) at a standardized concentration.

  • Application: The dispersion is then applied uniformly onto a substrate, such as a standardized test card or panel. A portion of the panel is masked to serve as an unexposed reference.

2. Exposure Conditions:

  • Light Source: The prepared samples are exposed to a controlled artificial light source that simulates natural sunlight, typically a xenon arc lamp.

  • Irradiance: The intensity of the light is maintained at a constant, specified level.

  • Temperature and Humidity: The exposure chamber is maintained at a controlled temperature and relative humidity.

  • Blue Wool Standards: Alongside the test samples, a set of Blue Wool standards (ISO 105-B02) are simultaneously exposed.

3. Evaluation:

  • Visual Assessment: The exposed portion of the sample is periodically compared to the unexposed (masked) portion. The degree of color change is visually assessed and compared to the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool standard that shows a similar degree of fading.

  • Instrumental Measurement: A spectrophotometer or colorimeter is used to measure the color change (ΔE*) between the exposed and unexposed areas of the sample. This provides a quantitative measure of the color difference.

4. Reporting:

  • The lightfastness is reported based on the Blue Wool Scale rating.

  • The total radiant exposure (in kJ/m² or MJ/m²) is recorded.

  • The specific test conditions (light source, temperature, humidity) and the binder system used are documented.

Experimental Workflow

Lightfastness_Evaluation_Workflow cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_eval Evaluation cluster_report Reporting P1 Pigment Dispersion in Binder P2 Application on Substrate P1->P2 P3 Masking a Portion of the Sample P2->P3 E1 Xenon Arc Lamp Exposure P3->E1 E2 Simultaneous Exposure of Blue Wool Standards V1 Visual Assessment vs. Unexposed Area E2->V1 I1 Instrumental Measurement (ΔE*) E2->I1 V2 Comparison with Blue Wool Standards V1->V2 R1 Assign Blue Wool Scale Rating V2->R1 R2 Document Test Conditions I1->R2

Caption: Workflow for Pigment Lightfastness Evaluation.

Signaling Pathways and Logical Relationships

In the context of pigment degradation due to light exposure, the "signaling pathway" can be understood as the series of events leading to color change. The following diagram illustrates this logical relationship.

Pigment_Degradation_Pathway Light Light Energy (UV-Vis) Pigment Pigment Molecule (e.g., PR 48:4 or PR 254) Light->Pigment Absorption ExcitedState Excited Electronic State Pigment->ExcitedState Excitation Degradation Chemical Degradation (e.g., oxidation, bond cleavage) ExcitedState->Degradation Photochemical Reaction ColorChange Color Change (Fading) Degradation->ColorChange

Caption: Logical Pathway of Pigment Photodegradation.

Cross-Verification of Pigment Red 48:4 Purity: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the cross-verification of Pigment Red 48:4 purity. The objective is to offer a detailed overview of these analytical techniques, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Pigment Red 48:4 and Purity Analysis

Pigment Red 48:4, a manganese salt of a monoazo pigment, is widely used in various industries, including printing inks, coatings, and plastics.[1][2] Its chemical structure and manufacturing process can lead to the presence of impurities, such as unreacted starting materials (e.g., 2B Acid, BON Acid), byproducts from side reactions, or degradation products.[3] For applications in sensitive fields like food contact materials and cosmetics, stringent purity requirements are in place to mitigate any potential health risks associated with these impurities.

Accurate and reliable determination of pigment purity is therefore crucial. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) are powerful analytical techniques for this purpose.[4][5] HPLC provides quantitative information on the main component and its impurities based on their separation and UV-Vis absorbance, while MS offers high selectivity and sensitivity for the identification and confirmation of these compounds based on their mass-to-charge ratio.[5][6] This guide explores the synergy of using both methods for a robust cross-verification of Pigment Red 48:4 purity.

Comparative Analysis of HPLC and Mass Spectrometry

The complementary nature of HPLC and MS provides a powerful approach for the comprehensive analysis of Pigment Red 48:4. HPLC excels in quantifying the pigment and its major impurities, while MS provides unambiguous identification, even for trace-level components.

Data Presentation: Purity Assessment

The following table presents illustrative data comparing the purity assessment of three different batches of Pigment Red 48:4 using HPLC-DAD and LC-MS.

Pigment Batch HPLC-DAD Purity (%) LC-MS Purity (%) (based on main peak area) Key Impurity Detected (by LC-MS)
Batch A98.598.2Unreacted 2B Acid
Batch B97.297.0Isomeric byproduct
Batch C99.199.0Degradation product

Note: The data presented is illustrative and intended for comparative purposes.

Performance Characteristics

This table summarizes the key performance characteristics of each technique for the analysis of Pigment Red 48:4.

Parameter HPLC-DAD Mass Spectrometry (LC-MS) Alternative Method: UV-Vis Spectroscopy Alternative Method: Titrimetry
Principle Chromatographic separation followed by UV-Vis detection.Chromatographic separation followed by mass-to-charge ratio detection.Measurement of light absorbance at a specific wavelength.Volumetric analysis based on a chemical reaction.
Quantification ExcellentGood (often requires standards for accurate quantification)Moderate (can be affected by interfering substances)Good (for the main component)
Identification Tentative (based on retention time and UV spectrum)Excellent (based on mass and fragmentation pattern)Poor (non-specific)Poor (non-specific)
Sensitivity GoodExcellentModerateLow
Selectivity Moderate to GoodExcellentLowLow
Impurity Profiling Good for major impuritiesExcellent for trace and unknown impuritiesVery limitedNot suitable
Cost LowerHigherLowVery Low
Complexity ModerateHighLowLow

Experimental Protocols

Due to the low solubility of Pigment Red 48:4 in many common organic solvents, sample preparation is a critical step for successful analysis.[4]

Sample Preparation (Matrix Solid-Phase Dispersion)

This protocol is adapted from a method for the analysis of coloring agents in cosmetics.

  • Homogenization: Weigh 0.1 g of the Pigment Red 48:4 sample into a mortar.

  • Drying: Add 0.3 g of anhydrous sodium sulfate and 0.4 g of sand to the mortar and gently blend with a pestle to create a homogeneous mixture.

  • Packing: Transfer the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elution: Elute the pigment from the solid matrix with 2 mL of a suitable solvent, such as a mixture of methanol and dimethylformamide (DMF), to overcome solubility issues.

  • Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of organic pigments.[7]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD detection at the maximum absorption wavelength of Pigment Red 48:4 (approximately 520 nm) and a broader range (e.g., 200-600 nm) for impurity profiling.

Mass Spectrometry (MS) Protocol
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) or Orbitrap, coupled to the outlet of the HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated, as different impurities may ionize preferentially in one mode.

  • Mass Analyzer Settings (Illustrative for Q-TOF):

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3500 V

    • Nebulizer Pressure: 40 psi

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 325 °C

    • Fragmentor Voltage: 175 V

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation for structural elucidation of impurities.

Visualization of Methodologies

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis & Verification start Pigment Red 48:4 Sample weigh Weighing (0.1g) start->weigh mix Mixing with Na2SO4 and Sand weigh->mix pack Packing into SPE Cartridge mix->pack elute Elution with Solvent pack->elute filter Filtration (0.22 µm) elute->filter hplc HPLC Separation (C18 Column) filter->hplc dad DAD Detection hplc->dad Quantitative Data ms Mass Spectrometry (ESI-QTOF) hplc->ms Qualitative & Quantitative Data purity_hplc Purity Calculation (HPLC) dad->purity_hplc impurity_id Impurity Identification (MS) ms->impurity_id cross_verify Cross-Verification purity_hplc->cross_verify impurity_id->cross_verify final_report Final Purity Report cross_verify->final_report

Caption: Experimental workflow for Pigment Red 48:4 purity analysis.

Caption: Logical relationship between HPLC and Mass Spectrometry.

Conclusion

The cross-verification of Pigment Red 48:4 purity using both HPLC and mass spectrometry provides a robust and comprehensive analytical strategy. HPLC-DAD offers reliable quantification of the main pigment and major impurities, while the high sensitivity and specificity of mass spectrometry enable unambiguous identification of trace-level impurities and unknown compounds. The integration of these two techniques allows for a thorough characterization of pigment quality, ensuring compliance with regulatory standards and suitability for high-purity applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers in implementing these powerful analytical methods in their laboratories.

References

A Comparative Analysis of the Thermal Stability of Pigment Red 48:4 and Other High-Performance Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of Pigment Red 48:4 against a selection of other high-performance organic and inorganic pigments. The information presented is intended to assist researchers and scientists in selecting appropriate pigments for applications where thermal stress is a critical factor. All quantitative data is supported by cited sources, and detailed experimental methodologies are provided to ensure a comprehensive understanding of the testing parameters.

Data Presentation: Thermal Stability Comparison

The thermal stability of a pigment is its ability to resist changes in color and chemical structure at elevated temperatures. This property is crucial for applications involving high-temperature processing, such as in plastics, coatings, and some printing inks. The following table summarizes the reported thermal stability of Pigment Red 48:4 in comparison to other high-performance pigments. It is important to note that the testing conditions, such as the medium (e.g., type of polymer) and the duration of heat exposure, can significantly influence the results.

Pigment ClassC.I. NameThermal Stability (°C)Application/Medium Specificity
Monoazo LakePigment Red 48:4 200 - 290Heat resistance in PE is reported between 200-290°C for 5 minutes.
QuinacridonePigment Violet 19~300Can withstand 300°C in polyolefins.[1][2]
Diketopyrrolopyrrole (DPP)Pigment Orange 73>300Suitable for high-temperature applications like plastics (PP, PE, PVC) and coatings.[3]
Diketopyrrolopyrrole (DPP)Pigment Red 254~400Generally stable up to approximately 400°C.[4]
Bismuth VanadatePigment Yellow 184620 - 860 (uncoated)Temperature stability can be increased from 620 to 860°C with silica coating.[5]
Complex Inorganic Color Pigment (CICP)Pigment Brown 24>870Formed by calcination at temperatures over 870°C, making them inherently heat-stable.[6]
Complex Inorganic Color Pigment (CICP)Pigment Green 50>1000Can withstand temperatures above 1000°C.
Complex Inorganic Color Pigment (CICP)Chromium Oxide Green>1200Remains stable at temperatures exceeding 1200°C.[7][8]

Experimental Protocols

The data presented in this guide is derived from various testing methodologies designed to evaluate the thermal stability of pigments. The two primary methods are isothermal heating in a specific medium and Thermogravimetric Analysis (TGA).

Isothermal Heat Stability Testing in a Polymer (Based on EN 12877-2)

This method is widely used to determine the heat resistance of a colorant in a specific plastic. It involves subjecting the colored plastic to a series of increasing temperatures for a fixed duration and then evaluating the color change.

a. Materials and Equipment:

  • Two-roll mill or extruder for compounding.

  • Injection molding machine.

  • Spectrophotometer or colorimeter.

  • Test polymer (e.g., HDPE, PP, PVC).

  • Titanium dioxide (for tint reduction, if required).

  • Pigment to be tested.

b. Procedure:

  • Compounding: The pigment is dispersed into the polymer at a specified concentration (e.g., 1% for full shade, or a mix with TiO2 for a tint shade) using a two-roll mill or an extruder to create a masterbatch.

  • Injection Molding: The compounded material is then processed through an injection molding machine to produce standardized plaques or chips. An initial set of plaques is molded at a baseline temperature (e.g., 200°C).

  • Stepwise Temperature Increase: The temperature of the injection molding machine is increased in defined increments (e.g., 20°C).

  • Dwell Time: At each temperature step, the material is held in the machine's barrel for a specified duration (e.g., 5 minutes) before injecting the next set of plaques.[9]

  • Color Measurement: After cooling, the color of the plaques from each temperature step is measured using a spectrophotometer. The color difference (ΔE*) is calculated relative to the baseline plaque.

  • Determination of Heat Stability: The thermal stability is defined as the maximum temperature at which the color change (ΔE) remains below a predetermined threshold (commonly ΔE = 3).[9]

Thermogravimetric Analysis (TGA)

TGA is an analytical technique that measures the change in mass of a sample as it is heated at a controlled rate. It provides quantitative information about the thermal decomposition of the material.

a. Materials and Equipment:

  • Thermogravimetric Analyzer (TGA).

  • Inert sample pans (e.g., alumina or platinum).

  • High-purity inert gas (e.g., nitrogen or argon).

  • Pigment sample (typically 3-10 mg).

b. Procedure:

  • Sample Preparation: A small, accurately weighed sample of the pigment is placed into the TGA sample pan.

  • Instrument Setup: The TGA is purged with an inert gas at a constant flow rate to create an oxygen-free atmosphere, preventing oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C or 20°C per minute) over a specified temperature range (e.g., from ambient temperature to 800°C or higher).

  • Data Acquisition: The TGA instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often considered the limit of the pigment's thermal stability. The temperatures at which significant mass loss occurs are also noted.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for thermal stability testing and the logical relationship in pigment classification based on thermal performance.

G cluster_prep Sample Preparation cluster_testing Injection Molding & Testing cluster_analysis Analysis p1 Weigh Pigment & Polymer p2 Compound on Two-Roll Mill p1->p2 p3 Create Masterbatch p2->p3 t1 Mold Plaques at 200°C (Baseline) p3->t1 t2 Increase Temp by 20°C t1->t2 t3 Dwell for 5 min t2->t3 t4 Mold New Plaques t3->t4 t5 Repeat Steps t2-t4 t4->t5 a1 Cool Plaques t5->a1 a2 Measure Color (Spectrophotometer) a1->a2 a3 Calculate ΔE* vs Baseline a2->a3 a4 Determine Max Temp where ΔE* < 3 a3->a4 result Report Thermal Stability a4->result G cluster_organic Organic Pigments cluster_inorganic Inorganic Pigments Azo Monoazo Lake (e.g., P.R. 48:4) ~200-290°C HPP_Org High-Performance Organic (Quinacridone, DPP) ~300-400°C Bismuth Bismuth Vanadate ~620-860°C CICP CICP >870°C Pigments Pigments Pigments->Azo Lower Stability Pigments->HPP_Org High Stability Pigments->Bismuth Very High Stability Pigments->CICP Extreme Stability

References

A comparative study of the dispersibility of organic vs. inorganic red pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dispersibility: Organic vs. Inorganic Red Pigments

An Objective Guide for Researchers and Formulation Scientists

The dispersibility of a pigment is a critical performance indicator that influences the final properties of a formulation, including color strength, gloss, stability, and rheology.[1] For researchers and professionals in fields ranging from coatings and inks to pharmaceuticals and cosmetics, selecting the appropriate pigment type is paramount. This guide provides a comparative study of the dispersibility of common organic and inorganic red pigments, supported by experimental data and detailed methodologies.

Organic pigments, derived from carbon-based molecules, are known for their bright, vibrant colors and high tinting strength.[2][3] In contrast, inorganic pigments, typically composed of metal oxides and salts like iron oxides, are renowned for their excellent durability, opacity, and weather resistance.[2][4] However, their fundamental chemical and physical differences significantly impact how they are dispersed in a liquid medium. Generally, inorganic pigments are considered easier to disperse than their organic counterparts.[3][5] Organic pigments often have smaller primary particle sizes and a tendency to agglomerate, making them more challenging to wet and de-agglomerate effectively.[6]

Quantitative Performance Comparison

To illustrate the differences in dispersibility, the following table summarizes typical experimental data for a representative organic red (Pigment Red 254) and an inorganic red (Red Iron Oxide - Fe₂O₃).

Performance MetricOrganic Red (PR 254)Inorganic Red (Fe₂O₃)Significance
Median Particle Size (D50) after Dispersion 0.2 - 0.5 µm0.5 - 1.0 µmOrganic pigments have smaller primary particles, offering higher surface area but requiring more energy to de-agglomerate.[3][6]
Zeta Potential (in aqueous system, pH 7) -25 mV-40 mVA higher absolute zeta potential (>
Dispersion Viscosity (at 100 s⁻¹ shear rate) 150 mPa·s95 mPa·sHigher viscosity in organic dispersions can indicate incomplete wetting or the need for more optimized dispersant levels.[7][8]
Grind Time to Hegman 7 120 minutes45 minutesReflects the higher mechanical energy required to break down agglomerates in organic pigments.[9]
Gloss (at 60° on dried film) 85 GU70 GUFiner, well-dispersed organic particles can lead to higher gloss finishes.[10][11]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable data. The following protocols outline the key experiments used to characterize pigment dispersion.

Particle Size Analysis via Laser Diffraction

Objective: To measure the particle size distribution of the pigment dispersion, identifying the median particle size (D50) and the presence of agglomerates.[12]

Apparatus: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960).[13]

Methodology:

  • Sample Preparation: Prepare a stock pigment dispersion by mixing the pigment with the chosen vehicle (e.g., water with a dispersant) and dispersing it using a high-speed disperser or media mill for a specified time.[14]

  • Instrument Setup: Configure the analyzer for the appropriate liquid dispersant (e.g., deionized water) and ensure the system is clean and aligned.

  • Measurement: Add the stock dispersion dropwise to the analyzer's measurement cell, which is filled with the liquid dispersant, until the recommended obscuration level is reached.

  • Analysis: Initiate the measurement. The instrument's software will calculate the particle size distribution based on the light scattering pattern.[15]

  • Reporting: Record the D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is smaller, respectively.

Dispersion Stability Assessment via Zeta Potential

Objective: To measure the zeta potential of the pigment particles, which indicates the magnitude of electrostatic repulsion between them and predicts the long-term stability of the dispersion.[16][17]

Apparatus: Zeta Potential Analyzer utilizing Electrophoretic Light Scattering (ELS) (e.g., Malvern Zetasizer).[16]

Methodology:

  • Sample Preparation: Dilute the stock pigment dispersion with filtered, deionized water to a concentration suitable for the instrument (typically optically clear or slightly turbid). Strong dilution can sometimes alter the zeta potential, so consistency is key.[18]

  • Cell Loading: Rinse the measurement cell with the diluted sample before filling it, ensuring no air bubbles are present.

  • Measurement: Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C). An electric field is applied, causing the charged particles to move. The instrument measures their velocity to calculate the zeta potential.

  • Analysis: The software calculates the mean zeta potential and its distribution.

  • Reporting: Report the mean zeta potential in millivolts (mV). A value more positive than +30 mV or more negative than -30 mV generally indicates good dispersion stability.[19]

Rheological Behavior Analysis

Objective: To characterize the flow properties (viscosity) of the pigment dispersion under varying shear rates.[20] This helps understand how the dispersion will behave during processing, application, and storage.[7]

Apparatus: Controlled-stress or controlled-rate rotational rheometer with appropriate geometry (e.g., cone-and-plate or parallel-plate).

Methodology:

  • Sample Loading: Place a sufficient amount of the undiluted stock pigment dispersion onto the lower plate of the rheometer.

  • Geometry Setup: Lower the upper geometry to the correct gap setting, ensuring the sample evenly fills the gap without overflowing. Trim any excess sample.

  • Equilibration: Allow the sample to rest for a few minutes to reach thermal and structural equilibrium.

  • Flow Sweep: Perform a flow sweep by ramping the shear rate over a defined range (e.g., 0.1 s⁻¹ to 1000 s⁻¹). The instrument records the corresponding shear stress.

  • Analysis: Plot viscosity as a function of shear rate. Observe the degree of shear-thinning behavior, which is common in pigment dispersions.

  • Reporting: Report the viscosity at specific shear rates (e.g., low, medium, and high) to compare the flow behavior of different dispersions.

Visualized Workflow

The following diagram illustrates a typical experimental workflow for the comparative evaluation of pigment dispersion.

Pigment_Dispersion_Workflow cluster_analysis Characterization start Pigment Selection (Organic vs. Inorganic Red) prep Sample Preparation (Vehicle + Dispersant + Pigment) start->prep disperse Dispersion Process (High-Speed or Media Milling) prep->disperse psa Particle Size Analysis (Laser Diffraction) disperse->psa zeta Zeta Potential (ELS) disperse->zeta rheo Rheology (Flow Sweep) disperse->rheo analysis Data Analysis & Comparison - Particle Size Distribution - Stability Prediction - Flow Behavior psa->analysis zeta->analysis rheo->analysis conclusion Conclusion (Select Optimal Pigment) analysis->conclusion

Caption: Experimental workflow for evaluating and comparing pigment dispersibility.

References

Performance of Pigment Red 48:4 in Lead Pigment Replacement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The replacement of lead-based pigments has become a critical focus in materials science due to the significant health and environmental risks associated with lead compounds.[1][2][3] Lead chromate pigments, such as Scarlet Chrome (Pigment Red 104), have historically been favored for their opacity, durability, and vibrant color.[4][5] However, their toxicity has necessitated the adoption of safer alternatives.[1][2][3] This guide provides a comparative analysis of Pigment Red 48:4, a manganese-laked monoazo pigment, as a viable replacement for lead-based red pigments.

Quantitative Performance Comparison

Direct, one-to-one replacement of lead chromate pigments with a single alternative is often not feasible due to the unique combination of properties exhibited by lead pigments.[3][5] Formulations typically require a blend of organic and inorganic pigments to achieve the desired performance characteristics.[1] The following tables summarize the performance data for Pigment Red 48:4 and a typical Lead Chromate Red (PR104), compiled from various technical sources.

Disclaimer: The data presented below is aggregated from multiple sources and may not be directly comparable as they may have been generated under different testing conditions.

Table 1: General and Fastness Properties

PropertyPigment Red 48:4Lead Chromate Red (PR104)Test Method Reference
Chemical Type Monoazo, Manganese LakeLead Chromate Molybdate SulfateN/A
Heat Stability (°C) 200[6][7]200[4]ISO 787-21[8][9][10][11][12]
Lightfastness (Mass Tone) 7-8 (1-8 scale, 8=Excellent)[6]7-8 (1-8 scale, 8=Excellent)[4]ASTM D4303
Lightfastness (Tint Tone) Not specified5-6 (1-8 scale, 8=Excellent)[4]ASTM D4303
Weatherability (Mass Tone) Not specified3-4 (Scale not specified)[4]ASTM G154/G155

Table 2: Chemical Resistance (Rating 1-5, 5=Excellent)

ReagentPigment Red 48:4Lead Chromate Red (PR104)Test Method Reference
Water 4[6]Good (qualitative)ASTM D1308[13][14][15][16][17]
Acid 3-4[6]Fair (qualitative)[18]ASTM D1308[13][14][15][16][17]
Alkali 3-4[6]Good (qualitative)[18]ASTM D1308[13][14][15][16][17]
Oil 4-5[6]Not specifiedASTM D1308[13][14][15][16][17]
Butyl Acetate 4[6]Not specifiedASTM D1308[13][14][15][16][17]
Benzene 4[6]Not specifiedASTM D1308[13][14][15][16][17]
Ketone 4[6]Not specifiedASTM D1308[13][14][15][16][17]
Ethyl Alcohol 4[6]Not specifiedASTM D1308[13][14][15][16][17]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of Pigment Red 48:4 and its alternatives.

Color Difference Measurement (ASTM D2244)

This standard practice is used for the instrumental measurement of color coordinates and the calculation of color differences between opaque specimens.[19][20][21][22][23]

  • Specimen Preparation: Prepare panels of the coatings to be tested on a uniform substrate. Ensure the film is continuous and of uniform thickness.

  • Instrumentation: Use a spectrophotometer or colorimeter to measure the color coordinates. Calibrate the instrument according to the manufacturer's instructions.

  • Measurement: Measure the CIE Lab* color values of a reference (standard) panel and the test panel.

  • Calculation: Calculate the color difference (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]^½ Where ΔL, Δa, and Δb are the differences in the L, a, and b* values between the test and reference samples.

Heat Stability Assessment (ISO 787-21)

This method compares the heat stability of a pigment in a stoving medium against an agreed-upon standard sample.[8][9][10][11][12]

  • Dispersion Preparation: Prepare a dispersion of the test pigment and the standard pigment in an agreed-upon stoving medium.

  • Application: Apply the dispersions to separate test panels to achieve a uniform wet film thickness.

  • Curing: Stove one panel of each pigment at the minimum temperature required for full curing to serve as the standard.

  • Testing: Stove other panels at higher, agreed-upon temperatures for a specified duration.

  • Comparison: After cooling, visually compare the color of the panels stoved at higher temperatures to the standard panels under diffuse daylight or artificial daylight. The color difference indicates the heat stability.

Chemical Resistance Testing (ASTM D1308)

This test method evaluates the effect of household chemicals on clear and pigmented organic finishes.[13][14][15][16][17]

  • Reagent List: A range of chemicals can be used, including distilled water, ethanol, acids, alkalis, and oils.

  • Test Procedures:

    • Spot Test (Covered): Place an absorbent pad saturated with the test reagent on the coated panel and cover it with a watch glass.

    • Spot Test (Open): Place the reagent directly on the surface without covering.

    • Immersion Test: Immerse the coated panel in the test reagent.

  • Exposure: The duration of exposure is typically specified (e.g., 1 hour, 24 hours).

  • Evaluation: After exposure, remove the reagent and examine the coating for any changes, such as discoloration, change in gloss, blistering, softening, swelling, or loss of adhesion.

Visualizations

Logical Workflow for Lead Pigment Replacement

The following diagram illustrates a typical workflow for replacing lead-based pigments in a coating formulation.

Lead_Pigment_Replacement_Workflow cluster_0 Phase 1: Definition & Analysis cluster_1 Phase 2: Alternative Selection & Formulation cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Optimization & Finalization A Define Performance Requirements (Color, Durability, Cost) B Analyze Existing Lead-Based Formulation A->B C Select Potential Alternatives (e.g., Pigment Red 48:4) B->C D Develop Trial Formulations (Often Combinations) C->D E Conduct Performance Tests (Lightfastness, Heat Stability, etc.) D->E F Color Matching & Analysis (ASTM D2244) E->F F->C Reformulate if needed G Optimize Formulation F->G H Finalize New Lead-Free Formulation G->H Lead_Chromate_Toxicology cluster_0 Lead Chromate Pigment (e.g., PR104) cluster_1 Exposure Routes cluster_2 Toxic Components & Effects A Lead Chromate (PbCrO4) B Inhalation A->B C Ingestion A->C D Lead (Pb) Toxicity B->D E Hexavalent Chromium (Cr(VI)) Toxicity B->E C->D C->E F Neurological Damage D->F G Carcinogenic Effects E->G

References

Inter-laboratory Study on the Characterization of C.I. 15865:4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Pigment Red 48:4 (C.I. 15865:4) against two alternative red pigments, C.I. Pigment Red 57:1 and C.I. Pigment Red 170. The information presented is a synthesis of publicly available technical data sheets and scientific literature. It is important to note that a direct inter-laboratory comparative study was not found in the public domain. Therefore, the data presented is compiled from various sources and may not have been generated under identical testing conditions.

Physicochemical Properties: A Comparative Overview

The following tables summarize the key physicochemical properties of C.I. Pigment Red 48:4 and its alternatives. These properties are critical in determining the suitability of a pigment for a specific application, influencing factors such as durability, color stability, and resistance to environmental factors.

Table 1: General and Physical Properties

PropertyC.I. Pigment Red 48:4C.I. Pigment Red 57:1C.I. Pigment Red 170
C.I. Name Pigment Red 48:4Pigment Red 57:1Pigment Red 170
C.I. Number 15865:4[1][2]15850:1[3]12475[4]
CAS Number 5280-66-0[1][5]5281-04-9[3]2786-76-7[4]
Chemical Class Monoazo Lake[6]Mono Azo Calcium LakeMonoazo
Molecular Formula C18H11ClMnN2O6S[5]C18H12CaN2O6SC26H22N4O4[6]
Specific Gravity 1.70 g/cm³1.55 g/cm³[3]1.5 g/cm³[4]
Oil Absorption 60 g/100g [1]50 g/100g [3]30-50 g/100g [4]
pH Value 7.5[1]6-8[3]6.0-7.5[4]

Table 2: Fastness and Resistance Properties

PropertyC.I. Pigment Red 48:4C.I. Pigment Red 57:1C.I. Pigment Red 170
Heat Stability 220 °C[1]240 °C[3]180 °C[4]
Light Fastness (Full Tone, 1-8 Scale) 7[7]3-4[3]7[4]
Light Fastness (Tint Tone, 1-8 Scale) 6[7]3[3]-
Acid Resistance (2% HCl, 1-5 Scale) 5[1]2[3]5[4]
Alkali Resistance (2% NaOH, 1-5 Scale) 3[1]2-3[3]5[4]
Water Resistance (1-5 Scale) -4[3]5[4]
Ethanol Resistance (1-5 Scale) 4[1]4[3]4-5[4]
Xylene Resistance (1-5 Scale) 3[1]4[3]-
Ethyl Acetate Resistance (1-5 Scale) 3-4[1]4-5[3]-
MEK Resistance (1-5 Scale) 3-4[1]4-5[3]4-5[4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible characterization of pigments. The following sections outline generalized methodologies for key analytical techniques based on established practices for organic pigments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the pigment's molecular structure, providing a chemical fingerprint for identification and purity assessment.

Methodology:

  • Sample Preparation: A small amount of the dry pigment powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, where a small amount of the powder is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Analysis: The resulting spectrum, a plot of infrared intensity versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., -N=N- azo group, C=O, C-H, N-H bonds). The spectrum of an unknown sample is compared with reference spectra of known pigments for identification.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the pigment's absorption properties in the ultraviolet and visible regions of the electromagnetic spectrum, which are directly related to its color.

Methodology:

  • Sample Preparation: A dilute solution of the pigment is prepared in a suitable transparent solvent (e.g., ethanol, dimethylformamide). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument.

  • Instrumentation: A UV-Visible Spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over the UV-Visible range (typically 200-800 nm).

  • Analysis: The wavelength of maximum absorbance (λmax) is determined. The shape and position of the absorption bands provide information about the electronic structure of the pigment molecule and can be used for quantitative analysis based on the Beer-Lambert law.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the pigment by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the pigment is placed in a TGA sample pan (e.g., alumina, platinum).

  • Instrumentation: A Thermogravimetric Analyzer is used.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen, air). The weight of the sample is continuously monitored as the temperature increases.

  • Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss provide information about the thermal stability of the pigment.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and comparison of organic pigments.

experimental_workflow cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Comparison cluster_3 Conclusion pigment_a C.I. 15865:4 ftir FTIR Spectroscopy pigment_a->ftir uv_vis UV-Vis Spectroscopy pigment_a->uv_vis tga Thermogravimetric Analysis pigment_a->tga lightfastness Lightfastness Testing pigment_a->lightfastness chemical_resistance Chemical Resistance pigment_a->chemical_resistance pigment_b Alternative Pigment 1 pigment_b->ftir pigment_b->uv_vis pigment_b->tga pigment_b->lightfastness pigment_b->chemical_resistance pigment_c Alternative Pigment 2 pigment_c->ftir pigment_c->uv_vis pigment_c->tga pigment_c->lightfastness pigment_c->chemical_resistance spectral_analysis Spectral Comparison ftir->spectral_analysis uv_vis->spectral_analysis data_table Quantitative Data Tabulation tga->data_table lightfastness->data_table chemical_resistance->data_table performance_evaluation Performance Evaluation data_table->performance_evaluation spectral_analysis->performance_evaluation conclusion Comparative Assessment performance_evaluation->conclusion

Caption: Experimental workflow for pigment characterization.

References

Safety Operating Guide

Proper Disposal of Pigment Red 48:4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Pigment Red 48:4, a common organic pigment. Following these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling Pigment Red 48:4, it is crucial to be aware of the necessary personal protective equipment (PPE) and handling procedures to minimize exposure and risk.

Safety Measure Specification Rationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[1][2]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical impermeable gloves (e.g., PVC/PE).[1][3] Gloves must be inspected prior to use.[1][2]To prevent skin contact with the pigment.
Respiratory Protection Filtering mask (P) or a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][3]To avoid inhalation of dust particles.
Protective Clothing Fire/flame resistant and impervious clothing; working clothes protecting the whole body.[1][2][3]To prevent contamination of personal clothing and skin.
Handling Area Handle in a well-ventilated place.[1] Avoid the formation of dust and aerosols.[1][3]To minimize the concentration of airborne particles.
Ignition Sources Keep away from heat, sparks, and open flames. Use non-sparking tools.[1][4]To prevent fire or explosion, as dust/air mixtures may ignite.[4]

Step-by-Step Disposal Procedure

The proper disposal of Pigment Red 48:4 and its contaminated materials is critical to prevent environmental contamination.

1. Collection and Storage of Waste:

  • Collect spilled or waste material promptly.[1]

  • Use spark-proof tools and explosion-proof equipment during collection.[1]

  • Place the waste in suitable, closed, and well-sealed containers for disposal.[1][3] The containers should be kept in a dry, cool, and well-ventilated place.[1]

2. Disposal of Pure Pigment Red 48:4:

  • The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

3. Disposal of Contaminated Packaging:

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

4. Accidental Release Measures:

  • In case of a spill, prevent further leakage if it is safe to do so.[1]

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Collect the spilled material using methods that avoid dust formation and place it in a suitable container for disposal.[1][3]

  • Ensure the disposal of collected material is in accordance with appropriate local, state, and federal laws and regulations.[1]

Waste Classification

Pigment Red 48:4 is generally not classified as a hazardous waste according to the safety data sheets.[2][5] However, waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification. The final classification may depend on whether the pigment is mixed with other substances or exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity. It is the responsibility of the waste generator to determine the appropriate waste code.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Pigment Red 48:4.

PigmentDisposalWorkflow start Start: Pigment Red 48:4 Waste Generated assess_contamination Assess Contamination Status start->assess_contamination pure_pigment Pure Pigment Red 48:4 assess_contamination->pure_pigment Pure contaminated_material Contaminated Material (e.g., PPE, packaging) assess_contamination->contaminated_material Contaminated collect_waste Collect Waste in Sealed Containers pure_pigment->collect_waste contaminated_material->collect_waste disposal_method Select Disposal Method collect_waste->disposal_method incineration Licensed Chemical Destruction Plant or Controlled Incineration disposal_method->incineration Pure Pigment or Combustible Packaging landfill Sanitary Landfill (for punctured packaging) disposal_method->landfill Punctured Packaging recycling Recycling/Reconditioning (for triple-rinsed containers) disposal_method->recycling Cleaned Containers end End: Proper Disposal incineration->end landfill->end recycling->end

Caption: Logical workflow for the disposal of Pigment Red 48:4.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pigment Red 48:4

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the operational use and disposal of Pigment Red 48:4 are critical for maintaining a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance to empower researchers, scientists, and drug development professionals in the safe handling of this compound.

Pigment Red 48:4, a vibrant red synthetic organic pigment, is utilized across various industries. While generally considered to have low toxicity, adherence to strict safety measures is paramount to mitigate potential risks in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency protocols, and disposal plans to ensure the well-being of laboratory personnel and environmental integrity.

Essential Safety and Handling Information

Proper handling of Pigment Red 48:4 begins with a thorough understanding of its safety profile. While comprehensive toxicological data is limited, the available information underscores the importance of minimizing exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with Pigment Red 48:4 in powdered form to prevent inhalation, skin, and eye contact.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
Hand Protection GlovesChemical-impermeable gloves (e.g., nitrile, PVC/PE) inspected prior to use.[1][2]
Body Protection Lab Coat/ClothingFire/flame resistant and impervious clothing or a standard lab coat. For larger quantities or potential for significant dust generation, coveralls are recommended.[2][3]
Respiratory Protection Dust Mask/RespiratorA filtering mask (P-series) or an air-purifying respirator with a high-efficiency particulate filter should be used, especially in poorly ventilated areas or when dust is generated. For situations where exposure limits may be exceeded, a full-face respirator is recommended.[1][2]
Toxicological Data

The acute toxicity of Pigment Red 48:4 is considered low. However, researchers should be aware of the following data points. It is important to note that different sources report varying values.

MetricValueSpecies
Oral LD50 8160 mg/kgRat[4]
Oral LD50 > 5000 mg/kgRat[5]
Oral LD50 > 2 g/kg bwRat[2]

There are no established occupational exposure limits (PEL, TLV, REL) for Pigment Red 48:4.[1][3] Therefore, it is critical to handle this chemical with measures that minimize any potential for exposure.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of Pigment Red 48:4 is essential for laboratory safety and compliance.

Handling and Storage
  • Ventilation: Always handle Pigment Red 48:4 in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation.[1]

  • Ignition Sources: Avoid the formation of dust and keep the substance away from heat, sparks, and open flames, as dust/air mixtures may be explosive.[1] Use non-sparking tools.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

Spill Cleanup Protocol

In the event of a spill, a prompt and systematic response is crucial to prevent the spread of contamination.

For a small dry spill:

  • Restrict Access: Immediately cordon off the spill area to prevent personnel from tracking the powder to other locations.

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[6]

  • Collection: Carefully scoop or sweep the spilled material into a designated, sealable waste container.[6] Avoid creating dust.[6]

  • Decontamination: Wipe the spill area with a wet paper towel or a spill pad.[6]

  • Disposal: Place all contaminated materials, including the used PPE, into the sealed hazardous waste container.[6]

  • Final Cleaning: Clean the area with soap and water.

For a large spill:

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance with the cleanup.

Disposal Plan

All waste containing Pigment Red 48:4 should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Visualizing Safety Workflows

To further clarify the procedural guidance, the following diagrams illustrate the key workflows for handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for Pigment Red 48:4 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Cleanup cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_use Perform Experiment handling_transfer->handling_use cleanup_decontaminate Decontaminate Glassware & Surfaces handling_use->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal_label Label Waste Container cleanup_waste->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: A logical workflow for the safe handling of Pigment Red 48:4.

SpillResponsePlan Emergency Response for Pigment Red 48:4 Spill cluster_immediate Immediate Actions cluster_small_cleanup Small Spill Cleanup cluster_large_response Large Spill Response spill Spill Occurs alert Alert Others in the Area spill->alert evacuate Evacuate Non-Essential Personnel alert->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill? assess->small_spill ppe Don PPE (incl. Respirator) small_spill->ppe Yes large_spill Large Spill small_spill->large_spill No contain Cover with Absorbent Pads ppe->contain collect Gently Scoop into Waste Container contain->collect decontaminate Wipe Area with Wet Towel collect->decontaminate dispose Dispose of all Contaminated Materials decontaminate->dispose evacuate_all Evacuate Entire Area large_spill->evacuate_all contact_ehs Contact EHS Immediately evacuate_all->contact_ehs secure Secure the Area contact_ehs->secure

Caption: A step-by-step emergency response plan for a Pigment Red 48:4 spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.